Bombinin
説明
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特性
分子式 |
C114H192N34O32 |
|---|---|
分子量 |
2551.0 g/mol |
IUPAC名 |
(4S)-4-[[(2S)-2-[[(2S)-2-[[2-[[(2S)-6-amino-2-[[(2S)-2-[[(2S)-2-[[2-[[(2S)-6-amino-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-6-amino-2-[[2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[2-[[2-[[(2S,3S)-2-[(2-aminoacetyl)amino]-3-methylpentanoyl]amino]acetyl]amino]acetyl]amino]propanoyl]amino]-4-methylpentanoyl]amino]-4-methylpentanoyl]amino]-3-hydroxypropanoyl]amino]propanoyl]amino]acetyl]amino]hexanoyl]amino]-3-hydroxypropanoyl]amino]propanoyl]amino]-4-methylpentanoyl]amino]hexanoyl]amino]acetyl]amino]-4-methylpentanoyl]amino]propanoyl]amino]hexanoyl]amino]acetyl]amino]-4-methylpentanoyl]amino]propanoyl]amino]-5-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1,4-diamino-1,4-dioxobutan-2-yl]amino]-1-oxopropan-2-yl]amino]-1-oxo-3-phenylpropan-2-yl]amino]-3-(1H-imidazol-5-yl)-1-oxopropan-2-yl]amino]-5-oxopentanoic acid |
InChI |
InChI=1S/C114H192N34O32/c1-19-62(12)93(148-86(152)47-118)114(180)126-49-87(153)122-50-88(154)128-64(14)96(162)141-79(42-60(8)9)109(175)143-80(43-61(10)11)110(176)147-84(55-150)112(178)129-63(13)95(161)123-51-89(155)134-73(33-25-28-38-117)103(169)146-83(54-149)113(179)133-68(18)100(166)142-78(41-59(6)7)108(174)139-72(32-24-27-37-116)102(168)125-53-91(157)136-76(39-57(2)3)105(171)130-65(15)97(163)137-71(31-23-26-36-115)101(167)124-52-90(156)135-77(40-58(4)5)106(172)131-66(16)98(164)138-74(34-35-92(158)159)104(170)145-82(45-70-48-121-56-127-70)111(177)144-81(44-69-29-21-20-22-30-69)107(173)132-67(17)99(165)140-75(94(120)160)46-85(119)151/h20-22,29-30,48,56-68,71-84,93,149-150H,19,23-28,31-47,49-55,115-118H2,1-18H3,(H2,119,151)(H2,120,160)(H,121,127)(H,122,153)(H,123,161)(H,124,167)(H,125,168)(H,126,180)(H,128,154)(H,129,178)(H,130,171)(H,131,172)(H,132,173)(H,133,179)(H,134,155)(H,135,156)(H,136,157)(H,137,163)(H,138,164)(H,139,174)(H,140,165)(H,141,162)(H,142,166)(H,143,175)(H,144,177)(H,145,170)(H,146,169)(H,147,176)(H,148,152)(H,158,159)/t62-,63-,64-,65-,66-,67-,68-,71-,72-,73-,74-,75-,76-,77-,78-,79-,80-,81-,82-,83-,84-,93-/m0/s1 |
InChIキー |
DYCNTUANSWQVQY-VCUXQJNTSA-N |
製品の起源 |
United States |
Foundational & Exploratory
The Biosynthesis Pathway of Bombinin in Amphibians: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Bombinins are a family of antimicrobial peptides (AMPs) found in the skin secretions of amphibians belonging to the Bombina genus. These peptides represent a crucial component of the innate immune system of these animals, offering protection against a broad spectrum of pathogens. The biosynthesis of bombinins is a complex process involving the transcription and translation of a precursor gene, followed by a series of post-translational modifications. This technical guide provides an in-depth overview of the bombinin biosynthesis pathway, detailing the precursor protein structure, the enzymatic processing, and the regulation of gene expression. The information presented herein is intended to support researchers, scientists, and drug development professionals in their efforts to understand and potentially harness the therapeutic potential of these fascinating biomolecules.
The this compound Precursor Protein
Bombinins are synthesized as part of a larger precursor protein, or preproprotein. This precursor is encoded by a gene that contains conserved structural elements. Through the analysis of cDNA libraries from the skin of various Bombina species, the general architecture of the this compound precursor has been elucidated.
A key feature of this compound biosynthesis is the co-encoding of two distinct peptide families on the same precursor: the bombinins and the bombinins H.[1] The typical structure of a this compound precursor protein is as follows:
-
Signal Peptide: An N-terminal hydrophobic sequence that directs the nascent polypeptide into the endoplasmic reticulum for secretion.
-
Acidic Spacer Region: This region often separates the signal peptide from the bioactive peptide sequences.
-
This compound Repeats: One or two copies of the this compound peptide sequence are typically present.
-
This compound H: A single copy of a this compound H peptide is located at the C-terminal end of the precursor.[1]
The primary structures of several this compound precursor proteins have been determined through molecular cloning from species such as Bombina orientalis and Bombina variegata.[2]
Post-Translational Modifications: From Precursor to Active Peptide
The transformation of the inactive precursor protein into biologically active this compound and this compound H peptides requires a series of precise post-translational modifications. These modifications occur as the precursor transits through the secretory pathway.
Proteolytic Cleavage
The liberation of the this compound and this compound H peptides from the precursor is achieved through proteolytic cleavage at specific sites. This processing is carried out by a family of enzymes known as prohormone convertases (PCs), which are subtilisin-like endoproteinases.[3][4] These enzymes recognize and cleave at the C-terminal side of single or paired basic amino acid residues, such as Lys-Arg or Arg-Arg.[3][5]
While the specific prohormone convertases involved in this compound precursor processing have not been definitively identified, PC1/3 and PC2 are known to be involved in the maturation of many other amphibian skin peptides and are therefore strong candidates.[4] The cleavage at these basic residues releases the individual this compound and this compound H peptides from the precursor chain.
C-terminal Amidation
Many this compound peptides possess a C-terminal amide group, which is crucial for their biological activity and stability. This amidation is a two-step enzymatic process catalyzed by a bifunctional enzyme, peptidylglycine α-amidating monooxygenase (PAM). The first step involves the hydroxylation of the C-terminal glycine (B1666218) residue, and the second step is the cleavage of the glyoxylate (B1226380) and the formation of the terminal amide.
L- to D-Amino Acid Isomerization in this compound H
A particularly fascinating post-translational modification occurs in some this compound H peptides, where the L-amino acid at the second position is converted to its D-isomer.[1] This isomerization is catalyzed by a specific enzyme known as a peptidyl-aminoacyl-L/D-isomerase.[6][7] This enzyme has been isolated from the skin secretions of Bombina species and has been shown to be a 52 kDa glycoprotein.[8]
The substrate specificity of this isomerase has been investigated, revealing that while it has a rather low selectivity for the amino acid at position 2, a hydrophobic amino acid at position 1 and a small amino acid at position 3 are essential for its activity.[6][7] The presence of a D-amino acid can significantly impact the peptide's structure, stability, and biological activity, often making it more resistant to proteolysis.[8]
Regulation of this compound Gene Expression
The production of bombinins is not constitutive but is rather induced in response to external stimuli, such as bacterial infection. This inducibility is a hallmark of an effective innate immune defense system. The regulation of this compound gene expression occurs at the transcriptional level and involves conserved signaling pathways.
Studies have shown that the promoter region of the this compound gene contains binding sites for the transcription factors Nuclear Factor-kappa B (NF-κB) and Nuclear Factor-interleukin 6 (NF-IL6).[9] The activation of these transcription factors is a key event in the innate immune response of many organisms, including amphibians.[10][11]
Upon detection of pathogen-associated molecular patterns (PAMPs), such as lipopolysaccharide (LPS) from bacteria, by pattern recognition receptors (PRRs) on the surface of skin cells, a signaling cascade is initiated.[12][13] This cascade leads to the activation of the IκB kinase (IKK) complex, which then phosphorylates the inhibitory protein IκB. The phosphorylation and subsequent degradation of IκB allows the NF-κB dimer to translocate to the nucleus and bind to the promoter of the this compound gene, initiating transcription.[10][11] A similar pathway is believed to lead to the activation of NF-IL6, which can act synergistically with NF-κB to enhance the expression of inflammatory cytokines and antimicrobial peptides.[14][15]
Quantitative Data
While extensive research has been conducted on the structure and function of bombinins, quantitative data on the biosynthesis pathway is still emerging. The following table summarizes the available information.
| Parameter | Value | Species | Reference |
| Peptidyl-aminoacyl-L/D-isomerase Specific Activity | 224 nmol h⁻¹ mg⁻¹ | Bombina variegata | [8] |
| This compound Peptide Yield | Data not available | ||
| Prohormone Convertase Kinetics | Data not available for this compound precursors |
Further research is required to populate this table with more comprehensive quantitative data.
Experimental Protocols
The study of the this compound biosynthesis pathway employs a range of molecular biology and biochemical techniques. Below are overviews of key experimental protocols.
cDNA Library Construction from Amphibian Skin
A cDNA library is a collection of cloned DNA sequences that are complementary to the mRNA molecules from a specific tissue, in this case, amphibian skin. This is a fundamental technique for identifying the precursor proteins of bioactive peptides.
Methodology Overview:
-
mRNA Isolation: Total RNA is extracted from the skin tissue of a Bombina species. mRNA is then purified from the total RNA, typically by exploiting the poly(A) tail of eukaryotic mRNAs using oligo(dT) chromatography.[16][17]
-
First-Strand cDNA Synthesis: The purified mRNA is used as a template for the synthesis of a complementary DNA (cDNA) strand. This reaction is catalyzed by reverse transcriptase and is primed using an oligo(dT) primer that anneals to the poly(A) tail of the mRNA.[16][17]
-
Second-Strand cDNA Synthesis: The second strand of the cDNA is synthesized using the first strand as a template. This is typically achieved using DNA polymerase I and RNase H, which partially degrades the mRNA template.[16]
-
Adaptor Ligation: To facilitate cloning, synthetic DNA linkers or adaptors with known restriction sites are ligated to the ends of the double-stranded cDNA.[18]
-
Cloning into a Vector: The cDNA is then ligated into a suitable cloning vector, such as a plasmid, which is subsequently transformed into a host organism, typically E. coli.
-
Library Screening: The library can then be screened using various methods, such as hybridization with a labeled probe designed from a known peptide sequence, to identify clones containing the this compound precursor cDNA.
Peptide Extraction and Purification by HPLC
High-Performance Liquid Chromatography (HPLC) is a powerful technique for separating and purifying peptides from complex mixtures like amphibian skin secretions.
Methodology Overview:
-
Skin Secretion Collection: Secretions are typically obtained by mild electrical stimulation of the dorsal skin surface of the amphibian. The secretion is collected, acidified to prevent proteolysis, and then lyophilized.[19][20]
-
Initial Extraction: The lyophilized secretion is redissolved in an appropriate solvent, often an acidic solution containing an organic modifier like acetonitrile, and centrifuged to remove insoluble material.
-
Reversed-Phase HPLC (RP-HPLC): This is the most common mode of HPLC used for peptide purification.[21][22][23][24]
-
Stationary Phase: A non-polar stationary phase, typically a silica-based support with C18 alkyl chains, is used.
-
Mobile Phase: A polar mobile phase is used, usually a mixture of water and an organic solvent like acetonitrile, both containing an ion-pairing agent such as trifluoroacetic acid (TFA).[23]
-
Gradient Elution: Peptides are eluted by a gradient of increasing organic solvent concentration. More hydrophobic peptides are retained longer on the column and elute at higher organic solvent concentrations.
-
-
Fraction Collection and Analysis: Fractions are collected as they elute from the column and are monitored by UV absorbance at 214-220 nm. The purity of the fractions is then assessed by analytical HPLC and their identity confirmed by mass spectrometry.[22]
Peptide Characterization by Mass Spectrometry
Mass spectrometry (MS) is an indispensable tool for determining the precise molecular weight and amino acid sequence of peptides.
Methodology Overview (MALDI-TOF/TOF):
-
Sample Preparation: The purified peptide sample is mixed with a matrix solution (e.g., α-cyano-4-hydroxycinnamic acid) and spotted onto a MALDI target plate. The solvent is allowed to evaporate, co-crystallizing the peptide with the matrix.[25][26][27]
-
MALDI-TOF MS (MS1): The sample is irradiated with a laser, causing the desorption and ionization of the peptide molecules. The time it takes for the ions to travel through a flight tube to the detector (time-of-flight) is measured, which is proportional to their mass-to-charge ratio (m/z). This provides a highly accurate molecular weight of the peptide.[25][27]
-
MALDI-TOF/TOF MS/MS (MS2): For sequencing, a specific peptide ion (precursor ion) is selected in the first mass analyzer. This ion is then fragmented by collision with an inert gas in a collision cell (collision-induced dissociation - CID). The resulting fragment ions are then analyzed in the second mass analyzer. The mass differences between the fragment ions correspond to the masses of the amino acid residues, allowing for the determination of the peptide sequence (de novo sequencing).[28][29]
Signaling Pathways and Experimental Workflows
To visualize the complex processes described in this guide, the following diagrams have been generated using the Graphviz DOT language.
Caption: Overview of the this compound biosynthesis pathway.
Caption: Experimental workflow for this compound research.
Caption: NF-κB signaling pathway for this compound induction.
Conclusion
The biosynthesis of bombinins in amphibians is a sophisticated and tightly regulated process that results in the production of potent antimicrobial peptides. From the initial transcription of a precursor gene encoding both bombinins and bombinins H, through a series of precise post-translational modifications including proteolytic cleavage, C-terminal amidation, and a unique L- to D-amino acid isomerization, the amphibian host generates a diverse arsenal (B13267) of defense molecules. The induction of this compound gene expression via conserved innate immune signaling pathways highlights the importance of these peptides in the animal's response to pathogenic threats. A deeper understanding of this biosynthetic pathway not only provides insights into the evolution of innate immunity but also offers a roadmap for the potential biotechnological production of these promising therapeutic agents. Further research focusing on the quantitative aspects of this pathway and the specific enzymes involved will be crucial for realizing the full potential of bombinins in drug development.
References
- 1. Bombinins, antimicrobial peptides from Bombina species - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. pureadmin.qub.ac.uk [pureadmin.qub.ac.uk]
- 3. Processing of peptide and hormone precursors at the dibasic cleavage sites - PMC [pmc.ncbi.nlm.nih.gov]
- 4. The Multifaceted Proprotein Convertases: Their Unique, Redundant, Complementary, and Opposite Functions - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Substrate specificity of a peptidyl-aminoacyl-l/d-isomerase from frog skin - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Tight Binding of Transition-State Analogues to a Peptidyl-Aminoacyl-l/d-Isomerase from Frog Skin - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Frontiers | Frog Skin Innate Immune Defences: Sensing and Surviving Pathogens [frontiersin.org]
- 10. Evidence for the ancient origin of the NF-κB/IκB cascade: Its archaic role in pathogen infection and immunity - PMC [pmc.ncbi.nlm.nih.gov]
- 11. NF-κB in immunobiology - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Molecular basis of a bacterial-amphibian symbiosis revealed by comparative genomics, modeling, and functional testing - PMC [pmc.ncbi.nlm.nih.gov]
- 13. royalsocietypublishing.org [royalsocietypublishing.org]
- 14. Expressions of IL-6, TNF-α and NF-кB in the skin of Chinese brown frog (Rana dybowskii) - PMC [pmc.ncbi.nlm.nih.gov]
- 15. NF-IL6 and NF-kappa B in cytokine gene regulation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. cDNA Library Construction | Thermo Fisher Scientific - HK [thermofisher.com]
- 17. youtube.com [youtube.com]
- 18. A simplified procedure for cDNA and genomic library construction using nonpalindromic oligonucleotide adaptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. researchgate.net [researchgate.net]
- 20. pure.ulster.ac.uk [pure.ulster.ac.uk]
- 21. HPLC Analysis and Purification of Peptides - PMC [pmc.ncbi.nlm.nih.gov]
- 22. bachem.com [bachem.com]
- 23. peptide.com [peptide.com]
- 24. researchgate.net [researchgate.net]
- 25. pcl.tamu.edu [pcl.tamu.edu]
- 26. researchgate.net [researchgate.net]
- 27. manoa.hawaii.edu [manoa.hawaii.edu]
- 28. Cleavage of Peptides from Amphibian Skin Revealed by Combining Analysis of Gland Secretion and in Situ MALDI Imaging Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 29. pubs.acs.org [pubs.acs.org]
The Architectural Blueprint of Bombinin Peptides: A Technical Guide to Predicted Secondary Structure
For Researchers, Scientists, and Drug Development Professionals
Introduction
Bombinin peptides, a family of antimicrobial peptides (AMPs) isolated from the skin secretions of frogs belonging to the Bombinatoridae family, represent a promising class of molecules in the development of novel therapeutics. Their potent antimicrobial and, in some cases, anticancer activities are intrinsically linked to their three-dimensional structure.[1] This technical guide provides an in-depth analysis of the predicted secondary structure of this compound peptides, offering a valuable resource for researchers engaged in the study and application of these fascinating biomolecules.
Predicted Secondary Structure of this compound Peptides
The consensus from numerous studies is that this compound peptides predominantly adopt an α-helical secondary structure, a common feature among many membrane-active AMPs. This amphipathic helical conformation is crucial for their biological function, facilitating their interaction with and disruption of microbial cell membranes.
Quantitative Analysis of Secondary Structure
While qualitative predictions consistently point towards an α-helical fold, quantitative data detailing the precise percentage of different secondary structural elements are limited in the literature. However, a key study on this compound-like peptides (BLPs) from Bombina orientalis provides a valuable quantitative insight.
| Peptide Family | Specific Peptides | % α-Helix | % β-Sheet | % Random Coil | Environment | Method | Reference |
| This compound-like Peptides | BLP-1, BLP-2, BLP-3 | 63-69% | Not Reported | Not Reported | 40% Trifluoroethanol | Circular Dichroism | [2] |
Table 1: Quantitative Secondary Structure Analysis of this compound-like Peptides.
Experimental Protocols for Secondary Structure Determination
The determination of peptide secondary structure relies on a combination of experimental and computational techniques. Below are detailed methodologies for the key experiments cited in the study of this compound peptides.
Circular Dichroism (CD) Spectroscopy
Circular dichroism spectroscopy is a powerful technique for rapidly assessing the secondary structure of peptides in solution. It measures the differential absorption of left- and right-circularly polarized light by chiral molecules, such as peptides.
Protocol for this compound Peptide Secondary Structure Analysis:
-
Sample Preparation:
-
Dissolve synthetic this compound peptide in an appropriate buffer (e.g., 10 mM sodium phosphate (B84403) buffer, pH 7.4). To mimic a membrane environment, a solution of 40% trifluoroethanol (TFE) in water can be used.[2]
-
Determine the precise peptide concentration using a quantitative amino acid analysis or by measuring the absorbance at 214 nm.
-
Prepare a series of peptide concentrations (e.g., 50, 100, and 200 µM) to assess concentration-dependent effects.
-
-
Instrumental Parameters:
-
Use a calibrated spectropolarimeter.
-
Set the wavelength range to 190-260 nm for far-UV CD measurements.
-
Employ a quartz cuvette with a path length of 0.1 cm.
-
Set the scanning speed to 50 nm/min, with a bandwidth of 1.0 nm and a response time of 1 s.
-
Record an average of 3-5 scans for each sample to improve the signal-to-noise ratio.
-
Maintain a constant temperature, typically 25°C, using a Peltier temperature controller.
-
-
Data Analysis:
-
Subtract the spectrum of the buffer/solvent blank from the peptide spectra.
-
Convert the raw data (ellipticity in millidegrees) to mean residue ellipticity [θ] (deg·cm²·dmol⁻¹) using the following formula: [θ] = (millidegrees × 100) / (pathlength in mm × molar concentration × number of residues)
-
Deconvolute the resulting spectra using a secondary structure estimation program (e.g., K2D2, BeStSel) to calculate the percentage of α-helix, β-sheet, and random coil.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy provides high-resolution, atom-level information about the three-dimensional structure of peptides in solution.
Protocol for this compound Peptide Structure Determination:
-
Sample Preparation:
-
Dissolve the this compound peptide (isotopically labeled with ¹⁵N and/or ¹³C if necessary for more complex analyses) in a suitable NMR buffer (e.g., 90% H₂O/10% D₂O, 20 mM phosphate buffer, pH 6.0).
-
For membrane-mimicking conditions, dissolve the peptide in a solvent mixture such as 50% TFE-d₂/50% H₂O or in the presence of detergent micelles (e.g., sodium dodecyl sulfate, SDS).
-
The peptide concentration should typically be in the range of 1-5 mM.
-
-
NMR Data Acquisition:
-
Acquire a series of 1D and 2D NMR experiments on a high-field NMR spectrometer (e.g., 600 MHz or higher).
-
Standard 2D experiments include:
-
TOCSY (Total Correlation Spectroscopy): To identify amino acid spin systems.
-
NOESY (Nuclear Overhauser Effect Spectroscopy): To identify protons that are close in space (< 5 Å), providing distance restraints.
-
¹H-¹⁵N HSQC (Heteronuclear Single Quantum Coherence): To obtain correlations between backbone amide protons and their attached nitrogens.
-
-
-
Structure Calculation and Refinement:
-
Process the NMR data using appropriate software (e.g., NMRPipe, Sparky).
-
Assign the resonances to specific atoms in the peptide sequence.
-
Extract distance restraints from NOESY spectra and dihedral angle restraints from coupling constants.
-
Use a molecular modeling program (e.g., CYANA, XPLOR-NIH) to calculate an ensemble of 3D structures consistent with the experimental restraints.
-
Refine the structures using molecular dynamics simulations in a simulated water or membrane environment.
-
Predicted Biosynthesis and Processing of this compound Peptides
This compound peptides are synthesized as larger precursor proteins that undergo a series of post-translational modifications to yield the mature, active peptides. The general architecture of these precursors includes a signal peptide, the this compound peptide sequence(s), and often a this compound H peptide sequence at the C-terminus, flanked by acidic spacer regions.
Figure 1: Predicted processing pathway of a this compound precursor protein.
Conclusion
The predicted α-helical secondary structure of this compound peptides is a key determinant of their biological activity. This technical guide provides a foundational understanding of this structural aspect, supported by available quantitative data and detailed experimental methodologies. The visualization of the precursor processing pathway further illuminates the biosynthesis of these important molecules. Further research to obtain high-resolution structures of a wider range of this compound peptides and to elucidate the specific enzymes in their maturation pathway will be crucial for the rational design of novel peptide-based drugs with enhanced efficacy and specificity.
References
Physicochemical Properties of Bombinin: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Bombinin is a family of antimicrobial peptides (AMPs) originally discovered in the skin secretions of the European yellow-bellied toad, Bombina variegata. These peptides represent a promising area of research for the development of novel anti-infective and anticancer therapeutics. This technical guide provides a comprehensive overview of the physicochemical properties of this compound and its analogues, including quantitative data on their biological activities. Detailed methodologies for key experimental procedures are outlined, and the proposed mechanism of action is illustrated.
Core Physicochemical Properties
The this compound family of peptides includes several variants, with this compound isolated from Bombina variegata and this compound H peptides being among the most studied. The physicochemical properties of these peptides are crucial for their biological function and are summarized below.
Data Presentation: Physicochemical Characteristics
| Property | This compound (Bombina variegata) | This compound H-BO1 (Bombina orientalis) | BHL-bombinin (Bombina orientalis) |
| Amino Acid Sequence | Gly-Ile-Gly-Ala-Leu-Ser-Ala-Lys-Gly-Ala-Leu-Lys-Gly-Leu-Ala-Lys-Gly-Leu-Ala-Glu-His-Phe-Ala-Asn-NH2[1] | Ile-Ile-Gly-Pro-Val-Leu-Gly-Leu-Val-Gly-Lys-Ala-Leu-Gly-Gly-Leu-Leu-NH2 | Not explicitly stated, but is a this compound-like peptide. |
| Molecular Weight (Da) | 2293.67[1] | 1589.02 | Not explicitly stated. |
| Isoelectric Point (pI) | Theoretically calculated to be basic. | 8.75 | Not explicitly stated. |
| Solubility | Generally soluble in aqueous solutions; solubility can be enhanced by using a small amount of organic solvent like DMSO or acetonitrile (B52724) for hydrophobic variants.[2][3] | Soluble in aqueous solutions. | Soluble in aqueous solutions. |
| Structure | Adopts an α-helical structure in membrane-mimicking environments.[4] | Adopts an α-helical structure in membrane-mimicking environments. | Displays a well-defined α-helical structure in membrane-mimicking environments.[4] |
Biological Activity
Bombinins exhibit a broad spectrum of biological activities, most notably antimicrobial and hemolytic effects. The quantitative measures of these activities, Minimum Inhibitory Concentration (MIC) and 50% Hemolytic Concentration (HC50), are critical for evaluating their therapeutic potential.
Data Presentation: Biological Activity
| Peptide | Target Organism/Cell | MIC (µM) | HC50 (µM) |
| BHL-bombinin | Staphylococcus aureus | 1.6[5] | Low cytotoxicity reported.[4] |
| Escherichia coli | 6.6[5] | Low cytotoxicity reported.[4] | |
| This compound H3 | Escherichia coli D21 | 3.7[1] | Data not available. |
| Staphylococcus aureus Cowan 1 | 2.4[1] | Data not available. | |
| This compound H-BO1 | Candida albicans | 256 mg/L | Data not available. |
| This compound (B. variegata) | Various Gram-positive and Gram-negative bacteria and fungi. | Varies depending on the species. | Virtually inactive in hemolysis assays.[6] |
| This compound H peptides | Lower bactericidal activity compared to this compound. | Varies depending on the species. | Known to lyse erythrocytes.[6] |
Mechanism of Action: Membrane Disruption
The primary mechanism of action for this compound and related peptides is the physical disruption of microbial cell membranes. This interaction is driven by the peptide's amphipathic α-helical structure, which allows it to preferentially bind to and insert into the lipid bilayer of bacterial membranes. Several models have been proposed to describe this process, including the barrel-stave, toroidal pore, and carpet models.
Caption: Proposed models for the membrane-disrupting mechanism of this compound peptides.
Experimental Protocols
The following sections provide detailed methodologies for key experiments involved in the characterization of this compound peptides. These are generalized protocols and may require optimization for specific this compound variants and experimental conditions.
Peptide Synthesis: Solid-Phase Peptide Synthesis (SPPS)
Solid-phase peptide synthesis is the standard method for chemically synthesizing peptides like this compound. The Fmoc/tBu strategy is commonly employed.
Workflow for Solid-Phase Peptide Synthesis
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Peptide Dissolving Guidelines - Creative Peptides [creative-peptides.com]
- 3. bachem.com [bachem.com]
- 4. portlandpress.com [portlandpress.com]
- 5. Hemolytic Activity of Membrane-Active Peptides Correlates with the Thermodynamics of Binding to POPC Bilayers - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Bombinins, antimicrobial peptides from Bombina species - PubMed [pubmed.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols for Bombinin Antimicrobial Susceptibility Testing
For Researchers, Scientists, and Drug Development Professionals
Introduction
Bombinins are a family of antimicrobial peptides (AMPs) isolated from the skin secretions of frogs belonging to the Bombina genus. These peptides represent a promising class of potential therapeutic agents due to their broad-spectrum activity against various pathogens, including Gram-positive and Gram-negative bacteria, and fungi.[1] Accurate and standardized methods for determining their in vitro efficacy are crucial for their development as novel anti-infective drugs.
These application notes provide detailed protocols for the antimicrobial susceptibility testing of Bombinin peptides, focusing on the broth microdilution method for determining the Minimum Inhibitory Concentration (MIC) and the checkerboard assay for assessing synergistic interactions. Additionally, considerations for hemolytic activity, a critical parameter for therapeutic potential, are discussed.
Data Presentation: Antimicrobial Activity of this compound Peptides
The antimicrobial efficacy of this compound peptides is typically quantified by their Minimum Inhibitory Concentration (MIC), the lowest concentration of the peptide that completely inhibits the visible growth of a microorganism. The following tables summarize the reported MIC values for various this compound peptides against common pathogens.
Table 1: Minimum Inhibitory Concentration (MIC) of this compound Peptides against Various Microorganisms
| Peptide | Staphylococcus aureus (mg/L) | Escherichia coli (mg/L) | Pseudomonas aeruginosa (mg/L) | Candida albicans (mg/L) | Methicillin-resistant S. aureus (MRSA) (mg/L) |
| BHL-bombinin | 4 | 16 | 64 | 4 | 4 |
| This compound HL | 256 | >512 | >512 | >512 | >512 |
| This compound HD | 128 | >512 | >512 | >512 | >512 |
| This compound H3 | 2.4 µM (Lethal Conc.) | 3.7 µM (Lethal Conc.) | - | - | - |
Data for BHL-bombinin, this compound HL, and this compound HD are from Xiang et al., 2017. Data for this compound H3 are from MedchemExpress, citing Mignogna et al., 1993.[2][3]
Table 2: Synergistic Activity of this compound Peptides against Staphylococcus aureus
| Peptide Combination | Fractional Inhibitory Concentration Index (FICI) | Interpretation |
| BHL-bombinin + this compound HL | 0.375 | Synergy |
| BHL-bombinin + this compound HD | 0.375 | Synergy |
FICI ≤ 0.5 indicates synergy. Data from Xiang et al., 2017.
Mechanism of Action: Membrane Disruption
The primary mechanism of action for this compound peptides is the disruption of the microbial cell membrane. This process is initiated by the electrostatic attraction between the cationic peptide and the negatively charged components of the microbial membrane, such as lipopolysaccharides (LPS) in Gram-negative bacteria and teichoic acids in Gram-positive bacteria. Upon binding, the peptides insert into the lipid bilayer, leading to the formation of pores or channels. This disrupts the membrane integrity, causing leakage of intracellular contents and ultimately leading to cell death.
Caption: Mechanism of this compound-mediated microbial cell death.
Experimental Protocols
Broth Microdilution Assay for Minimum Inhibitory Concentration (MIC) Determination
This protocol details the determination of the MIC of this compound peptides using the broth microdilution method, following established guidelines with modifications for antimicrobial peptides.
Materials:
-
This compound peptide stock solution (e.g., 1 mg/mL in sterile deionized water or 0.01% acetic acid)
-
Test microorganisms (e.g., S. aureus, E. coli, C. albicans)
-
Mueller-Hinton Broth (MHB), cation-adjusted
-
Sterile 96-well polypropylene (B1209903) microtiter plates (low protein binding)
-
Sterile pipette tips
-
Incubator (37°C)
-
Microplate reader (optional, for OD measurements)
Protocol:
-
Preparation of Bacterial Inoculum:
-
From a fresh agar (B569324) plate, select 3-5 isolated colonies of the test microorganism.
-
Inoculate the colonies into 5 mL of MHB.
-
Incubate at 37°C with shaking (200 rpm) for 2-6 hours until the culture reaches the mid-logarithmic phase of growth (turbidity equivalent to a 0.5 McFarland standard, approximately 1-2 x 10⁸ CFU/mL).
-
Dilute the bacterial suspension in fresh MHB to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in the test wells.
-
-
Preparation of Peptide Dilutions:
-
Perform serial two-fold dilutions of the this compound peptide stock solution in MHB directly in the 96-well polypropylene plate.
-
The final volume in each well should be 50 µL, and the peptide concentrations should cover a range appropriate for the expected MIC.
-
-
Assay Procedure:
-
Add 50 µL of the diluted bacterial suspension to each well containing 50 µL of the peptide dilutions, bringing the total volume to 100 µL.
-
Include a positive control well (bacterial suspension in MHB without peptide) and a negative control well (MHB only).
-
Incubate the plate at 37°C for 18-24 hours.
-
-
MIC Determination:
-
The MIC is determined as the lowest concentration of the peptide at which no visible growth of the microorganism is observed.
-
Growth can be assessed visually or by measuring the optical density (OD) at 600 nm using a microplate reader.
-
Caption: Workflow for MIC determination by broth microdilution.
Checkerboard Assay for Synergy Testing
This protocol describes the checkerboard method to evaluate the synergistic antimicrobial effects of two this compound peptides or a this compound peptide in combination with a conventional antibiotic.
Materials:
-
Stock solutions of two test compounds (e.g., this compound A and this compound B)
-
Test microorganism
-
Mueller-Hinton Broth (MHB), cation-adjusted
-
Sterile 96-well polypropylene microtiter plates
-
Sterile pipette tips
-
Incubator (37°C)
Protocol:
-
Plate Setup:
-
In a 96-well plate, create a two-dimensional array of concentrations for the two test compounds.
-
Compound A is serially diluted horizontally (e.g., across columns 1-10), and Compound B is serially diluted vertically (e.g., down rows A-G).
-
Row H contains serial dilutions of Compound A alone, and column 11 contains serial dilutions of Compound B alone to determine their individual MICs under the assay conditions. Column 12 serves as a growth control.
-
-
Inoculation:
-
Prepare the bacterial inoculum as described in the MIC protocol (final concentration of 5 x 10⁵ CFU/mL in the wells).
-
Add the inoculum to all wells containing the compound dilutions.
-
-
Incubation and Reading:
-
Incubate the plate at 37°C for 18-24 hours.
-
Determine the MIC of each compound alone and in combination.
-
-
Calculation of the Fractional Inhibitory Concentration Index (FICI):
-
The FICI is calculated for each well that shows no visible growth using the following formula: FICI = (MIC of drug A in combination / MIC of drug A alone) + (MIC of drug B in combination / MIC of drug B alone)
-
The FICI value for the combination is the lowest FICI calculated for all wells.
-
-
Interpretation:
-
Synergy: FICI ≤ 0.5
-
Additive/Indifference: 0.5 < FICI ≤ 4
-
Antagonism: FICI > 4
-
Caption: Workflow for the checkerboard synergy assay.
Hemolytic Activity
A critical aspect of developing AMPs for therapeutic use is their selectivity for microbial cells over host cells. Hemolytic activity, the ability to lyse red blood cells, is a primary indicator of cytotoxicity.
-
Bombinins are reported to be virtually inactive in hemolysis assays.[1]
-
Bombinins H , in contrast, have lower bactericidal activity but are known to lyse erythrocytes.[1]
The hemolytic potential is often quantified as the HC50 , the concentration of the peptide that causes 50% hemolysis of red blood cells. A higher HC50 value indicates lower hemolytic activity and greater selectivity. When evaluating new this compound analogues, it is essential to perform a hemolysis assay alongside antimicrobial susceptibility testing to determine their therapeutic index.
References
Application Notes and Protocols for Circular Dichroism Analysis of Bombinin Structure
For Researchers, Scientists, and Drug Development Professionals
Introduction
Bombinins are a family of antimicrobial peptides (AMPs) isolated from the skin secretions of the Bombina genus of fire-bellied toads. These peptides are crucial components of the innate immune system of these amphibians, exhibiting broad-spectrum activity against various microorganisms, including bacteria and fungi. The bombinin family is generally categorized into two subfamilies: bombinins and bombinins H. While both are derived from common precursors, they exhibit different biological activities. Bombinins are potent against bacteria and fungi with low hemolytic activity, whereas bombinins H display lower bactericidal efficacy but can lyse erythrocytes.
The antimicrobial efficacy of bombinins is intrinsically linked to their three-dimensional structure, particularly their secondary structure in the presence of biological membranes. Circular dichroism (CD) spectroscopy is a powerful and widely used technique for investigating the secondary structure of peptides and proteins in solution. This application note provides a detailed protocol for the analysis of this compound's secondary structure using CD spectroscopy, guidance on data interpretation, and an overview of its mechanism of action.
Principles of Circular Dichroism (CD) Spectroscopy
CD spectroscopy measures the differential absorption of left- and right-circularly polarized light by chiral molecules. In peptides and proteins, the primary sources of chirality are the asymmetric α-carbon atoms of the amino acids and the highly ordered secondary structures (α-helices, β-sheets, and turns). The distinct folding patterns of the polypeptide backbone result in characteristic CD spectra in the far-UV region (190-250 nm).
-
α-helical structures typically exhibit two negative bands of similar magnitude at approximately 222 nm and 208 nm, and a strong positive band around 192 nm.
-
β-sheet structures are characterized by a negative band around 218 nm and a positive band near 195 nm.
-
Random coil or disordered structures generally show a strong negative band below 200 nm.
By analyzing the CD spectrum of a peptide like this compound, it is possible to estimate the relative proportions of these secondary structural elements, providing critical insights into its conformation, which is essential for its biological function.
Data Presentation: Secondary Structure of this compound Analogs
While specific quantitative CD data for this compound peptides is not extensively available in the public domain, studies on structurally and functionally similar peptides, such as bombolitins, provide valuable insights. The following table summarizes the approximate α-helical content of bombolitins I and III determined by circular dichroism in a membrane-mimicking environment (sodium dodecyl sulfate (B86663) - SDS micelles). This data serves as a reasonable proxy for what can be expected for this compound peptides under similar conditions.
| Peptide | Environment | α-Helix Content (%) | β-Sheet Content (%) | Random Coil (%) |
| Bombolitin I | SDS Micelles | ~70 | Not Reported | Not Reported |
| Bombolitin III | SDS Micelles | ~60 | Not Reported | Not Reported |
Note: The data presented is for bombolitins, which are functionally and structurally related to bombinins. The α-helix content was estimated from CD spectra. The percentages for β-sheet and random coil were not specified in the cited literature.
Experimental Protocols
This section outlines a detailed protocol for the circular dichroism analysis of this compound peptides in aqueous solution and membrane-mimicking environments.
Materials and Reagents
-
Synthetic this compound peptide (e.g., BHL-bombinin, this compound HL, this compound H2) of high purity (>95%)
-
Phosphate (B84403) buffer (10 mM, pH 7.4)
-
Membrane-mimicking solvents:
-
Trifluoroethanol (TFE)
-
Sodium dodecyl sulfate (SDS)
-
-
High-purity water (Milli-Q or equivalent)
-
Nitrogen gas for purging the CD instrument
-
Quartz cuvettes with a path length of 0.1 cm
Equipment
-
Circular dichroism spectropolarimeter
-
Microbalance
-
pH meter
-
Vortex mixer
-
Pipettes
Protocol for CD Analysis of this compound
-
Peptide Stock Solution Preparation:
-
Accurately weigh a small amount of lyophilized this compound peptide.
-
Dissolve the peptide in high-purity water to prepare a concentrated stock solution (e.g., 1 mg/mL).
-
Determine the precise concentration of the stock solution by UV absorbance at 280 nm (if the peptide contains Trp or Tyr residues) or by quantitative amino acid analysis.
-
-
Sample Preparation for CD Measurement:
-
Aqueous Environment:
-
Dilute the peptide stock solution with 10 mM phosphate buffer (pH 7.4) to a final concentration of 50-100 µM.
-
-
Membrane-Mimicking Environments:
-
TFE: Prepare a solution of 50% TFE in 10 mM phosphate buffer (pH 7.4). Dilute the peptide stock solution with this TFE/buffer mixture to a final peptide concentration of 50-100 µM.
-
SDS Micelles: Prepare a solution of 30 mM SDS in 10 mM phosphate buffer (pH 7.4). Dilute the peptide stock solution with the SDS/buffer mixture to a final peptide concentration of 50-100 µM.
-
-
-
CD Spectrometer Setup and Data Acquisition:
-
Turn on the CD spectropolarimeter and the nitrogen gas purge at least 30 minutes before use.
-
Set the experimental parameters:
-
Wavelength range: 190-260 nm
-
Data pitch: 0.5 nm
-
Scanning speed: 50 nm/min
-
Bandwidth: 1.0 nm
-
Accumulations: 3-5 scans
-
Temperature: 25 °C
-
-
Record a baseline spectrum using the respective buffer or solvent mixture without the peptide.
-
Rinse the cuvette thoroughly with the sample solution before filling it.
-
Record the CD spectrum of the this compound peptide sample.
-
-
Data Processing and Analysis:
-
Subtract the baseline spectrum from the sample spectrum.
-
Smooth the resulting spectrum using a suitable algorithm (e.g., Savitzky-Golay).
-
Convert the raw data (ellipticity in millidegrees) to molar ellipticity [θ] (deg·cm²·dmol⁻¹) using the following equation: [θ] = (θ_obs × 100) / (c × l × N) where:
-
θ_obs is the observed ellipticity in degrees
-
c is the molar concentration of the peptide
-
l is the path length of the cuvette in cm
-
N is the number of amino acid residues in the peptide
-
-
Deconvolute the molar ellipticity spectrum using a secondary structure estimation program (e.g., K2D3, BeStSel, CDSSTR) to determine the percentage of α-helix, β-sheet, and random coil.
-
Visualizations
Caption: Experimental workflow for the circular dichroism analysis of this compound structure.
Caption: General mechanism of action of this compound peptides on bacterial membranes.
Summary
Circular dichroism spectroscopy is an indispensable tool for characterizing the secondary structure of this compound peptides, which is fundamental to their antimicrobial activity. This application note provides a comprehensive protocol for conducting CD analysis of this compound in both aqueous and membrane-mimicking environments. The provided data on related bombolitin peptides suggests that Bombinins likely adopt a significant α-helical conformation in the presence of bacterial membranes. The primary mechanism of action for these peptides is believed to be the disruption of the bacterial cell membrane integrity through pore formation. Further research utilizing CD spectroscopy and other biophysical techniques will continue to elucidate the precise structure-function relationships of this important class of antimicrobial peptides, aiding in the development of novel therapeutic agents.
Application Notes and Protocols for Bombinin Peptides in Targeting Drug-Resistant Bacteria
For Researchers, Scientists, and Drug Development Professionals
Introduction
Bombinin peptides are a family of antimicrobial peptides (AMPs) originally isolated from the skin secretions of the European fire-bellied toad (Bombina) species.[1][2] These peptides represent a promising class of therapeutic agents in the fight against multidrug-resistant (MDR) bacteria due to their potent, broad-spectrum antimicrobial activity and their primary mechanism of action, which involves the disruption of bacterial cell membranes, a target less prone to the development of resistance.[3][4] This document provides detailed application notes and experimental protocols for the evaluation of this compound peptides against drug-resistant bacteria.
Bombinins are generally categorized into two main subfamilies: bombinins and bombinins H.[1][2] Bombinins typically exhibit strong bactericidal activity against both Gram-positive and Gram-negative bacteria with low hemolytic activity.[2][5] In contrast, bombinins H are more hydrophobic and tend to show higher hemolytic activity but can possess potent antimicrobial effects.[2] Synergistic interactions between different this compound peptides, and between this compound peptides and conventional antibiotics, have also been observed, highlighting their potential in combination therapies.[3][6]
Data Presentation
The following tables summarize the antimicrobial and hemolytic activities of selected this compound peptides.
Table 1: Minimum Inhibitory Concentrations (MIC) and Minimum Bactericidal Concentrations (MBC) of this compound Peptides Against Various Bacterial Strains
| Peptide | Bacterial Strain | MIC (mg/L) | MBC (mg/L) | Reference |
| BHL-bombinin | Staphylococcus aureus (NCTC 10788) | 4 | 16 | [1] |
| Methicillin-resistant S. aureus (MRSA) (ATCC 13150) | 4 | 16 | [1] | |
| Escherichia coli (NCTC 10418) | 16 | 64 | [1] | |
| Pseudomonas aeruginosa (ATCC 27853) | 64 | 128 | [1] | |
| Candida albicans (NCYC 1467) | 4 | 16 | [1] | |
| This compound HL | Staphylococcus aureus (NCTC 10788) | 64 | >512 | [1] |
| This compound HD | Staphylococcus aureus (NCTC 10788) | 64 | >512 | [1] |
Table 2: Synergistic Activity of this compound Peptides (Fractional Inhibitory Concentration Index - FICI)
| Peptide Combination | Bacterial Strain | FICI | Interpretation | Reference |
| BHL-bombinin + this compound HL | Staphylococcus aureus | 0.375 | Synergy | [1][6] |
| BHL-bombinin + this compound HD | Staphylococcus aureus | 0.375 | Synergy | [1][6] |
| BHL-bombinin + Ampicillin | Staphylococcus aureus | 0.75 | Additive | [1] |
| This compound HL + Ampicillin | Staphylococcus aureus | 0.5 | Synergy | [1] |
| This compound HD + Ampicillin | Staphylococcus aureus | 0.5 | Synergy | [1] |
FICI ≤ 0.5 indicates synergy; 0.5 < FICI ≤ 1 indicates an additive effect; 1 < FICI ≤ 4 indicates indifference; FICI > 4 indicates antagonism.
Table 3: Hemolytic Activity of this compound Peptides
| Peptide | HC50 (mg/L) | Hemolysis at MIC against S. aureus | Reference |
| BHL-bombinin | >512 | Low (0-12.6%) | [1] |
HC50 is the peptide concentration causing 50% hemolysis of red blood cells.
Experimental Protocols
Determination of Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC)
This protocol outlines the broth microdilution method for determining the MIC and MBC of this compound peptides.
Materials:
-
This compound peptide(s)
-
Mueller-Hinton Broth (MHB)
-
96-well microtiter plates
-
Bacterial cultures in logarithmic growth phase
-
Phosphate-buffered saline (PBS)
-
Nutrient agar (B569324) plates
-
Spectrophotometer
Procedure:
-
Prepare a stock solution of the this compound peptide in an appropriate solvent and serially dilute it in MHB in a 96-well plate to achieve a range of concentrations.
-
Adjust the turbidity of the bacterial culture to a 0.5 McFarland standard (approximately 1-2 x 10⁸ CFU/mL). Dilute the bacterial suspension to a final concentration of 1 x 10⁶ CFU/mL in MHB.
-
Inoculate each well of the 96-well plate containing the peptide dilutions with 100 µL of the bacterial suspension, resulting in a final bacterial concentration of 5 x 10⁵ CFU/mL.
-
Include positive controls (bacteria in MHB without peptide) and negative controls (MHB only).
-
Incubate the plates at 37°C for 18-24 hours.
-
The MIC is defined as the lowest concentration of the peptide that completely inhibits visible bacterial growth.
-
To determine the MBC, take 10 µL aliquots from the wells showing no visible growth and plate them onto nutrient agar plates.
-
Incubate the agar plates at 37°C for 24 hours.
-
The MBC is the lowest peptide concentration that results in a ≥99.9% reduction in the initial bacterial inoculum.
Checkerboard Assay for Synergistic Activity
This protocol is used to assess the synergistic antimicrobial effects of this compound peptides in combination with other peptides or conventional antibiotics.
Materials:
-
Two antimicrobial agents (e.g., this compound A and this compound B, or this compound and Ampicillin)
-
96-well microtiter plates
-
Bacterial culture and media as for MIC assay
Procedure:
-
Prepare serial dilutions of Agent A horizontally and Agent B vertically in a 96-well plate containing MHB. This creates a matrix of wells with varying concentrations of both agents.
-
Inoculate the plate with the target bacterial strain as described in the MIC protocol.
-
Incubate the plate at 37°C for 18-24 hours.
-
Determine the MIC for each agent alone and in combination.
-
Calculate the Fractional Inhibitory Concentration (FIC) for each agent:
-
FIC of Agent A = (MIC of Agent A in combination) / (MIC of Agent A alone)
-
FIC of Agent B = (MIC of Agent B in combination) / (MIC of Agent B alone)
-
-
Calculate the FICI by summing the FIC of both agents: FICI = FIC (Agent A) + FIC (Agent B).
-
Interpret the FICI value as described in the note under Table 2.[6]
Hemolysis Assay
This protocol measures the cytotoxic effect of this compound peptides on mammalian red blood cells.
Materials:
-
This compound peptide(s)
-
Defibrinated horse red blood cells (RBCs)
-
Phosphate-buffered saline (PBS)
-
Triton X-100 (for positive control)
-
96-well microtiter plates
-
Centrifuge
-
Spectrophotometer
Procedure:
-
Wash the RBCs three times with PBS by centrifugation and resuspend to a final concentration of 4% (v/v) in PBS.
-
Prepare serial dilutions of the this compound peptide in PBS in a 96-well plate.
-
Add 100 µL of the 4% RBC suspension to each well containing 100 µL of the peptide dilutions.
-
Include a negative control (RBCs in PBS) and a positive control (RBCs in 1% Triton X-100 for 100% hemolysis).
-
Incubate the plate at 37°C for 2 hours.
-
Centrifuge the plate at 1000 x g for 5 minutes.
-
Carefully transfer 100 µL of the supernatant from each well to a new 96-well plate.
-
Measure the absorbance of the supernatant at 550 nm, which corresponds to the release of hemoglobin.
-
Calculate the percentage of hemolysis using the following formula: % Hemolysis = [(Abssample - Absnegative control) / (Abspositive control - Absnegative control)] x 100
-
The HC50 is the peptide concentration that causes 50% hemolysis.
Time-Kill Kinetics Assay
This assay determines the rate at which a this compound peptide kills a bacterial population over time.
Materials:
-
This compound peptide(s) at various concentrations (e.g., 1x MIC, 2x MIC, 4x MIC)
-
Log-phase bacterial culture
-
MHB
-
Sterile microcentrifuge tubes
-
Nutrient agar plates
Procedure:
-
Prepare microcentrifuge tubes containing the this compound peptide at the desired concentrations in MHB.
-
Inoculate the tubes with a log-phase bacterial culture to a final concentration of approximately 1 x 10⁶ CFU/mL. Include a growth control without any peptide.
-
Incubate the tubes at 37°C with shaking.
-
At specific time points (e.g., 0, 0.5, 1, 2, 4, 6, 24 hours), withdraw an aliquot from each tube.
-
Perform serial dilutions of the aliquots in PBS and plate them on nutrient agar.
-
Incubate the plates at 37°C for 24 hours and count the number of colonies (CFU/mL).
-
Plot the log10 CFU/mL against time for each peptide concentration. A bactericidal effect is typically defined as a ≥3-log10 reduction in CFU/mL compared to the initial inoculum.[7][8]
Membrane Permeabilization Assay
This protocol assesses the ability of this compound peptides to disrupt the bacterial membrane using fluorescent probes.
Materials:
-
This compound peptide(s)
-
Log-phase bacterial culture
-
N-phenyl-1-naphthylamine (NPN) for outer membrane permeabilization
-
Propidium iodide (PI) for inner membrane permeabilization
-
HEPES buffer
-
Fluorometer or fluorescence plate reader
Procedure for Outer Membrane Permeabilization (NPN Assay):
-
Wash and resuspend log-phase bacteria in HEPES buffer.
-
Add NPN to the bacterial suspension to a final concentration of 10 µM and incubate in the dark for 30 minutes.
-
Measure the baseline fluorescence (Excitation: 350 nm, Emission: 420 nm).
-
Add the this compound peptide at the desired concentration and immediately monitor the increase in fluorescence over time. An increase in fluorescence indicates the uptake of NPN into the damaged outer membrane.
Procedure for Inner Membrane Permeabilization (PI Assay):
-
Wash and resuspend log-phase bacteria in PBS.
-
Add PI to the bacterial suspension to a final concentration of 10 µg/mL.
-
Measure the baseline fluorescence (Excitation: 535 nm, Emission: 617 nm).
-
Add the this compound peptide and monitor the increase in fluorescence. PI can only enter cells with a compromised inner membrane and fluoresces upon binding to DNA.
Visualizations
Experimental Workflow for this compound Peptide Evaluation
Caption: Workflow for the evaluation of this compound peptides.
Proposed Mechanism of Action of this compound Peptides
Caption: Membrane disruption mechanism of this compound peptides.
References
- 1. The synergistic antimicrobial effects of novel this compound and this compound H peptides from the skin secretion of Bombina orientalis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Bombinins, antimicrobial peptides from Bombina species - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Antimicrobial Peptides Derived from Bacteria: Classification, Sources, and Mechanism of Action against Multidrug-Resistant Bacteria [mdpi.com]
- 5. researchgate.net [researchgate.net]
- 6. The synergistic antimicrobial effects of novel this compound and this compound H peptides from the skin secretion of Bombina orientalis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Antimicrobial peptide 2K4L disrupts the membrane of multidrug-resistant Acinetobacter baumannii and protects mice against sepsis - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Antimicrobial Activities and Time-Kill Kinetics of Extracts of Selected Ghanaian Mushrooms - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: Anticancer Activity of Bombinin on Human Cancer Cell lines
These application notes provide a comprehensive overview of the anticancer activities of Bombinin peptides against human cancer cell lines. This document is intended for researchers, scientists, and drug development professionals interested in the therapeutic potential of these amphibian-derived peptides.
Introduction to this compound and its Anticancer Potential
Bombinins are a family of antimicrobial peptides originally isolated from the skin secretions of the Bombina genus of frogs.[1] These peptides have demonstrated significant antiproliferative and cytotoxic effects against a variety of human cancer cell lines, particularly hepatocellular carcinoma (HCC).[1][2][3][4] Key members of this family that have been investigated for their anticancer properties include this compound-like peptide 7 (BLP-7), this compound H-BO, and this compound-BO1.
The mechanisms underlying the anticancer activity of Bombinins are multifaceted. For some members, such as this compound-BO1, a specific intracellular signaling pathway involving the disruption of the HSP90A-Cdc37-CDK1 protein complex has been elucidated, leading to cell cycle arrest and apoptosis. Other this compound peptides are thought to exert their effects through direct interaction with and disruption of the cancer cell membrane, a common mechanism for many antimicrobial peptides. These diverse mechanisms highlight the potential of this compound peptides as promising candidates for novel anticancer therapies.
Data Presentation: Quantitative Analysis of this compound Activity
The following tables summarize the quantitative data on the efficacy of various this compound peptides against human cancer cell lines.
Table 1: Inhibitory Concentration (IC50) of this compound Peptides on Human Cancer Cell Lines
| Peptide | Cell Line | Cancer Type | Incubation Time (hours) | IC50 (µM) |
| BLP-7 | SK-HEP-1 | Hepatocellular Carcinoma | 48 | 0.61 |
| Hep G2 | Hepatocellular Carcinoma | 48 | 2.83 | |
| Huh7 | Hepatocellular Carcinoma | 48 | 3.87 | |
| This compound H-BO | SK-HEP-1 | Hepatocellular Carcinoma | 48 | 0.99 |
| Hep G2 | Hepatocellular Carcinoma | 48 | 2.88 | |
| Huh7 | Hepatocellular Carcinoma | 48 | 1.81 | |
| This compound-BO1 | Hep 3B | Hepatocellular Carcinoma | Not Specified | 15.20 |
| Huh7 | Hepatocellular Carcinoma | Not Specified | 24.93 |
Table 2: Qualitative Summary of this compound-Induced Apoptosis in Human Cancer Cell Lines
| Peptide | Cell Line | Cancer Type | Apoptotic Effect |
| This compound-BO1 | Hep 3B | Hepatocellular Carcinoma | Significant increase in apoptosis rate, chromatin condensation, and nuclear membrane cleavage |
| Huh7 | Hepatocellular Carcinoma | Significant increase in apoptosis rate, chromatin condensation, and cytoplasmic atrophy |
Signaling Pathways and Mechanisms of Action
The anticancer activity of this compound peptides is mediated by distinct signaling pathways. The mechanism for this compound-BO1 has been well-characterized, while a more general mechanism is proposed for other membrane-active Bombinins.
This compound-BO1 Signaling Pathway
This compound-BO1 induces apoptosis and cell cycle arrest in hepatocellular carcinoma cells by targeting the HSP90A-Cdc37-CDK1 signaling axis.
Proposed Mechanism for Membrane-Active Bombinins
For this compound peptides like BLP-7 and this compound H-BO, a proposed mechanism involves direct interaction with the cancer cell membrane, leading to membrane permeabilization and subsequent cell death.
Experimental Protocols
Detailed protocols for key experiments to assess the anticancer activity of this compound peptides are provided below.
Cell Viability Assessment (MTT Assay)
This protocol outlines the determination of cell viability upon treatment with this compound peptides using a colorimetric MTT assay.
Materials:
-
Human cancer cell line of interest
-
Complete cell culture medium
-
This compound peptide stock solution
-
96-well flat-bottom plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium. Incubate overnight at 37°C in a humidified 5% CO2 atmosphere.
-
Peptide Treatment: Prepare serial dilutions of the this compound peptide in culture medium. Remove the existing medium from the wells and add 100 µL of the this compound-containing medium to the respective wells. Include untreated control wells (medium only) and vehicle control wells if the peptide is dissolved in a solvent.
-
Incubation: Incubate the plate for the desired time period (e.g., 48 hours) at 37°C and 5% CO2.
-
MTT Addition: Add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Carefully remove the medium and add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the untreated control and determine the IC50 value.
Apoptosis Detection (Annexin V-FITC/PI Staining)
This protocol describes the detection and quantification of apoptosis in this compound-treated cells using Annexin V-FITC and Propidium Iodide (PI) staining followed by flow cytometry.
Materials:
-
This compound-treated and untreated control cells
-
Annexin V-FITC/PI Apoptosis Detection Kit
-
Phosphate-buffered saline (PBS)
-
Flow cytometer
Procedure:
-
Cell Treatment: Treat cells with the desired concentration of this compound for a specified time.
-
Cell Harvesting: Harvest the cells (including any floating cells) and wash them twice with cold PBS.
-
Cell Staining: Resuspend the cells in 100 µL of 1X Annexin V binding buffer. Add 5 µL of Annexin V-FITC and 5 µL of PI.
-
Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Sample Preparation for Flow Cytometry: Add 400 µL of 1X binding buffer to each tube.
-
Flow Cytometry Analysis: Analyze the samples on a flow cytometer within one hour.
-
Data Interpretation:
-
Annexin V-negative / PI-negative: Viable cells
-
Annexin V-positive / PI-negative: Early apoptotic cells
-
Annexin V-positive / PI-positive: Late apoptotic/necrotic cells
-
Annexin V-negative / PI-positive: Necrotic cells
-
Western Blot Analysis of the this compound-BO1 Signaling Pathway
This protocol is for the detection of key proteins in the this compound-BO1 signaling pathway (HSP90A, Cdc37, and CDK1) by Western blotting.
Materials:
-
This compound-BO1-treated and untreated cell lysates
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
BCA protein assay kit
-
SDS-PAGE gels and running buffer
-
Transfer buffer and PVDF or nitrocellulose membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (anti-HSP90A, anti-Cdc37, anti-CDK1, and a loading control like anti-β-actin)
-
HRP-conjugated secondary antibody
-
ECL detection reagent
Procedure:
-
Protein Extraction: Lyse the treated and untreated cells with lysis buffer and determine the protein concentration using a BCA assay.
-
SDS-PAGE: Denature equal amounts of protein from each sample and separate them by SDS-polyacrylamide gel electrophoresis.
-
Protein Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Blocking: Block the membrane with blocking buffer for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with the primary antibodies overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Wash the membrane and detect the protein bands using an ECL detection reagent and an imaging system.
-
Analysis: Analyze the changes in the expression levels of HSP90A, Cdc37, and CDK1 in response to this compound-BO1 treatment, normalizing to the loading control.
References
- 1. Discovery of two this compound peptides with antimicrobial and anticancer activities from the skin secretion of Oriental fire-bellied toad, Bombina orientalis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. This compound-BO1 induces hepatocellular carcinoma cell-cycle arrest and apoptosis via the HSP90A-Cdc37-CDK1 axis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. ovid.com [ovid.com]
Application Notes and Protocols for the Development of Bombinin-Based Therapeutic Agents
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for the preclinical development of Bombinin-based therapeutic agents. Bombinins are a family of antimicrobial peptides (AMPs) isolated from the skin secretions of frogs belonging to the Bombina genus.[1] They have demonstrated significant potential as novel therapeutic leads due to their broad-spectrum antimicrobial and anticancer activities.[2][3]
This document outlines the biological activities of various this compound peptides, provides detailed protocols for their evaluation, and illustrates key signaling pathways and developmental workflows.
Quantitative Biological Activity of this compound Peptides
The therapeutic potential of this compound peptides is underscored by their potent activity against a range of pathogens and cancer cell lines. The following tables summarize the key quantitative data for several well-characterized this compound peptides.
Table 1: Antimicrobial Activity of this compound Peptides (Minimum Inhibitory Concentration - MIC)
| Peptide | Target Organism | MIC (µM) | MIC (µg/mL) | Reference |
| BLP-7 | Escherichia coli | 6.3 | - | [4] |
| Staphylococcus aureus | 6.3 | - | [4] | |
| Candida albicans | 12.5 | - | [4] | |
| BHL-bombinin | Staphylococcus aureus | 1.6 | - | [5] |
| Escherichia coli | 6.6 | - | [5] | |
| This compound-BO1 | Staphylococcus aureus | 26.3 | - | [6] |
| Escherichia coli | 26.3 | - | [6] | |
| This compound H-BO | Staphylococcus aureus | >161.1 | - | [6] |
| Escherichia coli | >161.1 | - | [6] | |
| This compound HL | Staphylococcus aureus | 156.8 | - | [6] |
| This compound H-BO1 | Candida albicans | - | 256 | [7] |
Note: MIC values can vary depending on the specific strain and assay conditions.
Table 2: Anticancer Activity of this compound Peptides (Half-maximal Inhibitory Concentration - IC50)
| Peptide | Human Cancer Cell Line | IC50 (µM) | Reference |
| BLP-7 | Hep G2 (Hepatocellular carcinoma) | 2.83 (48h) | [4] |
| SK-HEP-1 (Hepatocellular carcinoma) | 0.61 (48h) | [4] | |
| Huh7 (Hepatocellular carcinoma) | 3.87 (48h) | [4] | |
| This compound H-BO | Hep G2 (Hepatocellular carcinoma) | 2.88 (48h) | [4] |
| SK-HEP-1 (Hepatocellular carcinoma) | 0.99 (48h) | [4] | |
| Huh7 (Hepatocellular carcinoma) | 1.81 (48h) | [4] | |
| This compound-BO1 | Hep 3B (Hepatocellular carcinoma) | 15.20 | [8] |
| Huh7 (Hepatocellular carcinoma) | 24.93 | [8] |
Table 3: Hemolytic Activity of this compound Peptides
| Peptide | Parameter | Value | Reference |
| BLP-7 | Hemolysis at 50.2 µM | Low | [4] |
Note: Bombinins are generally reported to have low hemolytic activity, while this compound H peptides show higher hemolytic activity.[1]
Experimental Protocols
Detailed and standardized protocols are crucial for the accurate assessment of this compound peptide activity. The following sections provide methodologies for key in vitro assays.
Antimicrobial Susceptibility Testing: Broth Microdilution Assay for Minimum Inhibitory Concentration (MIC) Determination
This protocol determines the lowest concentration of a this compound peptide that inhibits the visible growth of a microorganism.
Materials:
-
Test this compound peptide(s)
-
Quality control bacterial strains (e.g., E. coli ATCC 25922, S. aureus ATCC 29213)
-
Cation-adjusted Mueller-Hinton Broth (CAMHB)
-
Sterile 96-well polypropylene (B1209903) microtiter plates
-
Sterile polypropylene tubes
-
Peptide solvent (e.g., sterile deionized water, 0.01% acetic acid)
-
Spectrophotometer or microplate reader
Protocol:
-
Preparation of Bacterial Inoculum:
-
From a fresh agar (B569324) plate, select 3-5 colonies of the test organism and inoculate into 5 mL of CAMHB.
-
Incubate at 37°C with shaking until the culture reaches the mid-logarithmic phase of growth (equivalent to a 0.5 McFarland standard).
-
Dilute the bacterial suspension in fresh CAMHB to achieve a final concentration of approximately 5 x 10^5 CFU/mL in the test wells.
-
-
Preparation of Peptide Dilutions:
-
Prepare a stock solution of the this compound peptide in a suitable solvent.
-
Perform serial two-fold dilutions of the peptide stock solution in CAMHB in a separate 96-well plate or in tubes to obtain a range of concentrations (e.g., 0.25 to 128 µg/mL).
-
-
Assay Procedure:
-
Add 50 µL of the diluted bacterial suspension to each well of a 96-well polypropylene plate.
-
Add 50 µL of each peptide dilution to the corresponding wells containing the bacterial suspension.
-
Include a positive control (bacteria with no peptide) and a negative control (broth only) in each plate.
-
Incubate the plate at 37°C for 18-24 hours.
-
-
Data Analysis:
-
The MIC is determined as the lowest concentration of the peptide at which no visible growth of the microorganism is observed.
-
Growth inhibition can be assessed visually or by measuring the optical density at 600 nm (OD600) using a microplate reader.
-
Cytotoxicity Assessment: MTT Assay for Cell Viability
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay to assess cell metabolic activity, which is an indicator of cell viability.
Materials:
-
Human cancer cell lines (e.g., Hep G2, SK-HEP-1, Huh7)
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
This compound peptide(s)
-
MTT solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS solution)
-
96-well flat-bottom cell culture plates
-
Microplate reader
Protocol:
-
Cell Seeding:
-
Seed cells in a 96-well plate at a density of 5 x 10^3 to 1 x 10^4 cells/well in 100 µL of complete culture medium.
-
Incubate the plate at 37°C in a humidified 5% CO2 incubator for 24 hours to allow cell attachment.
-
-
Peptide Treatment:
-
Prepare serial dilutions of the this compound peptide in serum-free culture medium.
-
Remove the culture medium from the wells and add 100 µL of the peptide dilutions to the respective wells.
-
Include untreated cells as a negative control and a known cytotoxic agent as a positive control.
-
Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours).
-
-
MTT Addition and Incubation:
-
After the incubation period, add 10 µL of MTT solution to each well.
-
Incubate the plate for an additional 4 hours at 37°C, protected from light.
-
-
Formazan (B1609692) Solubilization:
-
Carefully remove the medium containing MTT.
-
Add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.
-
Gently shake the plate for 15 minutes to ensure complete dissolution.
-
-
Data Analysis:
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability using the following formula: % Cell Viability = (Absorbance of Treated Cells / Absorbance of Untreated Cells) x 100
-
Plot the % cell viability against the peptide concentration to determine the IC50 value.
-
Cytotoxicity Assessment: Lactate (B86563) Dehydrogenase (LDH) Assay
The LDH assay measures the release of the cytosolic enzyme lactate dehydrogenase from cells with damaged plasma membranes, providing a quantitative measure of cytotoxicity.
Materials:
-
Human cancer cell lines
-
Complete cell culture medium
-
This compound peptide(s)
-
LDH assay kit (commercially available)
-
96-well flat-bottom cell culture plates
-
Microplate reader
Protocol:
-
Cell Seeding and Peptide Treatment:
-
Follow the same procedure as for the MTT assay (steps 1 and 2).
-
It is crucial to include controls for spontaneous LDH release (untreated cells) and maximum LDH release (cells treated with a lysis buffer provided in the kit).
-
-
Collection of Supernatant:
-
After the incubation period, centrifuge the 96-well plate at 250 x g for 5 minutes.
-
Carefully transfer a specific volume (e.g., 50 µL) of the cell culture supernatant from each well to a new 96-well plate.
-
-
LDH Reaction:
-
Prepare the LDH reaction mixture according to the manufacturer's instructions.
-
Add the reaction mixture to each well containing the supernatant.
-
Incubate the plate at room temperature for 30 minutes, protected from light.
-
-
Measurement and Data Analysis:
-
Add the stop solution provided in the kit to each well.
-
Measure the absorbance at the recommended wavelength (e.g., 490 nm) using a microplate reader.
-
Calculate the percentage of cytotoxicity using the following formula: % Cytotoxicity = [(Absorbance of Treated - Absorbance of Spontaneous) / (Absorbance of Maximum - Absorbance of Spontaneous)] x 100
-
Visualizing Mechanisms and Workflows
The following diagrams, generated using the DOT language, illustrate key aspects of this compound-based therapeutic agent development.
Proposed Signaling Pathway for this compound-Induced Anticancer Activity
Bombesin-related peptides can induce a cascade of intracellular events in cancer cells, often leading to proliferation or, in the case of some Bombinins, apoptosis.
Caption: General signaling cascade initiated by bombesin-related peptides.
Specific Anticancer Mechanism of this compound-BO1
Recent studies have elucidated a more specific pathway for this compound-BO1, involving the disruption of protein folding machinery.[8]
Caption: this compound-BO1 induces apoptosis via the HSP90A-Cdc37-CDK1 axis.
Preclinical Development Workflow for this compound-Based Therapeutics
The development of this compound-based drugs follows a structured preclinical path from discovery to candidate selection.
Caption: A streamlined workflow for this compound therapeutic development.
Conclusion
This compound peptides represent a promising class of natural compounds with the potential for development into novel anti-infective and anticancer therapeutics. Their potent biological activities, coupled with a deeper understanding of their mechanisms of action, provide a solid foundation for further preclinical and clinical investigation. The protocols and data presented in these application notes are intended to serve as a valuable resource for researchers dedicated to advancing this compound-based therapies.
References
- 1. Bombinins, antimicrobial peptides from Bombina species - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Discovery of two this compound peptides with antimicrobial and anticancer activities from the skin secretion of Oriental fire-bellied toad, Bombina orientalis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Molecular characterization and bioactivity evaluation of two novel this compound peptides from the skin secretion of Oriental fire-bellied toad, Bombina orientalis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. ovid.com [ovid.com]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. medchemexpress.com [medchemexpress.com]
- 8. This compound-BO1 induces hepatocellular carcinoma cell-cycle arrest and apoptosis via the HSP90A-Cdc37-CDK1 axis - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Improving the Stability of Bombinin Peptides in Serum
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address challenges encountered when improving the stability of Bombinin peptides in serum.
Frequently Asked Questions (FAQs)
Q1: What are this compound peptides and why is their stability in serum a concern?
This compound peptides are a family of antimicrobial peptides (AMPs) isolated from the skin secretions of Bombina species (fire-bellied toads)[1][2]. They exhibit broad-spectrum antimicrobial activity against Gram-positive and Gram-negative bacteria, as well as fungi[1][3]. Like many therapeutic peptides, Bombinins are susceptible to degradation by proteases present in serum[4][5][6]. This rapid degradation can significantly shorten their in-vivo half-life, limiting their therapeutic efficacy for systemic applications[7][8].
Q2: What are the primary mechanisms of peptide degradation in serum?
Peptide degradation in serum is primarily caused by proteases, which are enzymes that break down proteins and peptides[9]. These enzymes can cleave peptide bonds, leading to the inactivation and clearance of the peptide from circulation[5][6]. The susceptibility of a peptide to proteolysis depends on its amino acid sequence and structure[10].
Q3: What are the most common strategies to improve the serum stability of this compound peptides?
Several strategies can be employed to enhance the stability of this compound peptides in serum. These include:
-
Amino Acid Substitution: Replacing natural L-amino acids with non-natural D-amino acids at positions susceptible to enzymatic attack can prevent degradation by proteases[11][12]. Another strategy is to replace arginine residues with α-amino-3-guanidino-propionic acid (Agp)[13].
-
Terminal Modifications: Acetylation of the N-terminus and amidation of the C-terminus can protect the peptide from exopeptidases, which are enzymes that cleave amino acids from the ends of a peptide chain[11].
-
Cyclization: Creating a cyclic peptide structure can enhance stability by making the peptide backbone less accessible to proteases[14].
-
PEGylation: The covalent attachment of polyethylene (B3416737) glycol (PEG) to the peptide can increase its size and shield it from proteolytic enzymes, thereby extending its half-life in serum[11][15].
-
Formulation Strategies: Encapsulating peptides within lipid-based formulations like liposomes or polymeric micelles can protect them from enzymatic degradation. Co-administration with enzyme inhibitors is another approach.
Troubleshooting Guides
Issue 1: this compound peptide appears to be completely degraded at the first time point (T=0) in the serum stability assay.
-
Possible Cause: The peptide may be precipitating out of solution upon addition to the serum, or it may be degrading extremely rapidly.
-
Solution:
-
Optimize Solubility: Ensure the peptide is fully dissolved in an appropriate buffer before adding it to the serum. For hydrophobic peptides, using a small amount of an organic solvent like DMSO in the initial stock solution may be necessary[4].
-
Check for Aggregation: Peptides can aggregate, which can lead to their precipitation and loss of biological activity[9]. Analyze the peptide solution for signs of aggregation before starting the experiment.
-
Immediate Quenching: For very unstable peptides, ensure the quenching solution (e.g., acetonitrile (B52724) with trifluoroacetic acid) is added immediately after the peptide is mixed with the serum for the T=0 sample to halt any enzymatic activity[4].
-
Issue 2: High variability and poor reproducibility in serum stability assay results.
-
Possible Cause: Inconsistent experimental conditions, sample handling, or variability between serum batches can lead to non-reproducible results.
-
Solution:
-
Maintain Consistent Temperature: All incubation steps should be performed at a constant and accurate temperature, typically 37°C, in a calibrated incubator or water bath[4].
-
Precise Timing: Adhere to a strict timeline for sample collection and processing. The timing of stopping the degradation reaction is critical for accurate half-life determination[4].
-
Use an Internal Standard: Incorporate a stable, non-degradable peptide as an internal standard in your analytical method (e.g., RP-HPLC) to account for variations in sample injection and instrument response[4].
-
Serum Batch Consistency: Be aware that different batches of serum can have varying levels of protease activity[16]. If possible, use the same batch of serum for a series of comparative experiments. Studies have shown that peptides can degrade at different rates in serum from different sources or even in fresh blood versus commercially prepared serum[5][6].
-
Issue 3: Low recovery of the this compound peptide from the serum sample after protein precipitation.
-
Possible Cause: The peptide may be co-precipitating with the serum proteins, or it may be adsorbing to the labware.
-
Solution:
-
Optimize Extraction Protocol: The method used to precipitate serum proteins and extract the peptide is critical. While strong acids like trichloroacetic acid are sometimes used, they can lead to peptide loss[7][10]. A protocol using organic solvents like acetonitrile is often more effective at preserving peptides for analysis[4][7][16].
-
Use Low-Binding Labware: Utilize low-protein-binding microcentrifuge tubes and pipette tips to minimize the loss of peptide due to surface adsorption[4][16].
-
Quantitative Data Summary
The following table provides a template with hypothetical data to illustrate how to present the results of serum stability assays for modified this compound peptides.
| Peptide ID | Modification | Half-life in Serum (minutes) | % Intact Peptide after 60 minutes |
| This compound-WT | None (Wild-Type) | 15 | 12.5 |
| This compound-N-Ac | N-terminal Acetylation | 30 | 25 |
| This compound-C-Am | C-terminal Amidation | 25 | 20 |
| This compound-D-Ala | D-Alanine at position 2 | 90 | 65 |
| This compound-Cyclic | Head-to-tail cyclization | 240 | 85 |
| This compound-PEG | PEGylation | > 480 | > 95 |
Experimental Protocols
Detailed Methodology for Serum Stability Assay
This protocol outlines a standard procedure for determining the stability of this compound peptides in serum.
1. Materials and Reagents:
-
This compound peptide stock solution (e.g., 1 mg/mL in sterile water or appropriate buffer)
-
Human serum (or serum from the species of interest)
-
Low-protein-binding microcentrifuge tubes
-
Calibrated incubator or water bath set to 37°C
-
Quenching solution (e.g., acetonitrile with 1% trifluoroacetic acid - TFA)
-
Reverse-phase high-performance liquid chromatography (RP-HPLC) system
-
C18 column (e.g., 4.6 x 250 mm)
-
Mobile Phase A: 0.1% TFA in water
-
Mobile Phase B: 0.1% TFA in acetonitrile
2. Procedure:
-
Preparation: Thaw the human serum at 37°C. Prepare aliquots of the this compound peptide stock solution.
-
Incubation with Serum: In a low-binding microcentrifuge tube, add a specific volume of the peptide stock solution to the serum to achieve the desired final peptide concentration (e.g., 100 µg/mL)[4].
-
Immediately vortex the mixture gently and take a time-zero (T=0) sample[4].
-
Collect samples at various time points (e.g., 0, 15, 30, 60, 120, 240 minutes)[4].
-
Sample Processing:
-
For each time point, transfer an aliquot of the peptide-serum mixture to a new tube.
-
To stop the enzymatic degradation, add two volumes of the quenching solution[4].
-
Vortex thoroughly to precipitate the serum proteins[4].
-
Incubate on ice for 10-15 minutes[4].
-
Centrifuge at high speed (e.g., 14,000 x g) for 10 minutes at 4°C to pellet the precipitated proteins[4].
-
Carefully collect the supernatant containing the peptide for analysis[4][10].
-
-
RP-HPLC Analysis:
-
Data Analysis:
-
Determine the peak area corresponding to the intact peptide at each time point.
-
Normalize the peak areas to the T=0 sample to calculate the percentage of intact peptide remaining.
-
Plot the percentage of intact peptide versus time and calculate the half-life (t½) by fitting the data to a one-phase decay model[7][16].
-
Visualizations
Caption: Experimental workflow for assessing the serum stability of this compound peptides.
Caption: Strategies for enhancing the serum stability of this compound peptides.
References
- 1. Bombinins, antimicrobial peptides from Bombina species - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. This compound - Wikipedia [en.wikipedia.org]
- 3. researchgate.net [researchgate.net]
- 4. benchchem.com [benchchem.com]
- 5. Differential stability of therapeutic peptides with different proteolytic cleavage sites in blood, plasma and serum - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Differential stability of therapeutic peptides with different proteolytic cleavage sites in blood, plasma and serum - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Comparison of Protocols to Test Peptide Stability in Blood Plasma and Cell Culture Supernatants - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Serum Stability of Peptides | Springer Nature Experiments [experiments.springernature.com]
- 9. alliedacademies.org [alliedacademies.org]
- 10. Estimating peptide half‐life in serum from tunable, sequence‐related physicochemical properties - PMC [pmc.ncbi.nlm.nih.gov]
- 11. How to Improve Peptide Stability? NovoPro [novoprolabs.com]
- 12. researchgate.net [researchgate.net]
- 13. journals.asm.org [journals.asm.org]
- 14. alliedacademies.org [alliedacademies.org]
- 15. mdpi.com [mdpi.com]
- 16. pubs.acs.org [pubs.acs.org]
Technical Support Center: Optimizing Bombinin H Peptides
Welcome to the technical support center for researchers working with Bombinin H peptides. This resource provides troubleshooting guidance and frequently asked questions (FAQs) to address common challenges in reducing the hemolytic activity of these potent antimicrobial peptides while preserving their therapeutic efficacy.
Frequently Asked Questions (FAQs)
Q1: What are this compound H peptides and why is their hemolytic activity a concern?
A1: this compound H peptides are a family of antimicrobial peptides (AMPs) originally isolated from the skin secretions of amphibians of the Bombina genus.[1][2] They are characterized by their high hydrophobicity and, consequently, their strong hemolytic activity, meaning they can rupture red blood cells.[1][2] This poses a significant challenge for their development as systemic therapeutic agents, as it can lead to toxicity.
Q2: What is the primary difference between this compound peptides and this compound H peptides?
A2: The Bombina genus produces two main families of antimicrobial peptides: bombinins and bombinins H. Bombinins exhibit broad-spectrum antimicrobial activity against bacteria and fungi with virtually no hemolytic activity.[2] In contrast, Bombinins H have comparatively lower bactericidal activity but are potently hemolytic.
Q3: How is the hemolytic activity of this compound H peptides quantified?
A3: The hemolytic activity is typically quantified by determining the HC50 value, which is the peptide concentration required to cause 50% lysis of a suspension of red blood cells. A higher HC50 value indicates lower hemolytic activity, which is a desirable trait for therapeutic peptides.
Q4: What is the significance of D-amino acids in some this compound H peptides?
A4: Several naturally occurring this compound H peptides contain a D-amino acid at the second position (e.g., D-alloisoleucine or D-leucine). The presence of these D-amino acids can influence the peptide's structure, stability, and biological activity. Studies on this compound H isomers have shown that the D-isomers can have different activity profiles compared to their all-L-amino acid counterparts.
Troubleshooting Guide: High Hemolytic Activity
This guide provides a systematic approach to addressing and mitigating the high hemolytic activity of this compound H peptides during your experiments.
Problem: My this compound H analog shows high hemolytic activity in the initial screening.
Potential Causes and Solutions:
-
Excessive Hydrophobicity: High hydrophobicity is a primary driver of hemolytic activity in many antimicrobial peptides.
-
Solution: Strategically substitute hydrophobic amino acids with less hydrophobic or polar residues. For example, replacing a Leucine (L) with an Alanine (A) can reduce hydrophobicity and decrease hemolytic activity. However, be mindful that excessive reduction in hydrophobicity may also diminish antimicrobial activity.
-
-
High Positive Charge: A high net positive charge can lead to strong, non-specific interactions with the negatively charged surfaces of mammalian cell membranes.
-
Solution: Consider substituting cationic residues (e.g., Lysine (K), Arginine (R)) with neutral amino acids. This must be carefully balanced, as a certain level of positive charge is often crucial for antimicrobial action against bacterial membranes.
-
-
Amphipathic Structure: The arrangement of hydrophobic and hydrophilic residues in an amphipathic helix influences its interaction with cell membranes.
-
Solution: Modify the sequence to alter the hydrophobic moment without drastically reducing overall hydrophobicity. This can sometimes decouple hemolytic and antimicrobial activities.
-
-
Peptide Aggregation: Highly hydrophobic peptides may aggregate at higher concentrations, which can contribute to membrane disruption.
-
Solution: Assess the aggregation state of your peptide under experimental conditions. Modifications to the sequence or formulation (e.g., use of solubility-enhancing agents) may be necessary.
-
Data on this compound H Peptides and Analogs
The following tables summarize the known effects of modifications on this compound H peptides. This data is crucial for designing new analogs with improved therapeutic indices.
Table 1: Antimicrobial and Hemolytic Activities of Natural this compound H Isomers
| Peptide | Sequence | D-Amino Acid at Position 2 | Primary Target Organisms | MIC (µM) | HC50 (µM) | Source |
| This compound H2 | IIGPVLKVLTTGLPALIS.NH2 | L-Ile | E. coli, Y. pseudotuberculosis | Data in source | Data in source | Mangoni et al., 2000 |
| This compound H4 | IIGPVLKVLTTGLPALIS.NH2 | D-allo-Ile | E. coli, Y. pseudotuberculosis | Data in source | Data in source | Mangoni et al., 2000 |
| This compound H6 | ILGPVLKVLTTGLPALIS.NH2 | L-Leu | E. coli, Y. pseudotuberculosis | Data in source | Data in source | Mangoni et al., 2000 |
| This compound H7 | ILGPVLKVLTTGLPALIS.NH2 | D-Leu | E. coli, Y. pseudotuberculosis | Data in source | Data in source | Mangoni et al., 2000 |
| GH-1L | GHLGLLKGLTSGLPALIS.NH2 | L-His | E. coli, Y. pseudotuberculosis | Data in source | Data in source | Mangoni et al., 2000 |
| GH-1D | GHLGLLKGLTSGLPALIS.NH2 | D-His | E. coli, Y. pseudotuberculosis | Data in source | Data in source | Mangoni et al., 2000 |
Note: The specific quantitative MIC and HC50 values are contained within the cited publication. Researchers should refer to the full text for precise data points.
Table 2: Activity of Novel this compound H Peptides from Bombina orientalis
| Peptide | Description | Primary Target Organism | MIC (mg/L) | Hemolysis (%) at 100 mg/L |
| This compound HL | Novel this compound H peptide | S. aureus | >128 | ~50% |
| This compound HD | This compound HL with D-Leu at pos. 2 | S. aureus | >128 | ~40% |
Experimental Protocols
1. Hemolysis Assay Protocol
This protocol outlines the steps to determine the hemolytic activity (HC50) of this compound H peptides.
-
Materials:
-
Freshly collected red blood cells (RBCs) in an anticoagulant (e.g., heparin)
-
Phosphate-buffered saline (PBS), pH 7.4
-
This compound H peptide stock solution
-
0.1% Triton X-100 (positive control)
-
96-well microtiter plates
-
Spectrophotometer
-
-
Procedure:
-
Prepare RBC Suspension:
-
Centrifuge the whole blood at 1,000 x g for 10 minutes at 4°C.
-
Aspirate and discard the supernatant and buffy coat.
-
Wash the RBC pellet with 5 volumes of cold PBS and centrifuge again. Repeat this step three times.
-
Resuspend the washed RBCs in PBS to a final concentration of 4% (v/v).
-
-
Peptide Dilutions:
-
Prepare a series of twofold dilutions of the this compound H peptide in PBS in a 96-well plate.
-
-
Incubation:
-
Add 100 µL of the 4% RBC suspension to each well containing 100 µL of the peptide dilutions, PBS (negative control), or 0.1% Triton X-100 (positive control).
-
Incubate the plate at 37°C for 1 hour.
-
-
Centrifugation:
-
Centrifuge the plate at 1,000 x g for 5 minutes to pellet the intact RBCs.
-
-
Measure Hemoglobin Release:
-
Carefully transfer 100 µL of the supernatant to a new 96-well plate.
-
Measure the absorbance of the released hemoglobin at 540 nm using a spectrophotometer.
-
-
Calculate Percent Hemolysis:
-
Percent Hemolysis = [(Abs_peptide - Abs_negative_control) / (Abs_positive_control - Abs_negative_control)] x 100
-
-
Determine HC50:
-
Plot the percent hemolysis against the peptide concentration and determine the concentration at which 50% hemolysis occurs.
-
-
2. Antimicrobial Susceptibility Testing (Broth Microdilution Assay)
This protocol is for determining the Minimum Inhibitory Concentration (MIC) of this compound H peptides.
-
Materials:
-
Test microorganism (e.g., E. coli, S. aureus)
-
Mueller-Hinton Broth (MHB)
-
This compound H peptide stock solution
-
Sterile 96-well microtiter plates
-
Incubator
-
Spectrophotometer
-
-
Procedure:
-
Prepare Bacterial Inoculum:
-
Inoculate a single colony of the test microorganism into MHB and incubate overnight at 37°C.
-
Dilute the overnight culture in fresh MHB to achieve a turbidity equivalent to a 0.5 McFarland standard.
-
Further dilute the bacterial suspension to a final concentration of approximately 5 x 10^5 CFU/mL in the test wells.
-
-
Peptide Dilutions:
-
Prepare a series of twofold dilutions of the this compound H peptide in MHB in a 96-well plate.
-
-
Inoculation:
-
Add the diluted bacterial suspension to each well containing the peptide dilutions.
-
Include a positive control well (bacteria without peptide) and a negative control well (MHB only).
-
-
Incubation:
-
Incubate the plate at 37°C for 18-24 hours.
-
-
Determine MIC:
-
The MIC is the lowest concentration of the peptide that completely inhibits visible growth of the microorganism, as determined by visual inspection or by measuring the optical density at 600 nm.
-
-
Visualizations
Caption: Workflow for optimizing this compound H peptides.
Caption: Key structure-activity relationships of this compound H peptides.
References
Technical Support Center: Large-Scale Synthesis of Bombinin
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming challenges encountered during the large-scale synthesis of Bombinin peptides.
Frequently Asked Questions (FAQs)
Q1: What are the primary challenges in the large-scale synthesis of this compound peptides?
A1: The primary challenges in the large-scale synthesis of this compound peptides stem from their cationic and amphipathic nature. These properties can lead to significant on-resin aggregation of the growing peptide chains, resulting in poor coupling efficiency, incomplete deprotection, and consequently, low yields and purity.[1][2][3][4] Hydrophobic sequences within the peptide are particularly prone to aggregation.[5] Additionally, certain amino acid sequences may be more susceptible to side reactions such as aspartimide or diketopiperazine formation.
Q2: Which solid-phase peptide synthesis (SPPS) strategy is recommended for this compound?
A2: The Fmoc/tBu (9-fluorenylmethoxycarbonyl/tert-butyl) strategy is the most widely used and recommended method for synthesizing peptides like this compound. This approach utilizes a mild base (typically piperidine) for Fmoc group removal and a strong acid (like trifluoroacetic acid - TFA) for the final cleavage and side-chain deprotection, which is compatible with most peptide sequences.
Q3: How can I monitor the progress and completion of coupling and deprotection steps?
A3: The progress of Fmoc deprotection can be monitored by UV spectroscopy by quantifying the amount of the dibenzofulvene-piperidine adduct released. For coupling reactions, a qualitative ninhydrin (B49086) (Kaiser) test can be performed to detect the presence of free primary amines on the resin. A negative result (yellow beads) indicates a complete coupling reaction, while a positive result (blue beads) suggests incomplete coupling, which may necessitate a second coupling step.
Q4: What are the common impurities found in crude synthetic this compound, and how can they be minimized?
A4: Common impurities include deletion sequences (from incomplete coupling), truncated sequences (from incomplete deprotection followed by capping), and peptides with modifications from side reactions. To minimize these, ensure efficient coupling by using appropriate coupling reagents (e.g., HBTU, HATU), allowing adequate reaction times, and employing strategies to disrupt aggregation. Side reactions can be mitigated by careful selection of protecting groups and additives like HOBt to suppress aspartimide formation.
Q5: What is the most effective method for purifying crude this compound peptides?
A5: Reversed-phase high-performance liquid chromatography (RP-HPLC) is the standard and most effective method for purifying synthetic peptides like this compound. This technique separates the target peptide from impurities based on hydrophobicity. A C18 column is commonly used, with a mobile phase gradient of water and acetonitrile (B52724) containing an ion-pairing agent like trifluoroacetic acid (TFA). For some peptides that are difficult to dissolve at low pH, purification under basic conditions may be beneficial.
Troubleshooting Guides
Issue 1: Low Crude Peptide Yield
This is often indicated by a lower than expected mass of the crude product after cleavage and precipitation.
| Possible Cause | Recommended Action |
| On-Resin Aggregation | Change the primary synthesis solvent from DMF to NMP, which has better solvating properties. Incorporate backbone modifications like pseudoproline dipeptides to disrupt secondary structure formation. Consider using a low-substitution resin to increase the distance between peptide chains. |
| Incomplete Coupling | Double couple problematic amino acid residues by repeating the coupling step. Use a more potent coupling reagent (e.g., switch from HBTU to HATU). Increase the coupling reaction time, or perform the synthesis at a slightly elevated temperature. |
| Incomplete Fmoc Deprotection | Extend the deprotection time, especially for later stages of a long synthesis, as aggregation can hinder reagent access. Use a stronger deprotection base solution, such as one containing DBU, but be cautious as this can increase the risk of side reactions. |
| Loss During Workup | For highly hydrophobic peptides that may not precipitate well in diethyl ether, test alternative precipitation and washing solvents. Ensure complete precipitation by using a sufficient volume of cold ether and adequate incubation time. |
Issue 2: Poor Purity Profile in Analytical HPLC
This is characterized by a complex chromatogram with multiple peaks, none of which is predominant.
| Symptom in HPLC/MS | Possible Cause | Recommended Action |
| Multiple peaks with masses corresponding to deletion sequences (M - amino acid residue). | Inefficient coupling at specific residues. | Identify the problematic coupling step and optimize it by double coupling or using a more potent activation reagent. Use a sequence prediction tool to identify potentially difficult couplings in advance. |
| A major peak at the expected mass , but the peak is broad or has shoulders. | Co-elution of closely related impurities (e.g., diastereomers from racemization). | Use additives like OxymaPure® during coupling to suppress racemization, especially for amino acids like Cys and His. Optimize the HPLC purification gradient to improve the separation of these impurities. |
| Peaks corresponding to aspartimide formation (M - 18 Da). | Base-catalyzed cyclization of aspartic acid residues. | Add HOBt to the piperidine (B6355638) deprotection solution to reduce the risk of aspartimide formation. |
| Peaks with unexpected mass additions . | Side reactions with protecting groups or scavengers during cleavage. | Ensure the use of an appropriate cleavage cocktail with sufficient scavengers (e.g., TIS, EDT) to protect sensitive residues like Cys, Met, and Trp from alkylation. |
Quantitative Data Summary
The following table presents illustrative data on peptide yield and purity for a model 15-amino acid cationic peptide, synthesized using different SPPS protocols. This data is intended to provide a general comparison and actual results for this compound synthesis may vary.
| Synthesis Protocol | Crude Yield (%) | Purity by HPLC (%) | Specific Yield (%) |
| Manual Synthesis | 75 | 60 | 45 |
| Microwave-Assisted Synthesis | 85 | 70 | 60 |
| "Tea Bag" Parallel Synthesis | 50 | 55 | 28 |
| (Data adapted from a study on two different peptide sequences to illustrate typical outcomes from various synthesis methods.) |
Experimental Protocols
Protocol 1: Standard Fmoc Solid-Phase Peptide Synthesis of a this compound-like Peptide
This protocol describes a manual synthesis on a 0.1 mmol scale using Rink Amide resin for a C-terminally amidated peptide.
-
Resin Swelling: Place Rink Amide resin (0.1 mmol) in a reaction vessel. Add N,N-dimethylformamide (DMF, ~5 mL) and allow the resin to swell for 30-60 minutes with gentle agitation. Drain the DMF.
-
Fmoc Deprotection: Add 5 mL of 20% (v/v) piperidine in DMF to the resin. Agitate for 5 minutes. Drain the solution. Repeat this step with a 10-minute agitation. Wash the resin thoroughly with DMF (5 x 5 mL).
-
Amino Acid Coupling: In a separate vial, pre-activate the Fmoc-protected amino acid (0.4 mmol, 4 eq) with a coupling reagent like HBTU (0.39 mmol, 3.9 eq) and a base like N,N-diisopropylethylamine (DIPEA) (0.8 mmol, 8 eq) in DMF for 1-2 minutes. Add the activated amino acid solution to the deprotected resin. Agitate the mixture for 1-2 hours at room temperature.
-
Monitoring and Washing: Perform a Kaiser test to confirm the completion of the coupling. If the test is positive, repeat the coupling step. If negative, drain the coupling solution and wash the resin with DMF (3 x 5 mL).
-
Chain Elongation: Repeat steps 2-4 for each subsequent amino acid in the this compound sequence.
-
Final Deprotection: After the final amino acid has been coupled, perform a final Fmoc deprotection (step 2).
Protocol 2: Cleavage and Deprotection
-
Resin Preparation: After the final Fmoc deprotection, wash the peptide-resin with dichloromethane (B109758) (DCM, 3 x 5 mL) and dry it under vacuum.
-
Cleavage Cocktail Preparation: Prepare a cleavage cocktail. A common mixture is "Reagent K": 82.5% TFA, 5% phenol, 5% water, 5% thioanisole, and 2.5% 1,2-ethanedithiol (B43112) (EDT).
-
Cleavage Reaction: Add the cleavage cocktail (~5 mL) to the dry resin. Allow the reaction to proceed for 2-3 hours at room temperature with occasional agitation.
-
Peptide Precipitation: Filter the resin and collect the filtrate containing the cleaved peptide. Add the filtrate dropwise to a 50 mL tube of cold diethyl ether. A white precipitate of the crude peptide should form.
-
Isolation: Centrifuge the tube to pellet the peptide. Decant the ether. Wash the peptide pellet with cold ether two more times. Dry the final peptide pellet under vacuum.
Protocol 3: Purification by RP-HPLC
-
Sample Preparation: Dissolve the crude peptide in a minimal amount of a suitable solvent, often a mixture of mobile phase A and an organic solvent like acetonitrile or DMSO.
-
Chromatography Conditions:
-
Column: C18 semi-preparative column (e.g., 10 mm x 250 mm).
-
Mobile Phase A: 0.1% TFA in water.
-
Mobile Phase B: 0.1% TFA in acetonitrile.
-
Flow Rate: Typically 4-5 mL/min for a 10 mm ID column.
-
Detection: UV at 210-220 nm.
-
-
Gradient Elution: Start with a low percentage of mobile phase B (e.g., 5-10%) and run a linear gradient to a higher percentage (e.g., 60-70%) over 30-60 minutes to elute the peptide.
-
Fraction Collection: Collect fractions corresponding to the major peak, which should be the target this compound peptide.
-
Analysis and Lyophilization: Analyze the purity of the collected fractions using analytical HPLC. Pool the fractions with the desired purity (>95%) and lyophilize (freeze-dry) to obtain the final pure peptide as a fluffy white powder.
Visualizations
Caption: A diagram illustrating the key steps in the solid-phase peptide synthesis (SPPS) of this compound using the Fmoc strategy.
Caption: A decision tree to guide troubleshooting efforts when encountering low purity in the crude product of this compound synthesis.
References
- 1. Self-assembled aggregates based on cationic amphiphilic peptides: structural insight - Soft Matter (RSC Publishing) DOI:10.1039/D3SM00363A [pubs.rsc.org]
- 2. Self-assembled aggregates based on cationic amphiphilic peptides: structural insight - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. experts.arizona.edu [experts.arizona.edu]
- 4. Aggregation of resin-bound peptides during solid-phase peptide synthesis. Prediction of difficult sequences - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. biotage.com [biotage.com]
Technical Support Center: Overcoming Bombinin Peptide Aggregation
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address challenges related to Bombinin peptide aggregation in solution.
Frequently Asked Questions (FAQs)
Q1: What are this compound peptides and why are they prone to aggregation?
This compound peptides are a family of antimicrobial peptides (AMPs) originally isolated from the skin secretions of amphibians, such as the Bombina species (fire-bellied toads).[1][2] This family includes various types, such as this compound-like peptides (BLPs) and this compound H-type peptides.[2][3][4] Like many AMPs, they can be prone to aggregation due to their amphipathic nature, possessing both hydrophobic and cationic (positively charged) regions.[5][6] The hydrophobic regions can drive self-association to minimize contact with water, a process influenced by factors like peptide concentration, pH, temperature, and the ionic strength of the solution.[5][7]
Q2: My this compound peptide solution appears cloudy or has visible precipitates. What does this indicate?
A cloudy appearance or the presence of visible particles is a common sign of peptide aggregation or precipitation.[8] This indicates that the peptide is not fully solubilized under the current conditions. Aggregation can lead to a loss of active peptide concentration, reduced biological activity, and potential artifacts in experimental assays.[9] It is crucial to address this issue to ensure accurate and reproducible results.
Q3: What is the first step I should take to dissolve my lyophilized this compound peptide?
Before dissolving the entire sample, it is highly recommended to test the solubility on a small amount of the lyophilized powder.[8][10][11] The initial and most common solvent to try is sterile, distilled water.[10] For short peptides (less than five or six amino acids), water is often sufficient.[10][12] Allow the vial to warm to room temperature before opening and adding the solvent.[8]
Q4: Water alone is not working. How do I choose an alternative solvent system?
The choice of solvent depends on the specific amino acid sequence and overall charge of your this compound peptide.[11][12]
-
Determine the Peptide's Net Charge: Calculate the net charge at a neutral pH (around 7). Assign a value of +1 to each basic residue (Lys, Arg, His) and the N-terminus, and a value of -1 to each acidic residue (Asp, Glu) and the C-terminus.[8][11]
-
For Basic (Positively Charged) Peptides: If the peptide has a net positive charge, which is common for many Bombinins, and it is insoluble in water, try an acidic solution. A dilute aqueous solution of acetic acid (10%) or formic acid (0.1%) can be effective.[8][12]
-
For Acidic (Negatively Charged) Peptides: If the peptide has a net negative charge, try a basic solution. A dilute aqueous solution of ammonium (B1175870) hydroxide (B78521) (10%) or ammonium bicarbonate may aid dissolution.[8][12]
-
For Neutral or Highly Hydrophobic Peptides: If the peptide is uncharged or contains over 50% hydrophobic residues (e.g., W, L, I, F, M, V, Y), organic solvents are often necessary.[8][12] Start by dissolving the peptide in a small amount of dimethyl sulfoxide (B87167) (DMSO), and then slowly add the aqueous buffer to the desired final concentration.[10][12]
Important Note on Trifluoroacetic Acid (TFA): Peptides are often purified by HPLC and delivered as TFA salts. While TFA can enhance solubility, residual amounts might interfere with certain sensitive cell-based assays.[13]
Troubleshooting Guide
This guide provides a systematic approach to resolving aggregation issues.
Data Summary: Solvent Selection Based on Peptide Properties
The following table summarizes recommended solvent systems based on the net charge and hydrophobicity of the peptide.
| Peptide Property | Primary Solvent | Secondary/Alternative Solvent | Notes |
| Basic (Net Charge > 0) | Sterile Water or Buffer (pH 7)[8] | 10% Acetic Acid or 0.1% Formic Acid[8] | Common for many cationic antimicrobial peptides. |
| Acidic (Net Charge < 0) | Sterile Water or Buffer (pH 7)[8] | 10% NH4OH or Ammonium Bicarbonate[8] | Do not use NH4OH if the peptide contains Cysteine (Cys).[10] |
| Neutral or Hydrophobic (>50% hydrophobic residues) | Small amount of organic solvent (e.g., DMSO)[12] | Acetonitrile (ACN), DMF, or Isopropanol[12] | Slowly dilute with aqueous buffer to final concentration. |
Key Experimental Protocols
Protocol 1: General Peptide Solubilization
This protocol provides a standardized procedure for dissolving lyophilized peptides.
Protocol 2: Monitoring Peptide Aggregation via Turbidity Assay
This simple spectrophotometric method can be used to quantify aggregation or test the effectiveness of different buffer conditions.
-
Preparation: Prepare various test solutions (e.g., different buffers, pH levels, or with potential stabilizing excipients).
-
Peptide Addition: Prepare a concentrated stock solution of the this compound peptide in a solvent where it is known to be soluble (e.g., DMSO for a hydrophobic peptide). Add a small aliquot of the peptide stock to each test solution to achieve the desired final concentration. Use the test solution without the peptide as a blank.
-
Incubation: Incubate the samples under desired experimental conditions (e.g., specific temperature, time).
-
Measurement: Measure the optical density (absorbance) of each sample at a wavelength of 600 nm (OD600) using a plate reader or spectrophotometer.[14]
-
Analysis: An increase in OD600 over time or compared to the control indicates an increase in turbidity, which is a direct result of peptide aggregation.[14]
This data can help identify the optimal conditions to maintain peptide solubility for your experiments.
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. Bombinins, antimicrobial peptides from Bombina species - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Discovery of two this compound peptides with antimicrobial and anticancer activities from the skin secretion of Oriental fire-bellied toad, Bombina orientalis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Molecular characterization and bioactivity evaluation of two novel this compound peptides from the skin secretion of Oriental fire-bellied toad, Bombina orientalis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. Factors affecting the physical stability (aggregation) of peptide therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Peptide Solubility Guidelines - How to solubilize a peptide [sb-peptide.com]
- 9. biozentrum.unibas.ch [biozentrum.unibas.ch]
- 10. genscript.com [genscript.com]
- 11. biobasic.com [biobasic.com]
- 12. jpt.com [jpt.com]
- 13. This compound peptide [novoprolabs.com]
- 14. mdpi.com [mdpi.com]
Technical Support Center: Optimizing Bombinin Dosage for In Vivo Studies
This technical support center provides troubleshooting guides, frequently asked questions (FAQs), and detailed protocols to assist researchers, scientists, and drug development professionals in optimizing bombinin dosage for in vivo experiments.
Frequently Asked Questions (FAQs)
Q1: What are the main types of this compound peptides and how do they differ?
A1: this compound peptides, originally isolated from the skin secretions of Bombina species (fire-bellied toads), are primarily categorized into two families: bombinins and bombinins H.[1]
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Bombinins: These peptides exhibit broad-spectrum activity against Gram-positive and Gram-negative bacteria and fungi.[1] Crucially for in vivo studies, they are reported to be virtually inactive in hemolysis assays, suggesting lower toxicity to red blood cells.[1][2]
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Bombinins H: In contrast, bombinins H generally show lower bactericidal activity but are hemolytic, meaning they lyse erythrocytes.[1] This property often translates to higher systemic toxicity.
-
This compound-Like Peptides (BLPs): This is a broader category that includes peptides like maximins, which are structurally related to bombinins. Some BLPs, such as maximin 1 and 3, have shown significant toxicity in mice.
Q2: What is the primary mechanism of action for this compound peptides?
A2: The primary antimicrobial mechanism for this compound peptides is the physical disruption of the bacterial cell membrane. As cationic and amphipathic molecules, they preferentially interact with the negatively charged components of microbial membranes, leading to pore formation, loss of membrane integrity, and ultimately, cell death. This direct, physical mechanism is thought to be less prone to developing resistance compared to traditional antibiotics that target specific metabolic pathways.
Q3: Is there established in vivo toxicity data for this compound peptides?
A3: While data for this compound itself is limited, studies on structurally related this compound-like peptides (maximins) provide important toxicity insights. Maximins 1 and 3 were found to be toxic in mice, with reported LD50 (lethal dose, 50%) values of 8.2 mg/kg and 4.3 mg/kg, respectively. Given that bombinins H are known to be hemolytic, they are expected to have a higher toxicity profile in vivo than non-hemolytic bombinins.
Q4: Are there established therapeutic dosages for this compound in animal models?
A4: The reviewed literature does not contain established, standardized therapeutic dosage regimens for this compound peptides in in vivo efficacy studies. Most published research focuses on in vitro characterization, peptide discovery, or synergistic effects. Dosage optimization is a critical step that must be performed by researchers for their specific animal model and disease context, starting with careful dose-range finding and toxicity assessments.
Troubleshooting Guide
| Issue Encountered | Potential Cause | Recommended Action |
| High Toxicity or Mortality in Animal Models | The peptide may be a hemolytic variant (e.g., this compound H or a related BLP). The dose is above the maximum tolerated dose (MTD). | Verify Peptide Type: Confirm that you are using a non-hemolytic this compound. Perform Dose-Range Finding: Conduct a preliminary study with a wide range of doses (e.g., starting from 0.1 mg/kg) to determine the MTD. Monitor for Adverse Effects: Observe animals for signs of distress, changes in activity, or altered breathing post-administration. |
| Lack of In Vivo Efficacy | Insufficient Dosage: The administered dose may be too low to achieve a therapeutic concentration at the site of infection. Pharmacokinetic Issues: The peptide may have poor bioavailability, rapid clearance, or instability in circulation. | Dose Escalation: Carefully increase the dose in subsequent cohorts, ensuring it remains below the MTD. Modify Administration Route: Consider different routes (e.g., subcutaneous vs. intraperitoneal) that may alter bioavailability. Formulation: Ensure the peptide is properly solubilized. Use of a vehicle like 5-10% DMSO in saline may be required. |
| Precipitation of Peptide During Formulation | Bombinins are hydrophobic peptides and may have poor aqueous solubility. | Use Co-solvents: Prepare the formulation using a vehicle appropriate for hydrophobic agents, such as a mixture of DMSO, polyethylene (B3416737) glycol (PEG400), and saline. Check pH and Salt Concentration: Ensure the buffer used for dissolution is compatible with the peptide's isoelectric point. Gentle Sonication: Use sonication to aid in dissolution, but avoid excessive heating which could degrade the peptide. |
Quantitative Data Summary
For researchers working with this compound-like peptides, the following table summarizes key toxicity data found in the literature.
Table 1: In Vivo Toxicity of this compound-Like Peptides (Maximins) in Mice
| Peptide | LD50 (mg/kg) | Animal Model | Key Finding |
|---|---|---|---|
| Maximin 1 | 8.2 mg/kg | Mice | Demonstrates systemic toxicity. |
| Maximin 3 | 4.3 mg/kg | Mice | Higher systemic toxicity compared to Maximin 1. |
Experimental Protocols
Protocol 1: General Peptide Preparation and Formulation for In Vivo Studies
This protocol provides a general guideline for preparing this compound peptides for administration.
-
Reconstitution: Reconstitute the lyophilized peptide in sterile, nuclease-free water or a suitable buffer to create a high-concentration stock solution (e.g., 1-10 mg/mL).
-
Solubility Testing: Before preparing the final formulation, test the solubility of the peptide in your chosen vehicle. A common vehicle for hydrophobic peptides is a co-solvent system such as 5-10% DMSO, 40% PEG400, and 50-55% Saline.
-
Formulation Preparation:
-
On the day of the experiment, dilute the stock solution with the sterile vehicle to achieve the desired final concentrations.
-
For example, to prepare a 1 mg/kg dose for a 20-gram mouse in a 100 µL injection volume, you would need a final concentration of 0.2 mg/mL.
-
If using a co-solvent, add the components in order (e.g., DMSO, then PEG400, then saline), ensuring the peptide is fully dissolved at each step.
-
-
Final Check: Gently vortex the final formulation and visually inspect for any precipitation before administration.
Protocol 2: Ex Vivo Porcine Skin Infection Model for Efficacy Testing
This protocol is adapted from studies on this compound analogues and serves as a valuable intermediate step before full in vivo studies.
-
Skin Preparation: Obtain fresh porcine skin. Dehair the samples and wash them sequentially with 70% ethanol (B145695) and sterile distilled water.
-
Infection: Securely attach polyethylene tubes to the skin surface. Inoculate each chamber with the bacterial strain of interest (e.g., 1 x 10⁶ CFU of S. aureus). Incubate at 37°C for 60 minutes to allow the infection to establish.
-
Treatment: Treat the infected skin samples with the this compound peptide at various concentrations (e.g., 1x and 10x the Minimum Inhibitory Concentration - MIC). Include a vehicle control and a positive control antibiotic.
-
Incubation: Incubate for a defined period (e.g., 4 hours).
-
Quantification: Wash the skin surface with sterile PBS to collect the remaining bacteria. Perform serial dilutions and plate on appropriate agar (B569324) to quantify the viable bacterial count (CFU/mL).
Visualizations
Diagram 1: General Workflow for In Vivo this compound Studies
This diagram outlines the critical steps and decision points for conducting an in vivo study with a novel this compound peptide.
Caption: Workflow for optimizing this compound dosage in vivo.
Diagram 2: Proposed Mechanism of Action of this compound
This diagram illustrates the membrane disruption mechanism by which this compound peptides exert their antimicrobial effect.
Caption: this compound's membrane disruption mechanism.
References
Technical Support Center: Enhancing Bombinin Peptide Bioavailability
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during experiments aimed at enhancing the bioavailability of Bombinin peptides.
Frequently Asked Questions (FAQs)
Q1: What are the primary barriers to achieving high oral bioavailability for this compound peptides?
A1: The primary barriers to the oral bioavailability of this compound peptides are similar to those for most therapeutic peptides. These include enzymatic degradation in the gastrointestinal (GI) tract by proteases like pepsin and trypsin, low permeability across the intestinal epithelium due to their hydrophilic nature and molecular size, and rapid clearance from circulation.[1][2][3] The harsh pH conditions of the stomach can also lead to peptide degradation.[4]
Q2: What are the most common chemical modification strategies to improve this compound peptide stability and absorption?
A2: Several chemical modification strategies can be employed:
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D-amino acid substitution: Replacing one or more L-amino acids with their D-isomers can significantly increase resistance to enzymatic degradation by proteases, which are stereospecific for L-amino acids.[5] Studies on this compound H have shown that analogues with D-amino acid substitutions can exhibit enhanced activity.
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PEGylation: The covalent attachment of polyethylene (B3416737) glycol (PEG) chains can shield the peptide from proteolytic enzymes and increase its hydrodynamic size, reducing renal clearance and extending its circulation half-life.
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Amino Acid Sequence Modification: Analogues of this compound-H2L have been designed by increasing the net positive charge and adjusting the amphiphilicity, which has shown to enhance therapeutic efficacy.
-
Cyclization: Creating a cyclic peptide structure can improve stability by restricting the peptide's conformation, making it less susceptible to enzymatic cleavage.
Q3: What formulation strategies can be used to protect this compound peptides in the GI tract?
A3: Formulation strategies focus on protecting the peptide and enhancing its absorption:
-
Encapsulation in Nanoparticles: Loading this compound peptides into nanoparticles, such as those made from poly(lactic-co-glycolic acid) (PLGA) or chitosan, can protect them from the harsh environment of the GI tract and allow for controlled release. Chitosan, being mucoadhesive, can also increase the residence time of the formulation at the absorption site.
-
Liposomal Formulation: Encapsulating this compound peptides within liposomes can protect them from degradation and facilitate their transport across the intestinal mucosa. The lipid bilayer of the liposome (B1194612) can fuse with the cell membrane, delivering the peptide directly into the cell.
-
Co-administration with Enzyme Inhibitors: Formulating this compound peptides with protease inhibitors can reduce their degradation in the stomach and small intestine.
-
Use of Permeation Enhancers: Including permeation enhancers in the formulation can transiently and reversibly open the tight junctions between intestinal epithelial cells, allowing for increased paracellular transport of the peptides.
Q4: How can I assess the in vitro stability of my modified this compound peptides?
A4: The stability of this compound peptides can be assessed in simulated gastrointestinal fluids. A common method involves incubating the peptide in Simulated Gastric Fluid (SGF) and Simulated Intestinal Fluid (SIF) for various time points and then quantifying the remaining intact peptide using techniques like High-Performance Liquid Chromatography (HPLC).
Q5: What is a standard in vitro model for predicting the intestinal permeability of this compound peptides?
A5: The Caco-2 cell permeability assay is the gold standard for in vitro prediction of human intestinal absorption. This assay uses a monolayer of differentiated Caco-2 cells, which form tight junctions and mimic the intestinal epithelial barrier. The rate of transport of the this compound peptide from the apical (luminal) to the basolateral (blood) side is measured to determine its apparent permeability coefficient (Papp).
Troubleshooting Guides
Issue 1: Low Stability of this compound Peptide in Simulated Intestinal Fluid (SIF)
| Potential Cause | Troubleshooting Step |
| Enzymatic Degradation by Pancreatin (B1164899) | 1. Introduce D-amino acid substitutions: Replace key cleavage sites with D-amino acids to inhibit protease recognition. 2. Cyclize the peptide: A cyclic structure can be more resistant to enzymatic degradation. 3. Formulate with protease inhibitors: Co-incubate the peptide with a cocktail of protease inhibitors in the SIF. |
| Peptide Aggregation | 1. Modify the amino acid sequence: Introduce charged residues to increase solubility and reduce aggregation. 2. Adjust the peptide concentration: Lower the concentration of the peptide in the assay. 3. Incorporate solubilizing excipients: Add excipients like cyclodextrins to the SIF. |
| Incorrect SIF Preparation | 1. Verify the pH of the SIF: Ensure the pH is accurately adjusted to the recommended value (typically around 6.8). 2. Check the activity of pancreatin: Use a fresh batch of pancreatin and verify its enzymatic activity. |
Issue 2: Low Permeability of this compound Peptide in Caco-2 Assay (Low Papp Value)
| Potential Cause | Troubleshooting Step |
| Poor Transcellular Transport | 1. Increase lipophilicity: Modify the peptide to have a more favorable balance between hydrophilicity and lipophilicity. 2. Utilize cell-penetrating peptides (CPPs): Conjugate the this compound peptide to a known CPP to enhance its uptake. |
| Limited Paracellular Transport | 1. Co-administer with a permeation enhancer: Include a non-toxic permeation enhancer in the apical chamber to transiently open tight junctions. Be sure to assess its effect on cell monolayer integrity. |
| Efflux by P-glycoprotein (P-gp) Transporters | 1. Perform a bi-directional transport study: Measure the transport from the basolateral to the apical side. An efflux ratio (Papp(B-A) / Papp(A-B)) greater than 2 suggests active efflux. 2. Use P-gp inhibitors: Co-incubate with a known P-gp inhibitor like verapamil (B1683045) to see if the apical-to-basolateral transport increases. |
| Compromised Caco-2 Monolayer Integrity | 1. Measure Transepithelial Electrical Resistance (TEER): Ensure TEER values are within the acceptable range for your lab's established standards before and after the experiment. 2. Perform a Lucifer Yellow leakage test: This dye is a marker for paracellular permeability and can confirm monolayer integrity. |
Issue 3: High Variability in In Vivo Pharmacokinetic Data
| Potential Cause | Troubleshooting Step |
| Inconsistent Dosing | 1. Ensure accurate and consistent administration: For oral gavage, ensure the same volume and concentration are administered each time and that the placement is consistent. |
| Food Effects | 1. Standardize fasting times: Ensure all animals are fasted for the same duration before dosing, as food can significantly impact peptide absorption. |
| Inter-animal Physiological Differences | 1. Increase the number of animals per group: This will help to reduce the impact of individual variations on the mean pharmacokinetic parameters. |
| Sample Collection and Processing Issues | 1. Use protease inhibitors in blood collection tubes: This will prevent ex vivo degradation of the peptide in the collected blood samples. 2. Process samples quickly and consistently: Centrifuge blood samples promptly and store plasma at -80°C until analysis. |
Data Presentation
Table 1: Representative Bioavailability Data for Modified Antimicrobial Peptides (AMPs)
| Peptide | Modification | Route of Administration | Oral Bioavailability (%) | Key Findings |
| Native AMP | None | Oral | < 1% | Rapid degradation in the GI tract and poor absorption. |
| AMP-D | D-amino acid substitution | Oral | 5 - 10% | Increased resistance to proteolysis. |
| AMP-PEG | PEGylation (20 kDa) | Oral | 8 - 15% | Reduced renal clearance and protection from enzymes. |
| AMP-Lipo | Liposomal Encapsulation | Oral | 10 - 20% | Protection from GI environment and enhanced absorption. |
| AMP-Nano | Nanoparticle Encapsulation | Oral | 15 - 25% | Controlled release and protection from degradation. |
Experimental Protocols
Protocol 1: In Vitro Stability Assessment in Simulated Gastrointestinal Fluids
-
Preparation of Simulated Fluids:
-
Simulated Gastric Fluid (SGF): Prepare according to USP specifications. Dissolve 2.0 g of NaCl and 3.2 g of purified pepsin in 7.0 mL of HCl and add water to make 1 L. The final pH should be approximately 1.2.
-
Simulated Intestinal Fluid (SIF): Prepare according to USP specifications. Dissolve 6.8 g of monobasic potassium phosphate (B84403) in 250 mL of water, add 77 mL of 0.2 N NaOH and 500 mL of water. Add 10 g of pancreatin, mix, and adjust the pH to 6.8 with 0.2 N NaOH or 0.2 N HCl. Add water to make 1 L.
-
-
Incubation:
-
Dissolve the this compound peptide in the appropriate simulated fluid to a final concentration of 100 µg/mL.
-
Incubate the samples at 37°C with gentle shaking.
-
-
Sampling:
-
Withdraw aliquots at various time points (e.g., 0, 15, 30, 60, 120 minutes).
-
Immediately stop the enzymatic reaction by adding a quenching solution (e.g., 10% trifluoroacetic acid) and placing the sample on ice.
-
-
Analysis:
-
Analyze the samples by Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) to quantify the amount of intact peptide remaining.
-
Calculate the percentage of peptide remaining at each time point relative to the 0-minute time point.
-
Protocol 2: Caco-2 Cell Permeability Assay
-
Cell Culture:
-
Culture Caco-2 cells on Transwell inserts for 21-25 days to allow for differentiation and formation of a confluent monolayer.
-
-
Monolayer Integrity Check:
-
Measure the Transepithelial Electrical Resistance (TEER) of the cell monolayers using an epithelial volt-ohm meter. Only use monolayers with TEER values above a pre-determined threshold (e.g., >250 Ω·cm²).
-
-
Transport Experiment:
-
Wash the cell monolayers with pre-warmed Hanks' Balanced Salt Solution (HBSS).
-
Add the this compound peptide solution (e.g., at a concentration of 10 µM) to the apical (donor) chamber.
-
Add fresh HBSS to the basolateral (receiver) chamber.
-
Incubate at 37°C with gentle shaking.
-
-
Sampling:
-
At specified time intervals (e.g., 30, 60, 90, 120 minutes), take a sample from the basolateral chamber and replace it with an equal volume of fresh, pre-warmed HBSS.
-
At the end of the experiment, take a sample from the apical chamber.
-
-
Analysis:
-
Quantify the concentration of the this compound peptide in the samples using a validated analytical method such as LC-MS/MS.
-
Calculate the apparent permeability coefficient (Papp) using the following equation: Papp (cm/s) = (dQ/dt) / (A * C0) Where dQ/dt is the rate of peptide appearance in the receiver chamber, A is the surface area of the membrane, and C0 is the initial concentration in the donor chamber.
-
Visualizations
Caption: Experimental workflow for enhancing this compound peptide bioavailability.
Caption: Barriers to oral delivery of this compound peptides.
References
- 1. In Vitro Properties and Pharmacokinetics of Temporarily PEGylated Onc72 Prodrugs - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Drug Delivery Systems for the Oral Administration of Antimicrobial Peptides: Promising Tools to Treat Infectious Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 3. nbinno.com [nbinno.com]
- 4. files.core.ac.uk [files.core.ac.uk]
- 5. Effect of D-amino acid substitution on the stability, the secondary structure, and the activity of membrane-active peptide - PubMed [pubmed.ncbi.nlm.nih.gov]
Bombinin Purification Protocols: A Technical Support Guide
Welcome to the technical support center for bombinin purification. This guide provides troubleshooting advice and answers to frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with this compound peptides. The information is presented in a direct question-and-answer format to address specific issues you may encounter during extraction and purification from natural sources or synthetic production.
Frequently Asked Questions (FAQs) & Troubleshooting
Section 1: Low Yield & Recovery
Question: I'm experiencing very low yields of this compound after RP-HPLC purification. What are the common causes and how can I improve recovery?
Answer:
Low yield is a frequent challenge in peptide purification. Several factors, from initial sample handling to the chromatography conditions, can be responsible.
Common Causes & Solutions:
-
Peptide Degradation: Bombinins, like other peptides, are susceptible to degradation by proteases present in the initial skin secretion or from microbial contamination.
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Solution: Perform all extraction and purification steps at low temperatures (4°C) to minimize enzymatic activity.[1] Add a protease inhibitor cocktail to your initial extraction buffer. Ensure all buffers and equipment are sterile.
-
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Poor Solubility/Aggregation: this compound peptides, particularly the more hydrophobic "this compound H" family, can aggregate in aqueous solutions, leading to precipitation and loss of material.
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Solution: Dissolve crude or lyophilized peptide fractions in a small amount of organic solvent (like acetonitrile (B52724) or isopropanol) before diluting with the aqueous mobile phase for HPLC. Sonication can also help to break up aggregates.
-
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Irreversible Adsorption: Peptides can adsorb irreversibly to container surfaces (glass, plastic) or to the chromatography column itself, especially if the column is old or has been used for many different sample types.
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Solution: Use low-protein-binding tubes and vials. Ensure the HPLC column is thoroughly cleaned and regenerated between runs. If irreversible binding is suspected, a different column chemistry (e.g., C4 instead of C18 for very hydrophobic peptides) might be beneficial.
-
-
Suboptimal HPLC Conditions: An improperly optimized HPLC gradient can lead to poor peak resolution and co-elution with contaminants, making it difficult to collect a pure fraction with good yield.
-
Solution: Optimize your elution gradient. A shallower gradient (e.g., a 0.5% to 1% increase in organic solvent per minute) often provides better separation of closely related peptides.[2]
-
Section 2: Purity & Contamination Issues
Question: My purified this compound fraction is not pure. What are the likely contaminants and how can I remove them?
Answer:
Contamination is a common issue, especially when purifying from a complex biological source like amphibian skin secretion, which contains a multitude of different peptides and proteins.
Common Contaminants & Separation Strategies:
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Related Peptides: The most common "contaminants" are other this compound isoforms or peptides from different families (e.g., bombesin, temporins) that have similar hydrophobicity and co-elute during RP-HPLC.[3][4]
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Strategy 1: Multi-Step HPLC: A single RP-HPLC run is often insufficient. Employing sequential rounds of chromatography with different column chemistries (e.g., C18 followed by C4 or diphenyl) or different ion-pairing agents can resolve co-eluting peptides.[5]
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Strategy 2: Ion-Exchange Chromatography (IEC): As an orthogonal purification step, IEC separates molecules based on charge rather than hydrophobicity. Bombinins are cationic peptides, so cation-exchange chromatography can be a powerful preliminary or intermediate purification step to remove neutral or anionic proteins and peptides.
-
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Host Cell Proteins (for recombinant expression): If you are expressing this compound recombinantly, E. coli proteins are a major source of contamination.
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Strategy: Affinity chromatography (e.g., using a His-tag) is the standard first step. Ensure stringent washing conditions (e.g., with 10-20 mM imidazole (B134444) for His-tags) to remove non-specifically bound proteins. A secondary polishing step, such as RP-HPLC or IEC, is almost always necessary to achieve high purity.
-
-
Keratins and Other Lab Contaminants: Keratins from dust and skin are common contaminants in mass spectrometry analysis and can interfere with activity assays.
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Strategy: Use filtered pipette tips, wear gloves, and work in a clean environment. Use high-purity solvents and reagents for all steps.
-
Section 3: Peptide Stability & Handling
Question: How should I handle and store my this compound peptides to prevent degradation and ensure long-term activity?
Answer:
Proper handling and storage are critical for maintaining the integrity and biological activity of your purified this compound peptides.
Best Practices for Stability:
-
Storage of Lyophilized Peptides: For long-term storage, peptides should be kept in a lyophilized (freeze-dried) state at -20°C or, preferably, -80°C. Because peptides can be hygroscopic, allow the vial to warm to room temperature in a desiccator before opening to prevent moisture condensation.
-
Storage in Solution: Storing peptides in solution for extended periods is not recommended due to the risk of hydrolysis, oxidation, and microbial growth. If necessary, prepare aliquots of the peptide in a suitable buffer and store them frozen. Avoid repeated freeze-thaw cycles.
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pH Considerations: Peptide stability is often pH-dependent. Extreme pH levels can lead to degradation. Most purification steps using TFA result in an acidic pH, which is generally favorable for peptide stability. For long-term storage in solution, a slightly acidic buffer (pH 4-6) is often preferred.
-
Oxidation: Peptides containing methionine (Met) or cysteine (Cys) residues are susceptible to oxidation. While bombinins do not typically contain these residues, it is good practice to minimize exposure of peptide solutions to atmospheric oxygen. Use degassed buffers where possible.
Data Presentation: Purification Scheme
Purifying bombinins from a natural source typically involves multiple steps. The following table provides a representative example of a multi-step purification of antimicrobial peptides from amphibian skin secretion, illustrating how yield and purity change at each stage.
Table 1: Representative Purification Table for Antimicrobial Peptides from Amphibian Skin Secretion
| Purification Step | Total Protein (mg) | Total Activity (Units*) | Specific Activity (Units/mg) | Fold Purification | Yield (%) |
| Crude Skin Secretion | 250 | 500,000 | 2,000 | 1.0 | 100 |
| Sep-Pak C18 Fractionation | 85 | 425,000 | 5,000 | 2.5 | 85 |
| Cation-Exchange HPLC | 20 | 350,000 | 17,500 | 8.75 | 70 |
| RP-HPLC (C18) - Pool 1 | 4.5 | 270,000 | 60,000 | 30.0 | 54 |
| RP-HPLC (C4) - Final Peptide | 1.8 | 198,000 | 110,000 | 55.0 | 39.6 |
*A "Unit" of activity is defined as the amount of peptide required to cause a specific level of inhibition of a indicator microorganism (e.g., E. coli) under standard assay conditions.
Experimental Protocols & Methodologies
Protocol 1: Purification of Bombinins from Bombina Skin Secretion
This protocol outlines a typical workflow for isolating this compound peptides from natural amphibian skin secretions.
-
Collection of Secretion:
-
Skin secretions are obtained from Bombina species (e.g., B. variegata, B. orientalis).
-
The secretion is washed from the skin with deionized water, immediately snap-frozen in liquid nitrogen, and then lyophilized to obtain a dry powder.
-
-
Initial Extraction and Fractionation (Sep-Pak C18):
-
Lyophilized secretion is dissolved in 0.1% (v/v) trifluoroacetic acid (TFA) in water.
-
The solution is clarified by centrifugation (10,000 x g, 15 min, 4°C).
-
The supernatant is passed through a Sep-Pak C18 cartridge pre-equilibrated with 0.1% TFA.
-
The cartridge is washed with 0.1% TFA to remove salts and hydrophilic molecules.
-
Peptides are eluted with a stepwise gradient of acetonitrile (e.g., 10%, 40%, 70%) in 0.1% TFA. Fractions are tested for antimicrobial activity to identify the peptide-rich eluate.
-
-
Reverse-Phase HPLC (RP-HPLC):
-
The active fraction from the Sep-Pak step is lyophilized, redissolved in Buffer A (0.1% TFA in water), and subjected to RP-HPLC.
-
Column: Vydac C18 column (e.g., 250 x 10 mm, 5 µm particle size).
-
Mobile Phase A: 0.1% (v/v) TFA in water.
-
Mobile Phase B: 0.1% (v/v) TFA in acetonitrile.
-
Gradient: A linear gradient from 0% to 70% Mobile Phase B over 60 minutes.
-
Flow Rate: 1.5 mL/min.
-
Detection: UV absorbance at 214 nm.
-
Fractions corresponding to major peaks are collected, lyophilized, and assayed for antimicrobial activity.
-
-
Second (Polishing) RP-HPLC Step:
-
Active fractions from the first HPLC run that contain multiple components are subjected to a second round of purification, often using a different column (e.g., C4 or Diphenyl) or a shallower gradient to improve resolution.
-
Visualizations: Workflows and Pathways
This compound Purification Workflow
The following diagram illustrates the logical flow of a typical multi-step purification protocol for this compound peptides starting from the raw skin secretion.
This compound Biosynthesis Pathway
Bombinins are not directly synthesized but are processed from a larger precursor protein. This diagram shows the key steps from gene transcription to the release of the active peptide.
References
- 1. Effects of temperature, pH and counterions on the stability of peptide amphiphile nanofiber structures - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 2. researchgate.net [researchgate.net]
- 3. Bombinins, antimicrobial peptides from Bombina species - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Antimicrobial Peptides in Frog Skin Secretions | Springer Nature Experiments [experiments.springernature.com]
Technical Support Center: Minimizing Off-Target Effects of Bombinin Peptides
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered when working with Bombinin peptides. The focus is on minimizing off-target effects, such as cytotoxicity and hemolysis, to enhance the therapeutic potential of these antimicrobial peptides.
Troubleshooting Guides
This section addresses specific problems that may arise during your experiments with this compound peptides and offers potential solutions.
Problem 1: High cytotoxicity observed in mammalian cell lines.
Your this compound peptide exhibits potent antimicrobial activity but also causes significant damage to the cultured mammalian cells you are using as a model.
-
Possible Cause: The peptide possesses high hydrophobicity and/or an unfavorable charge distribution, leading to non-specific membrane disruption in both bacterial and mammalian cells.
-
Solution:
-
Peptide Analogue Design: Modify the peptide sequence to optimize its physicochemical properties.
-
Reduce Hydrophobicity: Substitute some hydrophobic amino acids with neutral or polar residues. Peptides with excessively high hydrophobicity tend to have greater hemolytic activity[1].
-
Modify Net Charge: Increase the net positive charge of the peptide, for instance, by substituting neutral or acidic residues with basic residues like lysine (B10760008) or arginine. Studies on this compound-H2L analogues have shown that increasing the net positive charge can enhance antimicrobial potency while in some cases reducing hemolytic activity[2][3].
-
-
Use of D-Amino Acids: Incorporate D-amino acids at specific positions. This can increase the peptide's resistance to proteolysis without necessarily increasing its cytotoxicity.
-
Formulation with Nanoparticles: Encapsulate or conjugate the peptide with nanoparticles. This can shield the peptide from non-specific interactions with mammalian cells, reducing its cytotoxicity and improving its stability[2].
-
Problem 2: Significant hemolytic activity detected in red blood cell assays.
Your peptide is causing lysis of red blood cells (hemolysis), indicating a potential for in vivo toxicity.
-
Possible Cause: The amphipathic structure of the peptide allows it to insert into and disrupt the lipid bilayer of erythrocytes, a common off-target effect for membrane-active peptides. This compound H peptides, in particular, have been noted for their hemolytic properties, whereas this compound peptides are generally less hemolytic[4].
-
Solution:
-
Structure-Activity Relationship (SAR) Studies: Synthesize and test a series of analogues to understand the relationship between the peptide's structure and its hemolytic activity. For example, the substitution of certain residues in a this compound-H2L analogue was found to significantly impact its hemolytic concentration (HC50).
-
Optimize Amphipathicity: Adjust the balance of hydrophobic and hydrophilic residues to decrease the peptide's affinity for the zwitterionic membranes of erythrocytes, while maintaining its affinity for the negatively charged membranes of bacteria.
-
Synergistic Combinations: Investigate the use of your this compound peptide in combination with other antimicrobial agents. This may allow for a lower, non-hemolytic concentration of the this compound peptide to be used effectively.
-
Frequently Asked Questions (FAQs)
Q1: What are the primary off-target effects of this compound peptides?
A1: The main off-target effects of this compound peptides are cytotoxicity against mammalian cells and hemolytic activity. These effects are primarily due to the peptides' mechanism of action, which involves membrane disruption. While this is effective against microbes, it can also affect host cells, particularly at higher concentrations.
Q2: How can I improve the therapeutic index of my this compound peptide?
A2: The therapeutic index is a ratio that compares the concentration at which a peptide is toxic to host cells to the concentration at which it is effective against pathogens. To improve it, you can either increase its antimicrobial potency, decrease its toxicity, or both. Strategies include:
-
Peptide engineering: Creating analogues with optimized charge and hydrophobicity.
-
Formulation strategies: Using delivery systems like nanoparticles to target the peptide to microbes and away from host cells.
Q3: What is the difference in off-target effects between this compound and this compound H peptides?
A3: Generally, this compound peptides exhibit strong antimicrobial activity against a broad spectrum of bacteria and fungi but are reported to be virtually inactive in hemolysis assays. Conversely, this compound H peptides tend to have lower bactericidal activity but are more prone to causing lysis of erythrocytes.
Q4: Are there any specific modifications to this compound peptides that have been shown to reduce off-target effects?
A4: Yes, a study on this compound-H2L, a peptide with high cytotoxicity, showed that the creation of analogues with increased net positive charges led to high therapeutic efficacy and specificity towards drug-resistant Staphylococcus aureus. Specifically, the analogues [Arg8, 15]BH2L and [Lys7, 8]BH2L demonstrated notable biosafety profiles.
Data Presentation
The following tables summarize quantitative data on the antimicrobial and hemolytic activities of a parent this compound peptide (this compound-H2L) and its synthetic analogues. This data is extracted from a study by Jiang et al. (2025).
Table 1: Antimicrobial Activity (MIC, µM) of this compound-H2L and its Analogues
| Peptide | S. aureus (ATCC 25923) | E. coli (ATCC 25922) | C. albicans (ATCC 10231) |
| This compound-H2L | 8 | 16 | 32 |
| [Lys7]BH2L | 4 | 8 | 16 |
| [Lys8]BH2L | 4 | 8 | 16 |
| [Arg8]BH2L | 2 | 4 | 8 |
| [Lys7,8]BH2L | 2 | 4 | 8 |
| [Arg8,15]BH2L | 1 | 2 | 4 |
MIC: Minimum Inhibitory Concentration
Table 2: Hemolytic Activity (HC50, µM) and Therapeutic Index (TI) of this compound-H2L and its Analogues against S. aureus
| Peptide | HC50 (µM) | Therapeutic Index (TI) |
| This compound-H2L | 17.2 | 2.15 |
| [Lys7]BH2L | 14.7 | 3.68 |
| [Lys8]BH2L | 45.3 | 11.33 |
| [Arg8]BH2L | 62.8 | 31.40 |
| [Lys7,8]BH2L | 58.6 | 29.30 |
| [Arg8,15]BH2L | 85.4 | 85.40 |
HC50: The concentration of peptide that causes 50% hemolysis of red blood cells. TI: Therapeutic Index, calculated as HC50/MIC for S. aureus.
Experimental Protocols
1. Hemolysis Assay Protocol
This protocol is used to determine the hemolytic activity of this compound peptides against red blood cells (RBCs).
-
Materials:
-
Freshly drawn red blood cells (e.g., from a healthy donor)
-
Phosphate-buffered saline (PBS), pH 7.4
-
Triton X-100 (1% v/v in PBS) as a positive control
-
This compound peptide stock solution
-
96-well microtiter plate
-
Spectrophotometer (plate reader)
-
-
Procedure:
-
Prepare RBC suspension:
-
Centrifuge the whole blood to pellet the RBCs.
-
Wash the RBC pellet with PBS several times until the supernatant is clear.
-
Resuspend the washed RBCs in PBS to a final concentration of 2% (v/v).
-
-
Assay Setup:
-
Add 100 µL of PBS to each well of a 96-well plate.
-
Add 100 µL of the peptide stock solution to the first well and perform serial dilutions across the plate.
-
For controls, add 100 µL of PBS (negative control) and 100 µL of 1% Triton X-100 (positive control) to separate wells.
-
-
Incubation:
-
Add 100 µL of the 2% RBC suspension to each well.
-
Incubate the plate at 37°C for 1 hour.
-
-
Measurement:
-
Centrifuge the plate to pellet intact RBCs.
-
Carefully transfer 100 µL of the supernatant to a new 96-well plate.
-
Measure the absorbance of the supernatant at 540 nm using a plate reader. This absorbance is proportional to the amount of hemoglobin released.
-
-
Calculation:
-
Calculate the percentage of hemolysis using the following formula: % Hemolysis = [(Abs_sample - Abs_negative) / (Abs_positive - Abs_negative)] * 100
-
-
2. MTT Assay for Cytotoxicity
This protocol measures the metabolic activity of mammalian cells after exposure to this compound peptides, which is an indicator of cell viability.
-
Materials:
-
Mammalian cell line (e.g., HEK293, HeLa)
-
Complete cell culture medium
-
This compound peptide stock solution
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization buffer (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)
-
96-well cell culture plate
-
Spectrophotometer (plate reader)
-
-
Procedure:
-
Cell Seeding:
-
Seed cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium.
-
Incubate for 24 hours at 37°C in a 5% CO2 atmosphere to allow for cell attachment.
-
-
Peptide Treatment:
-
Prepare serial dilutions of the this compound peptide in serum-free medium.
-
Remove the old medium from the cells and add 100 µL of the peptide dilutions to the respective wells.
-
Include wells with untreated cells as a negative control.
-
Incubate for the desired treatment period (e.g., 24, 48, or 72 hours).
-
-
MTT Incubation:
-
Add 10 µL of the MTT solution to each well.
-
Incubate the plate for 2-4 hours at 37°C. Metabolically active cells will convert the yellow MTT into purple formazan (B1609692) crystals.
-
-
Solubilization:
-
Carefully remove the medium containing MTT.
-
Add 100 µL of the solubilization buffer to each well to dissolve the formazan crystals.
-
-
Measurement:
-
Gently shake the plate to ensure complete dissolution of the formazan.
-
Measure the absorbance at 570 nm using a plate reader.
-
-
Calculation:
-
Calculate the percentage of cell viability using the following formula: % Cell Viability = (Abs_sample / Abs_control) * 100
-
-
Visualizations
Caption: Workflow for assessing off-target effects of this compound peptides.
Caption: Proposed mechanism of this compound peptide off-target cytotoxicity.
References
- 1. Structure-antitumor and hemolytic activity relationships of synthetic peptides derived from cecropin A-magainin 2 and cecropin A-melittin hybrid peptides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. pureadmin.qub.ac.uk [pureadmin.qub.ac.uk]
- 3. Discovery and Optimisation of Novel this compound-Derived Peptides from Bombina variegata against Staphylococcus aureus - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. eu01.alma.exlibrisgroup.com [eu01.alma.exlibrisgroup.com]
Technical Support Center: Bombinin Peptide Modification for Increased Potency
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) for experiments involving bombinin peptide modifications to enhance potency.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for this compound peptides?
This compound peptides primarily exert their antimicrobial effects by disrupting the integrity of bacterial cell membranes.[1][2] This membrane-targeting mechanism leads to the leakage of cellular contents and ultimately cell death. Studies on this compound H peptide analogues have revealed that they induce membrane depolarization and increase membrane permeability.
Q2: What are the key strategies for modifying this compound peptides to increase their antimicrobial potency?
The most common strategies for enhancing the potency of this compound peptides, particularly this compound H analogues, involve:
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Increasing Net Positive Charge: Substituting neutral or acidic amino acid residues with cationic residues like Arginine (Arg) or Lysine (Lys) enhances the peptide's electrostatic attraction to the negatively charged bacterial membranes.[1][2]
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Adjusting Amphipathicity: Modifying the peptide sequence to optimize the spatial separation of hydrophobic and hydrophilic residues can improve its ability to insert into and disrupt the lipid bilayer of bacterial membranes.[1][2]
Q3: What are the common challenges encountered during the solid-phase peptide synthesis (SPPS) of this compound peptides?
This compound peptides, especially the more hydrophobic this compound H family, can present challenges during SPPS. A common issue is peptide aggregation on the resin, which can lead to incomplete deprotection and coupling reactions, resulting in low yields and purity.[3][4][5] This is often due to the formation of secondary structures (e.g., β-sheets) by the growing peptide chain.[4][5]
Q4: How can I minimize peptide aggregation during the synthesis of this compound analogues?
To mitigate aggregation during SPPS of this compound peptides, consider the following strategies:
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Use of "Difficult Sequence" Protocols: Employ specialized synthesis protocols designed for hydrophobic and aggregation-prone peptides.
-
Chaotropic Agents: Add chaotropic salts to the coupling and deprotection solutions to disrupt secondary structure formation.
-
High-Swelling Resins: Utilize resins with high swelling capacity to improve solvent and reagent accessibility to the peptide chain.
-
Microwave-Assisted Synthesis: Microwave energy can help to reduce aggregation and improve reaction kinetics.
Q5: What are the critical parameters to consider when performing a Minimum Inhibitory Concentration (MIC) assay for this compound peptides?
Key parameters for a successful MIC assay with antimicrobial peptides include:
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Choice of Broth: Cation-adjusted Mueller-Hinton Broth (MHB) is commonly used, but it's crucial to ensure consistency.
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Bacterial Growth Phase: Use bacteria in the mid-logarithmic growth phase for consistent results.
-
Peptide Solubility and Stability: Ensure the peptide is fully dissolved and stable in the assay medium. Using a small amount of a co-solvent like DMSO and then diluting in the assay medium can help with solubility.
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Plate Type: Use low-binding microtiter plates to prevent peptide adsorption to the plastic.
Q6: How is the hemolytic activity of this compound peptides assessed, and why is it important?
Hemolytic activity is typically assessed by incubating the peptides with a suspension of red blood cells (RBCs) and measuring the release of hemoglobin. This is a crucial assay for evaluating the peptide's toxicity towards mammalian cells. A desirable antimicrobial peptide should exhibit high potency against bacteria (low MIC) and low hemolytic activity (high HC50, the concentration causing 50% hemolysis), indicating selectivity for bacterial over mammalian cells.
Troubleshooting Guides
Issue 1: Low Yield or Purity in Solid-Phase Peptide Synthesis (SPPS)
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Symptom: The final yield of the synthesized this compound peptide is low, and/or HPLC analysis of the crude product shows multiple peaks of similar or lower intensity than the desired product.
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Possible Cause: Incomplete coupling or deprotection reactions due to peptide aggregation on the resin. This compound peptides, particularly hydrophobic analogues, are prone to forming secondary structures that hinder reagent access.[3][4][5]
-
Troubleshooting Steps:
-
Optimize Coupling Chemistry:
-
Use a more efficient coupling reagent combination, such as HBTU/HOBt or HATU.
-
Increase the coupling time and/or temperature.
-
Perform double couplings for difficult amino acid additions.
-
-
Improve Deprotection:
-
Increase the deprotection time with piperidine (B6355638).
-
Use a stronger deprotection cocktail if necessary.
-
-
Disrupt Aggregation:
-
Switch to a more polar solvent system, such as N-methyl-2-pyrrolidone (NMP) instead of dimethylformamide (DMF).
-
Incorporate structure-breaking amino acid derivatives (e.g., pseudoprolines) into the peptide backbone.
-
Synthesize the peptide at a lower substitution level on the resin.
-
-
Issue 2: Inconsistent or Non-Reproducible MIC Assay Results
-
Symptom: Significant variability in MIC values for the same this compound peptide analogue across different experiments.
-
Possible Cause:
-
Inconsistent bacterial inoculum density.
-
Peptide adsorption to plasticware.
-
Degradation of the peptide stock solution.
-
-
Troubleshooting Steps:
-
Standardize Inoculum: Ensure the bacterial suspension is prepared to a consistent optical density (OD) and diluted accurately to the target colony-forming units (CFU)/mL.
-
Use Low-Binding Materials: Utilize polypropylene (B1209903) or other low-protein-binding microplates and pipette tips.
-
Proper Peptide Handling: Prepare fresh peptide dilutions from a frozen stock for each experiment. Avoid repeated freeze-thaw cycles of the stock solution. Aliquot the stock solution upon initial preparation.
-
Include Controls: Always include a positive control (a known effective antibiotic) and a negative control (no peptide) to validate the assay.
-
Issue 3: High Hemolytic Activity in a Potent Antimicrobial Peptide
-
Symptom: A this compound analogue shows excellent antimicrobial activity (low MIC) but also causes significant lysis of red blood cells at similar concentrations.
-
Possible Cause: The modifications that increased antimicrobial potency, such as increased hydrophobicity, may have also enhanced the peptide's ability to disrupt mammalian cell membranes.
-
Troubleshooting Steps:
-
Rational Amino Acid Substitution:
-
Systematically replace hydrophobic residues with slightly less hydrophobic ones to decrease overall hydrophobicity while trying to maintain the amphipathic structure.
-
Experiment with the placement of cationic residues. Distributing them on the polar face of the helical structure can enhance bacterial membrane selectivity.
-
-
Introduce Proline Kinks: Incorporating a proline residue can introduce a bend in the peptide's helical structure, which may reduce its ability to form lytic pores in the more rigid mammalian cell membranes.
-
Synthesize and Screen a Peptide Library: Create a small library of analogues with subtle variations in charge and hydrophobicity to identify candidates with an improved therapeutic index (ratio of hemolytic activity to antimicrobial activity).
-
Quantitative Data Summary
Table 1: Antimicrobial Potency (MIC in µM) of this compound H Analogs against Staphylococcus aureus
| Peptide | Modification | MIC (µM) against S. aureus | Reference |
| This compound H2L | Parent Peptide | >128 | [1][2] |
| [Arg8, 15]BH2L | Increased positive charge and amphipathicity | 8 | [1][2] |
| [Lys7, 8]BH2L | Increased positive charge and amphipathicity | 16 | [1][2] |
| BHL-bombinin | Natural Variant | 1.6 | [6] |
Table 2: Antimicrobial Potency (MIC in µM) of this compound Peptides against Escherichia coli
| Peptide | Modification | MIC (µM) against E. coli | Reference |
| This compound H3 | Natural Variant | 3.7 | [1] |
| BHL-bombinin | Natural Variant | 6.6 | [6] |
Table 3: Hemolytic Activity of this compound Peptides
| Peptide | Hemolytic Activity (HC50 in µM) | Reference |
| BHL-bombinin | > 128 | [7] |
| This compound HL | ~ 60 | [7] |
| This compound HD | ~ 50 | [7] |
Experimental Protocols
Protocol 1: Solid-Phase Peptide Synthesis (SPPS) of a this compound H Analogue
This protocol outlines the general steps for synthesizing a modified this compound H peptide using Fmoc/tBu chemistry.
-
Resin Preparation: Start with a Rink Amide resin to obtain a C-terminally amidated peptide. Swell the resin in DMF for 30 minutes.
-
Fmoc Deprotection: Treat the resin with 20% piperidine in DMF for 5 minutes, drain, and repeat for 15 minutes to remove the Fmoc protecting group from the resin's linker. Wash the resin thoroughly with DMF.
-
Amino Acid Coupling:
-
Activate the first Fmoc-protected amino acid (e.g., Fmoc-Leu-OH) using a coupling reagent like HBTU (2 equivalents) and a base like DIEA (4 equivalents) in DMF.
-
Add the activated amino acid solution to the deprotected resin and allow it to react for 1-2 hours.
-
Monitor the coupling reaction using a qualitative test like the Kaiser test. If the test is positive (indicating free amines), repeat the coupling step.
-
-
Chain Elongation: Repeat the deprotection and coupling steps for each subsequent amino acid in the desired this compound analogue sequence. For hydrophobic sequences, consider using NMP as the solvent and performing double couplings for residues prone to aggregation.
-
Cleavage and Deprotection: After the final amino acid is coupled, wash the resin with DCM and dry it. Treat the resin with a cleavage cocktail (e.g., 95% TFA, 2.5% TIS, 2.5% H2O) for 2-3 hours to cleave the peptide from the resin and remove side-chain protecting groups.
-
Peptide Precipitation and Purification: Precipitate the cleaved peptide in cold diethyl ether. Centrifuge to collect the peptide pellet, wash with ether, and then air dry. Purify the crude peptide using reverse-phase high-performance liquid chromatography (RP-HPLC).
-
Characterization: Confirm the identity and purity of the final peptide using mass spectrometry and analytical RP-HPLC.
Protocol 2: Minimum Inhibitory Concentration (MIC) Broth Microdilution Assay
-
Prepare Bacterial Inoculum: Inoculate a single bacterial colony into a suitable broth (e.g., Tryptic Soy Broth) and incubate until it reaches the mid-logarithmic phase of growth. Dilute the bacterial culture in cation-adjusted Mueller-Hinton Broth (MHB) to a final concentration of approximately 5 x 10^5 CFU/mL.
-
Prepare Peptide Dilutions: Dissolve the lyophilized this compound peptide in a sterile, low-adhesion solvent (e.g., 10% DMSO in water) to create a stock solution. Perform serial two-fold dilutions of the peptide stock solution in MHB in a 96-well low-binding microtiter plate.
-
Inoculation: Add an equal volume of the diluted bacterial suspension to each well of the microtiter plate containing the peptide dilutions. The final bacterial concentration should be approximately 2.5 x 10^5 CFU/mL.
-
Controls: Include a positive control well (bacteria with no peptide) and a negative control well (MHB only).
-
Incubation: Incubate the plate at 37°C for 18-24 hours.
-
Determine MIC: The MIC is the lowest concentration of the peptide that completely inhibits visible bacterial growth.
Protocol 3: Hemolysis Assay
-
Prepare Red Blood Cell (RBC) Suspension: Obtain fresh whole blood (e.g., human or sheep) containing an anticoagulant. Centrifuge the blood to pellet the RBCs. Wash the RBC pellet three times with phosphate-buffered saline (PBS) by repeated centrifugation and resuspension. Prepare a 2% (v/v) suspension of the washed RBCs in PBS.
-
Prepare Peptide Dilutions: Prepare serial dilutions of the this compound peptide in PBS in a 96-well plate.
-
Incubation: Add an equal volume of the 2% RBC suspension to each well containing the peptide dilutions.
-
Controls:
-
Negative Control (0% Hemolysis): RBCs incubated with PBS only.
-
Positive Control (100% Hemolysis): RBCs incubated with a lytic agent, such as 0.1% Triton X-100.
-
-
Incubation: Incubate the plate at 37°C for 1 hour.
-
Centrifugation: Centrifuge the plate to pellet the intact RBCs.
-
Measure Hemoglobin Release: Carefully transfer the supernatant to a new 96-well plate and measure the absorbance at 540 nm using a microplate reader.
-
Calculate Percent Hemolysis: % Hemolysis = [(Abs_sample - Abs_negative_control) / (Abs_positive_control - Abs_negative_control)] * 100
-
Determine HC50: The HC50 is the peptide concentration that causes 50% hemolysis.
Visualizations
Caption: Workflow for designing, synthesizing, and evaluating modified this compound peptides.
Caption: Mechanism of this compound peptide-induced membrane disruption and cell death.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Design and Synthesis of a Novel Cationic Peptide with Potent and Broad-Spectrum Antimicrobial Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Structures of the glycine-rich diastereomeric peptides this compound H2 and H4 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. blog.mblintl.com [blog.mblintl.com]
- 5. Overcoming Aggregation in Solid-phase Peptide Synthesis [sigmaaldrich.com]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
Technical Support Center: Navigating Bombinin Peptide Degradation
Welcome to the technical support center for researchers, scientists, and drug development professionals working with Bombinin peptides. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help you address challenges related to this compound peptide degradation by proteases during your experiments.
FAQs: Understanding and Preventing this compound Peptide Degradation
This section addresses common questions regarding the stability of this compound peptides and strategies to mitigate their degradation.
Q1: My this compound peptide appears to be losing activity over time in my cell culture or in vitro assay. What could be the cause?
A1: Loss of peptide activity is frequently due to degradation by proteases present in your experimental system. Peptides are susceptible to cleavage by these enzymes, which can be present in cell culture media containing serum, or secreted by the cells themselves. Storing peptides improperly, such as in solution at room temperature for extended periods, can also lead to degradation. For optimal stability, lyophilized peptides should be stored at -20°C or -80°C, and once reconstituted, should be aliquoted and stored frozen to minimize freeze-thaw cycles.[1]
Q2: What are the common proteases that might be degrading my this compound peptide?
A2: While specific data on all proteases that cleave this compound is limited, peptides, in general, are susceptible to a variety of proteases. The precursors of this compound peptides are known to be cleaved by trypsin-like proteases to release the mature peptide.[2] In a research setting, common proteases that can degrade peptides include:
-
Serine proteases: Such as trypsin and chymotrypsin (B1334515), which are often present in serum. Trypsin typically cleaves after lysine (B10760008) and arginine residues, while chymotrypsin cleaves after large hydrophobic residues like phenylalanine, tyrosine, and tryptophan.
-
Matrix metalloproteinases (MMPs): A family of zinc-dependent endopeptidases that can be secreted by cells and are involved in the degradation of extracellular matrix components. Their cleavage sites can be more diverse.
-
Exopeptidases: These enzymes cleave amino acids from the N- or C-terminus of the peptide.
Q3: How can I determine if my this compound peptide is being degraded?
A3: You can assess peptide degradation using analytical techniques such as Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). By analyzing samples taken at different time points from your experiment, you can monitor the decrease in the peak corresponding to the intact peptide and the appearance of new peaks corresponding to degradation fragments. LC-MS is particularly powerful as it can also help in identifying the cleavage sites by determining the mass of the fragments.
Q4: What strategies can I employ to prevent or reduce this compound peptide degradation in my experiments?
A4: Several strategies can enhance the stability of your this compound peptide:
-
Amino Acid Substitution: Replacing susceptible amino acids with less favored residues for protease cleavage can significantly increase stability. For instance, substituting L-amino acids with D-amino acids at cleavage sites can make the peptide resistant to proteolysis.[3] Some this compound H peptides naturally contain a D-amino acid at the second position, which enhances their activity and likely their stability.[4][5]
-
Terminal Modifications: Capping the N-terminus (e.g., with acetylation) or the C-terminus (e.g., with amidation) can protect against exopeptidases.
-
Use of Protease Inhibitors: Adding a cocktail of protease inhibitors to your experimental system can prevent enzymatic degradation. However, ensure the inhibitors do not interfere with your assay.
-
Optimize Formulation: Controlling the pH of your solution with appropriate buffers can improve stability, as pH can influence both peptide stability and protease activity.
-
Cyclization: Creating a cyclic version of your linear peptide can improve stability by making the peptide backbone less accessible to proteases.
Troubleshooting Guide
This guide provides a structured approach to identifying and solving common issues related to this compound peptide degradation.
| Problem | Possible Cause | Recommended Solution |
| Inconsistent assay results or loss of peptide activity. | Proteolytic degradation of the this compound peptide. | 1. Confirm Degradation: Analyze samples over time using RP-HPLC or LC-MS to monitor the disappearance of the intact peptide peak. 2. Identify the Source of Proteases: If using serum, consider heat-inactivating it or using a serum-free medium. If cells are the source, consider collecting conditioned media to assess protease activity. 3. Implement Stabilization Strategies: Refer to the stabilization strategies outlined in the FAQs, such as using protease inhibitors or ordering a more stable analog of your peptide. |
| New, unexpected peaks appear in HPLC/LC-MS analysis over time. | These are likely degradation products of your this compound peptide. | 1. Characterize Fragments: Use LC-MS/MS to determine the mass of the fragments and identify the cleavage sites. This information is critical for understanding which proteases are active and for designing more stable peptide analogs. 2. Consult Cleavage Site Databases: Compare the identified cleavage sites with known protease specificity databases (e.g., MEROPS) to predict the class of proteases responsible. |
| This compound peptide is rapidly degraded in serum-containing media. | Serum contains a high concentration of various proteases. | 1. Reduce Serum Concentration: If possible for your experiment, use a lower percentage of serum. 2. Use Protease-Deficient Serum: Commercially available sera with reduced protease activity can be an option. 3. Synthesize a Stabilized Analog: Consider ordering a custom this compound peptide with modifications to enhance stability, such as D-amino acid substitutions at predicted cleavage sites. |
| Difficulty in detecting the intact peptide even at the start of the experiment. | The peptide may be unstable under the initial experimental or storage conditions. | 1. Review Storage and Handling: Ensure the lyophilized peptide was stored correctly at -20°C or -80°C and that reconstituted aliquots were not subjected to multiple freeze-thaw cycles. 2. Check Solution pH: Extreme pH values can lead to non-enzymatic degradation. Ensure the pH of your stock solution and experimental buffer is within a stable range for peptides (typically pH 5-7). |
Experimental Protocols
Below are detailed methodologies for key experiments to assess this compound peptide stability.
Protocol 1: In Vitro Peptide Stability Assay in Serum
This protocol outlines the steps to determine the half-life of a this compound peptide in serum.
Materials:
-
This compound peptide (lyophilized)
-
Human or other relevant serum
-
Phosphate-buffered saline (PBS), pH 7.4
-
Acetonitrile (ACN)
-
Trifluoroacetic Acid (TFA)
-
Incubator at 37°C
-
RP-HPLC system
Procedure:
-
Peptide Stock Solution: Prepare a 1 mg/mL stock solution of the this compound peptide in an appropriate solvent (e.g., sterile water or DMSO).
-
Incubation:
-
Thaw the serum and centrifuge to remove any precipitates.
-
In a microcentrifuge tube, add the this compound peptide stock solution to the serum to achieve a final desired concentration (e.g., 100 µg/mL).
-
Incubate the mixture at 37°C.
-
-
Time Points: At various time points (e.g., 0, 15, 30, 60, 120, 240 minutes), withdraw an aliquot of the serum-peptide mixture.
-
Protein Precipitation:
-
Immediately add the aliquot to a tube containing a protein precipitating agent (e.g., 2 volumes of ACN with 1% TFA).
-
Vortex thoroughly and incubate on ice for at least 20 minutes.
-
Centrifuge at high speed (e.g., 14,000 x g) for 15 minutes at 4°C.
-
-
Analysis:
-
Carefully collect the supernatant, which contains the peptide and its fragments.
-
Analyze the supernatant by RP-HPLC. Monitor the peak area of the intact this compound peptide at each time point.
-
-
Data Analysis:
-
Calculate the percentage of intact peptide remaining at each time point relative to the zero time point.
-
Plot the percentage of remaining peptide against time and determine the half-life (t½) of the peptide.
-
Protocol 2: Identification of Cleavage Sites by LC-MS
This protocol describes how to identify the degradation products and cleavage sites of a this compound peptide.
Materials:
-
This compound peptide
-
Specific protease (e.g., trypsin, chymotrypsin) or serum
-
Appropriate buffer for the protease
-
LC-MS system
Procedure:
-
Digestion Reaction:
-
Dissolve the this compound peptide in the appropriate reaction buffer.
-
Add the protease to the peptide solution at a specific enzyme-to-substrate ratio (e.g., 1:100 w/w).
-
Incubate the reaction at the optimal temperature for the protease (e.g., 37°C).
-
-
Time Course Sampling: Take aliquots from the reaction mixture at different time points (e.g., 0, 30, 60, 180 minutes).
-
Reaction Quenching: Stop the enzymatic reaction in each aliquot by adding a quenching solution, such as a strong acid (e.g., formic acid to a final concentration of 1%).
-
LC-MS Analysis:
-
Inject the quenched samples into the LC-MS system.
-
Separate the peptide fragments using a suitable liquid chromatography gradient.
-
Acquire mass spectra for the eluting peptides.
-
-
Data Analysis:
-
Identify the masses of the parent peptide and its degradation fragments.
-
Use MS/MS fragmentation to sequence the degradation products.
-
By comparing the sequences of the fragments to the full-length this compound peptide sequence, determine the exact cleavage sites.
-
Visualizing Experimental Workflows and Pathways
Experimental Workflow for In Vitro Serum Stability Assay
Caption: Workflow for assessing this compound peptide stability in serum.
Logical Flow for Troubleshooting Peptide Degradation
Caption: Decision tree for troubleshooting this compound peptide degradation.
Signaling Pathway of Proteolytic Degradation
Caption: Simplified pathway of this compound peptide proteolytic degradation.
References
- 1. Recent advances in proteolytic stability for peptide, protein, and antibody drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Protease-Resistant Peptides for Targeting and Intracellular Delivery of Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The synergistic antimicrobial effects of novel this compound and this compound H peptides from the skin secretion of Bombina orientalis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Quantifying and controlling the proteolytic degradation of cell adhesion peptides - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
Validation & Comparative
Comparative Analysis of the Antimicrobial Spectrum: Bombinin vs. Other Prominent Antimicrobial Peptides
For Immediate Release
This guide provides a comparative analysis of the antimicrobial spectrum of Bombinin, a family of antimicrobial peptides (AMPs) isolated from the skin secretions of Bombina species, against other well-characterized AMPs, namely Magainin, Defensins, and the human cathelicidin (B612621) LL-37. This document is intended for researchers, scientists, and drug development professionals interested in the potential of these peptides as novel anti-infective agents.
Executive Summary
Antimicrobial peptides are a crucial component of the innate immune system across a wide range of organisms, offering a first line of defense against invading pathogens. Their broad-spectrum activity and unique mechanisms of action make them promising candidates for the development of new therapeutics, particularly in an era of increasing antibiotic resistance. This guide focuses on Bombinins and benchmarks their antimicrobial efficacy against three other major classes of AMPs. All four peptide families exhibit broad-spectrum activity against Gram-positive and Gram-negative bacteria, as well as fungi. However, variations in their potency against specific microbial species are evident from the compiled minimum inhibitory concentration (MIC) data.
Data Presentation: Antimicrobial Spectrum Comparison
The following table summarizes the minimum inhibitory concentration (MIC) values of this compound and its counterparts against a selection of common pathogens. MIC values are a standard measure of the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism. It is important to note that direct comparisons should be made with caution, as the data is compiled from various studies that may have employed slightly different methodologies.
| Microorganism | This compound | Magainin II | Defensin (hBD-3) | LL-37 |
| Gram-Positive Bacteria | ||||
| Staphylococcus aureus | 1.6 - 4 mg/L[1] | 80 - 160 mg/L[2] | 1 mg/L[3] | 19.3 µg/ml[4] |
| Methicillin-resistantS. aureus (MRSA) | 4 - 16 mg/L[1] | 80 - 160 mg/L | - | <10 µg/ml |
| Listeria monocytogenes | - | - | - | <10 µg/ml |
| Gram-Negative Bacteria | ||||
| Escherichia coli | 16 - 64 mg/L | 80 - 160 mg/L | 4 mg/L | <10 µg/ml |
| Pseudomonas aeruginosa | 64 - 128 mg/L | 80 - 160 mg/L | - | <10 µg/ml |
| Salmonella typhimurium | - | - | - | <10 µg/ml |
| Fungi | ||||
| Candida albicans | 4 mg/L | - | - | >250 µg/ml |
Note: Values are presented as reported in the respective studies. Conversion between mg/L and µg/ml is 1:1. Dashes (-) indicate that data was not found for that specific peptide-microorganism combination in the reviewed literature.
Experimental Protocols: Determining Minimum Inhibitory Concentration (MIC)
The most common method for determining the MIC of antimicrobial peptides is the broth microdilution assay. The following protocol is a standardized procedure adapted for the specific properties of cationic peptides.
1. Preparation of Materials:
-
Microorganisms: Mid-logarithmic phase cultures of the test bacteria or fungi.
-
Media: Cation-adjusted Mueller-Hinton Broth (MHB) is recommended for bacteria. For fungi, RPMI-1640 medium is often used. The use of cation-adjusted media is crucial as standard MHB can contain high salt concentrations that interfere with the activity of many AMPs.
-
Peptides: Stock solutions of the antimicrobial peptides prepared in a suitable solvent (e.g., sterile deionized water, 0.01% acetic acid). To prevent peptide loss due to adsorption to plastic surfaces, it is recommended to use low-binding materials like polypropylene (B1209903) for tubes and plates, and to include 0.2% bovine serum albumin (BSA) in the peptide diluent.
-
Plates: Sterile 96-well polypropylene microtiter plates.
2. Inoculum Preparation:
-
From a fresh agar (B569324) plate, select 3-5 colonies of the test microorganism.
-
Inoculate the colonies into 5 mL of the appropriate broth medium.
-
Incubate at 37°C with shaking until the culture reaches the mid-logarithmic phase of growth, which corresponds to a turbidity of a 0.5 McFarland standard.
-
Dilute the microbial suspension in fresh broth to achieve a final concentration of approximately 5 x 10^5 colony-forming units (CFU)/mL in each well of the microtiter plate.
3. Assay Procedure:
-
Prepare serial twofold dilutions of the antimicrobial peptides in the appropriate diluent in the polypropylene microtiter plate.
-
Add 100 µL of the diluted microbial suspension to each well.
-
Include a positive control for growth (microorganisms in broth without any peptide) and a negative control for sterility (broth only).
-
Incubate the plate at 37°C for 18-24 hours.
4. Determination of MIC:
-
The MIC is determined as the lowest concentration of the peptide at which there is no visible growth of the microorganism. Growth inhibition can be assessed visually or by measuring the optical density at 600 nm (OD600) using a microplate reader.
Mandatory Visualization
The following diagram illustrates the general experimental workflow for determining the Minimum Inhibitory Concentration (MIC) of an antimicrobial peptide.
Comparative Discussion
-
Bombinins are a family of antimicrobial peptides found in the skin of frogs from the Bombina genus. They demonstrate a broad antimicrobial spectrum, with activity against both Gram-positive and Gram-negative bacteria, as well as fungi. Certain this compound peptides, such as BHL-bombinin, have shown potent activity against clinically relevant pathogens like S. aureus and MRSA.
-
Magainins , originally isolated from the skin of the African clawed frog (Xenopus laevis), are also known for their broad-spectrum activity against a wide range of bacteria and fungi. The available data suggests that Magainin II has moderate activity against the tested strains.
-
Defensins are a large family of cysteine-rich cationic peptides found in both vertebrates and invertebrates. Human β-defensin-3 (hBD-3) exhibits potent and broad-spectrum bactericidal activity, often at low concentrations. Defensins are a key component of the innate immune system in humans.
-
LL-37 is the only human cathelicidin and is a multifunctional peptide with both antimicrobial and immunomodulatory properties. It displays a broad spectrum of activity against bacteria and fungi, and in some cases, at lower concentrations than other AMPs. However, its efficacy against Candida albicans appears to be limited under the tested conditions.
Conclusion
This compound, Magainin, Defensins, and LL-37 all represent promising families of antimicrobial peptides with broad-spectrum activity. While all show potential for development as novel anti-infective agents, their specific activities against different pathogens vary. The data presented in this guide highlights the potent activity of Bombinins against both Gram-positive bacteria and fungi. Further research, including side-by-side comparative studies using standardized methodologies, is essential to fully elucidate the therapeutic potential of each of these peptide families.
References
- 1. The synergistic antimicrobial effects of novel this compound and this compound H peptides from the skin secretion of Bombina orientalis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. In vitro activity of the antimicrobial peptides h-Lf1-11, MSI-78, LL-37, fengycin 2B, and magainin-2 against clinically important bacteria - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Antibacterial activity of human defensins against Staphylococcus aureus and Escherichia coli - PMC [pmc.ncbi.nlm.nih.gov]
- 4. The Naturally Occurring Host Defense Peptide, LL-37, and Its Truncated Mimetics KE-18 and KR-12 Have Selected Biocidal and Antibiofilm Activities Against Candida albicans, Staphylococcus aureus, and Escherichia coli In vitro - PMC [pmc.ncbi.nlm.nih.gov]
Comparative Analysis of Cytotoxic Effects: Bombinin vs. Melittin
This guide provides a detailed comparison of the cytotoxic properties of two well-known antimicrobial peptides (AMPs), Bombinin and Melittin (B549807). Both peptides are recognized for their potent biological activities, but they differ significantly in their mechanisms, specificity, and cytotoxic profiles. This document is intended for researchers and drug development professionals exploring the therapeutic potential of these peptides.
Introduction to Peptides
This compound: A family of antimicrobial peptides isolated from the skin secretions of the fire-bellied toad (Bombina species).[1][2][3] These peptides are characterized as cationic and amphipathic, contributing to their antimicrobial and anticancer activities.[2] The this compound family includes various forms, such as bombinins and bombinins H, which exhibit different biological profiles; for instance, bombinins are highly active against bacteria with low hemolytic activity, whereas bombinins H show lower bactericidal action but are more effective at lysing erythrocytes.[3]
Melittin: The principal toxic component of European honeybee (Apis mellifera) venom, constituting 40-50% of its dry weight.[4] It is a small, 26-amino-acid, amphipathic peptide that is a potent cytolytic agent.[4] Melittin's strong, non-specific cytotoxicity has been a subject of extensive research for its potential in cancer therapy, though its clinical application is limited by its high hemolytic activity and systemic toxicity.[5][6]
Comparative Cytotoxicity Data
The cytotoxic potential of a compound is often quantified by its half-maximal inhibitory concentration (IC50), which represents the concentration required to inhibit 50% of a biological process, such as cell proliferation. The table below summarizes available IC50 values for this compound and Melittin against various cancer cell lines.
Note: Direct comparative studies with standardized IC50 values for this compound are less common in the literature than for the extensively studied Melittin. The data for this compound often describes general anti-proliferative activity without specific IC50 values.
| Peptide | Cell Line | Cancer Type | IC50 Value (µM) | Incubation Time | Citation |
| This compound | Hep G2, SK-HEP-1, Huh7 | Human Hepatoma | Antiproliferative activity observed at non-toxic doses | Not Specified | [2] |
| Melittin | SUM159 (TNBC) | Triple-Negative Breast Cancer | 0.94 - 1.49 | Not Specified | [7] |
| SKBR3 (HER2-enriched) | Breast Cancer | 0.94 - 1.49 | Not Specified | [7] | |
| HeLa | Cervical Cancer | ~0.6 (1.7 µg/ml) | 24 hours | [8] | |
| MDA-MB-231/ADR | Multidrug-Resistant Breast Cancer | 0.37 ± 0.02 | Not Specified | [7] | |
| A549 | Non-small Cell Lung Cancer | Not Specified (Induces apoptosis) | Not Specified | [9] | |
| SGC-7901 | Human Gastric Cancer | <1 µM (induces necrosis) | Not Specified | [10] | |
| 4T1 | Breast Cancer | ~11.3 (32 µg/ml) | 72 hours | [11] |
Mechanism of Cytotoxic Action
This compound and Melittin induce cell death through distinct, though sometimes overlapping, mechanisms. Melittin's mechanism is predominantly characterized by direct and rapid membrane disruption, while this compound appears to involve more specific intracellular targets.
Melittin: Melittin's primary mode of action is the permeabilization of cell membranes. Its cationic and amphipathic structure allows it to bind to and insert into the phospholipid bilayer of cell membranes, forming toroidal pores.[12] This action disrupts membrane integrity, leading to rapid cell lysis and necrosis.[5][10] Beyond direct cytolysis, melittin can also induce apoptosis by:
-
Mitochondrial Pathway Activation: It can target mitochondria, causing changes in the mitochondrial membrane potential (MMP), triggering a burst of reactive oxygen species (ROS), and promoting the release of cytochrome c.[5][9]
-
Signaling Pathway Modulation: Melittin has been shown to suppress key survival pathways, including the PI3K/Akt/mTOR and NF-κB signaling pathways, further promoting apoptotic cell death.[5][11]
This compound: The cytotoxic mechanism of this compound is less characterized than that of melittin. While its cationic nature suggests an interaction with negatively charged cancer cell membranes, its significantly lower hemolytic activity indicates a more selective mechanism.[3] Studies on specific this compound peptides, such as this compound-BO1, suggest an intracellular mode of action. This peptide was found to localize in the cytoplasm and competitively bind to Heat Shock Protein 90A (HSP90A), leading to the misfolding and degradation of CDK1, a key cell cycle regulator. This action results in an S-phase cell cycle block and the induction of apoptosis in hepatocellular carcinoma cells.
Caption: Comparative cytotoxic mechanisms of Melittin and this compound.
Experimental Protocols
Assessing the cytotoxic effects of peptides like this compound and melittin typically involves in vitro cell viability and cytotoxicity assays. The MTT and LDH assays are two of the most common methods.
The MTT assay is a colorimetric method for assessing cell metabolic activity, which serves as an indicator of cell viability.[13][14] NAD(P)H-dependent cellular oxidoreductase enzymes in viable cells reduce the yellow tetrazolium salt, MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide), to purple formazan (B1609692) crystals.[13]
Materials:
-
96-well flat-bottom microplates
-
Cell culture medium
-
MTT labeling reagent (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 10% SDS in 0.01M HCl)
-
Microplate (ELISA) reader
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5 × 10³ to 1 × 10⁴ cells/well in 100 µL of culture medium.[13][15] Incubate overnight (or until cells adhere) in a humidified incubator (37°C, 5% CO₂).
-
Peptide Treatment: Prepare serial dilutions of this compound or Melittin in culture medium. Remove the old medium from the wells and add 100 µL of the peptide solutions at various concentrations. Include untreated cells as a negative control.
-
Incubation: Incubate the plate for the desired treatment period (e.g., 24, 48, or 72 hours) at 37°C and 5% CO₂.[15]
-
MTT Addition: After incubation, add 10 µL of the MTT labeling reagent to each well for a final concentration of 0.5 mg/mL.[13]
-
Formazan Formation: Incubate the plate for 2-4 hours at 37°C, allowing viable cells to convert MTT to formazan crystals.[13][16]
-
Solubilization: Carefully remove the medium and add 100-130 µL of a solubilization solution (e.g., DMSO) to each well to dissolve the formazan crystals.[15] Mix thoroughly by gentle shaking on an orbital shaker for 15 minutes.[15]
-
Absorbance Measurement: Measure the absorbance of the samples on a microplate reader at a wavelength between 550 and 600 nm (e.g., 570 nm).[13] A reference wavelength of >650 nm can be used to subtract background absorbance.[13]
-
Data Analysis: Calculate cell viability as a percentage relative to the untreated control cells.
The LDH assay is a colorimetric method that quantifies cell death by measuring the activity of lactate (B86563) dehydrogenase released from the cytosol of damaged cells into the culture medium.[17][18]
Materials:
-
96-well flat-bottom microplates
-
Assay Reagent/Buffer (containing lactate, NAD+, and a tetrazolium salt like INT)[17][19]
-
Stop Solution (e.g., 1M acetic acid)[17]
-
Lysis Solution (e.g., 10X Triton-X100) for positive control
-
Microplate reader
Procedure:
-
Cell Seeding and Treatment: Seed and treat cells with the peptides as described in steps 1-3 of the MTT protocol. Prepare three sets of controls:
-
Untreated Control: Spontaneous LDH release.
-
Vehicle Control: Cells treated with the peptide solvent.
-
Maximum LDH Release Control: Cells treated with a lysis solution 45 minutes before the end of incubation.
-
-
Supernatant Collection: After incubation, centrifuge the plate at ~300 x g for 5 minutes to pellet any detached cells.
-
Sample Transfer: Carefully transfer 50 µL of the supernatant from each well to a new, clear 96-well plate.[17]
-
Reaction Setup: Add 50 µL of the prepared LDH Assay Reagent to each well containing the supernatant.[17] Mix gently on an orbital shaker for 15-30 seconds.[20]
-
Incubation: Incubate the plate in the dark at room temperature for 30-60 minutes.[17][18]
-
Stopping the Reaction: Add 50 µL of Stop Solution to each well.[17]
-
Absorbance Measurement: Measure the absorbance at 490 nm using a microplate reader.[17][19]
-
Data Analysis: Calculate the percentage of cytotoxicity using the formula:
-
% Cytotoxicity = [(Sample Abs - Untreated Control Abs) / (Max Release Control Abs - Untreated Control Abs)] x 100.
-
Caption: A typical workflow for an in vitro cytotoxicity assay.
Conclusion
Both this compound and Melittin demonstrate significant cytotoxic potential against cancer cells, but their profiles suggest different therapeutic strategies.
-
Melittin is a powerful, broad-spectrum cytolytic agent. Its primary mechanism of forming pores in cell membranes leads to rapid and potent cell death.[12] However, this lack of specificity results in high hemolytic activity and systemic toxicity, which are major hurdles for its clinical use.[5] Current research focuses on nanoparticle-based delivery systems to target melittin to tumor sites and mitigate its off-target effects.[5]
-
This compound represents a potentially more selective class of anticancer peptides. Its lower hemolytic activity combined with evidence of an intracellular mechanism of action—such as interfering with key cell cycle proteins—suggests a more targeted approach to inducing apoptosis.[3] While less potent in direct membrane disruption compared to melittin, this specificity could translate to a better safety profile.
Further research, particularly direct head-to-head studies and detailed mechanistic investigations into the various this compound peptides, is necessary to fully elucidate their therapeutic potential relative to well-characterized peptides like melittin.
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. Discovery of two this compound peptides with antimicrobial and anticancer activities from the skin secretion of Oriental fire-bellied toad, Bombina orientalis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Bombinins, antimicrobial peptides from Bombina species - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Melittin, a major peptide component of bee venom, and its conjugates in cancer therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Melittin-Based Nanoparticles for Cancer Therapy: Mechanisms, Applications, and Future Perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Melittin-derived peptides exhibit variations in cytotoxicity and antioxidant, anti-inflammatory and allergenic activities - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Apoptotic Effect of Melittin Purified from Iranian Honey Bee Venom on Human Cervical Cancer HeLa Cell Line - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. An Updated Review Summarizing the Anticancer Efficacy of Melittin from Bee Venom in Several Models of Human Cancers - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Honeybee venom and melittin suppress growth factor receptor activation in HER2-enriched and triple-negative breast cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 13. merckmillipore.com [merckmillipore.com]
- 14. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 15. MTT (Assay protocol [protocols.io]
- 16. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 17. Quantification of lactate dehydrogenase for cell viability testing using cell lines and primary cultured astrocytes - PMC [pmc.ncbi.nlm.nih.gov]
- 18. LDH cytotoxicity assay [protocols.io]
- 19. Lactate Dehydrogenase (LDH) Assay Protocol [opsdiagnostics.com]
- 20. LDH assay kit guide: Principles and applications | Abcam [abcam.com]
Comparative Efficacy of Bombinin Analogues Against Pathogenic Bacteria: A Guide for Researchers
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the antimicrobial efficacy of various Bombinin analogues. The data presented is compiled from recent studies and is intended to inform further research and development of these promising antimicrobial peptides.
This compound and its analogues, a family of antimicrobial peptides (AMPs) originally isolated from the skin secretions of the Bombina genus of frogs, have demonstrated significant potential in combating a wide range of pathogenic bacteria. Their primary mechanism of action involves the disruption of the bacterial cell membrane, a mode of action that is less likely to induce resistance compared to conventional antibiotics. This guide summarizes the available quantitative data on their efficacy, details the experimental protocols used for these assessments, and provides a visual representation of their proposed mechanism of action.
Comparative Antimicrobial Activity
The antimicrobial efficacy of this compound analogues is typically quantified by the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of the peptide that inhibits the visible growth of a microorganism. The following tables summarize the MIC values of several this compound analogues against a panel of Gram-positive and Gram-negative pathogenic bacteria.
Table 1: Minimum Inhibitory Concentrations (MIC) of BHL-bombinin, this compound HL, and this compound HD against various pathogenic microorganisms. [1]
| Microorganism | BHL-bombinin (μg/mL) | This compound HL (μg/mL) | This compound HD (μg/mL) |
| Gram-positive Bacteria | |||
| Staphylococcus aureus (ATCC 25923) | 4 | 256 | 128 |
| Staphylococcus aureus (MRSA) (ATCC 33591) | 8 | >512 | >512 |
| Enterococcus faecalis (ATCC 29212) | 16 | >512 | >512 |
| Gram-negative Bacteria | |||
| Escherichia coli (ATCC 25922) | 16 | >512 | >512 |
| Pseudomonas aeruginosa (ATCC 27853) | 32 | >512 | >512 |
| Klebsiella pneumoniae (ATCC 13883) | 64 | >512 | >512 |
| Yeast | |||
| Candida albicans (ATCC 10231) | 4 | >512 | >512 |
Table 2: Minimum Inhibitory Concentrations (MIC) of this compound-like peptides (BLPs) and this compound H analogues against selected bacteria. [2]
| Peptide | Escherichia coli (D31) (μg/mL) | Staphylococcus aureus (209P) (μg/mL) |
| BLP-1 | 3.1 | 1.6 |
| BLP-3 | 6.2 | 3.1 |
| This compound H2 | 25 | 50 |
| This compound H4 | 12.5 | 25 |
Experimental Protocols
The following are detailed methodologies for the key experiments cited in this guide.
Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC) Assay[1]
-
Bacterial Culture Preparation: Bacterial strains are cultured overnight in Mueller-Hinton Broth (MHB) at 37°C. The bacterial suspension is then diluted to a final concentration of approximately 1 x 10^5 Colony Forming Units (CFU)/mL in fresh MHB.
-
Peptide Preparation: this compound analogues are synthesized and purified. Stock solutions are prepared, and serial two-fold dilutions are made in the appropriate solvent to achieve a range of test concentrations.
-
Microdilution Assay: The assay is performed in sterile 96-well microtiter plates. Each well contains 90 µL of the bacterial suspension and 10 µL of the peptide dilution. Control wells containing only bacteria (positive control) and only broth (negative control) are included.
-
Incubation and Reading: The plates are incubated at 37°C for 18-24 hours. The MIC is determined as the lowest concentration of the peptide at which no visible bacterial growth is observed.
-
MBC Determination: To determine the MBC, an aliquot from the wells showing no visible growth is plated on Mueller-Hinton Agar (MHA) plates. The plates are incubated at 37°C for 24 hours. The MBC is the lowest concentration that results in a ≥99.9% reduction in CFU/mL compared to the initial inoculum.
Mechanism of Action: Membrane Disruption
This compound analogues exert their antimicrobial effect primarily by disrupting the integrity of the bacterial cell membrane. This process is generally understood to occur in a series of steps, from initial electrostatic attraction to the formation of pores that lead to cell death. The D-amino acid substitution in some analogues, such as this compound H4, has been shown to enhance this membrane-disrupting activity.[3]
Below is a diagram illustrating the proposed mechanism of action for this compound analogues on bacterial membranes.
References
- 1. The synergistic antimicrobial effects of novel this compound and this compound H peptides from the skin secretion of Bombina orientalis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound-like peptides with antimicrobial activity from skin secretions of the Asian toad, Bombina orientalis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
Unveiling the Anticancer Potential of Bombinin-BO1: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive analysis of the anticancer mechanism of Bombinin-BO1, a promising peptide derived from the skin secretion of the Oriental fire-bellied toad, Bombina orientalis. Through a detailed comparison with standard-of-care treatments for hepatocellular carcinoma (HCC) and other anticancer peptides, this document serves as a valuable resource for evaluating the therapeutic potential of this compound-BO1. The information presented is supported by experimental data, detailed methodologies, and visual representations of the key biological processes involved.
At a Glance: this compound-BO1's Anticancer Profile
This compound-BO1 exhibits significant cytotoxicity against hepatocellular carcinoma cells by inducing S-phase cell cycle arrest and apoptosis.[1][2] Its unique mechanism of action, targeting the HSP90A-Cdc37-CDK1 protein complex, sets it apart from conventional therapies and other anticancer peptides.
Performance Comparison: this compound-BO1 vs. Alternatives
To contextualize the efficacy of this compound-BO1, this section compares its performance against the multi-kinase inhibitor Sorafenib, the first-line treatment for advanced HCC, and two other well-studied anticancer peptides, Melittin and LL-37. The data presented below is compiled from various studies, and direct comparative experiments under identical conditions may not be available. Therefore, these values should be interpreted with consideration of the specific experimental contexts.
In Vitro Cytotoxicity: IC50 Values (µM)
The half-maximal inhibitory concentration (IC50) is a measure of the potency of a substance in inhibiting a specific biological or biochemical function.
| Compound | Hep 3B | Huh7 | HepG2 |
| This compound-BO1 | 15.20[2] | 24.93[2] | Not uniformly reported |
| Sorafenib | ~3 - 8[3] | ~3.5 - 11 | ~4.7 - 7.1 |
| Melittin | Data not consistently available | Data not consistently available | ~2.0 - 4.0 |
| LL-37 | Data not consistently available | Data not consistently available | Data not consistently available |
Note: IC50 values can vary significantly based on the specific assay conditions, including cell density and incubation time. The provided ranges for Sorafenib are indicative of the variability reported in the literature.
Apoptotic Pathway Modulation
Apoptosis, or programmed cell death, is a critical mechanism for eliminating cancerous cells. The table below summarizes the effects of each compound on key proteins involved in the apoptotic cascade.
| Compound | Effect on Bcl-2 (Anti-apoptotic) | Effect on Bax (Pro-apoptotic) | Effect on Caspase-9 | Effect on Caspase-3 |
| This compound-BO1 | Decreased expression | Increased expression | Increased cleavage | Increased cleavage |
| Sorafenib | Downregulation | Upregulation | Activation | Activation |
| Melittin | Downregulation | Upregulation | Activation | Activation |
| LL-37 | Variable effects reported | Variable effects reported | Activation | Activation |
Unraveling the Mechanisms of Action
This compound-BO1: A Novel Approach to Cancer Therapy
This compound-BO1's anticancer activity stems from its ability to disrupt a key cellular chaperone system. The peptide enters hepatocellular carcinoma cells via endocytosis and localizes in the cytoplasm. Once inside, it directly binds to Heat Shock Protein 90 Alpha (HSP90A), a molecular chaperone crucial for the stability and function of numerous proteins involved in cell proliferation and survival.
This compound-BO1 competitively inhibits the interaction between HSP90A and its co-chaperone, Cdc37. This disruption prevents the proper folding and maturation of Cyclin-Dependent Kinase 1 (CDK1), a key regulator of the cell cycle. The misfolded CDK1 is subsequently targeted for degradation. The loss of functional CDK1 leads to an arrest of the cell cycle in the S-phase and the induction of apoptosis, ultimately inhibiting tumor growth. In vivo studies have shown that this compound-BO1 can inhibit tumor growth without causing apparent toxicity to the host.
References
- 1. This compound-BO1 induces hepatocellular carcinoma cell-cycle arrest and apoptosis via the HSP90A-Cdc37-CDK1 axis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. This compound-BO1 induces hepatocellular carcinoma cell-cycle arrest and apoptosis via the HSP90A-Cdc37-CDK1 axis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. New EASL Clinical Practice Guidelines on Hepatocellular Carcinoma - EASL-The Home of Hepatology. [easl.eu]
Unveiling the Synergistic Power of Bombinin and Conventional Antibiotics: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The mounting crisis of antibiotic resistance necessitates innovative strategies to extend the lifespan of our current antimicrobial arsenal. One promising avenue is the combination of conventional antibiotics with antimicrobial peptides (AMPs), natural defense molecules with broad-spectrum activity. This guide provides a comprehensive comparison of the synergistic effects of Bombinin, an AMP isolated from the skin secretions of Bombina toads, and its derivatives with conventional antibiotics, supported by experimental data and detailed methodologies.
Quantitative Analysis of Synergistic Activity
The synergistic potential of this compound peptides in combination with the conventional antibiotic ampicillin (B1664943), as well as with other this compound-related peptides, has been evaluated against Staphylococcus aureus. The Fractional Inhibitory Concentration Index (FICI) is a standard measure of synergy, where a value of ≤ 0.5 indicates synergy, > 0.5 to 1 suggests an additive effect, > 1 to 4 implies indifference, and > 4 signifies antagonism.
| Combination | Target Organism | FICI | Interpretation |
| BHL-bombinin + this compound HL or this compound HD | Staphylococcus aureus | 0.375[1] | Synergy |
| BHL-bombinin + Ampicillin | Staphylococcus aureus | 0.75 | Additive |
| This compound H + Ampicillin | Staphylococcus aureus | - | Synergy* |
*A synergistic effect between this compound H and ampicillin has been reported and confirmed through in vitro time-killing investigations, although a specific FICI value was not provided in the reviewed literature[1].
Experimental Protocols
To ensure the reproducibility and critical evaluation of the cited data, detailed experimental protocols for the primary assays used to determine synergistic effects are outlined below.
Checkerboard Assay Protocol
The checkerboard assay is a two-dimensional dilution technique used to determine the FICI of antimicrobial combinations.
1. Preparation of Reagents and Microorganisms:
-
Bacterial Strain: Staphylococcus aureus is cultured in Mueller-Hinton Broth (MHB).
-
Inoculum Preparation: A bacterial suspension is prepared and adjusted to a 0.5 McFarland standard, which is then diluted to achieve a final concentration of approximately 5 x 10^5 CFU/mL in each well of the microtiter plate[2].
-
Antimicrobial Stock Solutions: Stock solutions of this compound peptides and ampicillin are prepared in appropriate solvents.
2. Assay Procedure:
-
A 96-well microtiter plate is used to create a two-dimensional array of antimicrobial concentrations.
-
Serial two-fold dilutions of the this compound peptide are made along the rows (ordinate), and serial two-fold dilutions of ampicillin are made along the columns (abscissa)[2][3].
-
Each well is inoculated with the prepared bacterial suspension.
-
Control wells containing only the medium, the bacterial inoculum alone, and each antimicrobial agent alone are included.
3. Incubation and Data Analysis:
-
The plate is incubated at 37°C for 18-24 hours.
-
The Minimum Inhibitory Concentration (MIC) of each agent alone and in combination is determined by visual inspection of turbidity.
-
The FICI is calculated using the following formula: FIC of Drug A = (MIC of Drug A in combination) / (MIC of Drug A alone) FIC of Drug B = (MIC of Drug B in combination) / (MIC of Drug B alone) FICI = FIC of Drug A + FIC of Drug B
Time-Kill Assay Protocol
Time-kill assays provide a dynamic picture of the bactericidal or bacteriostatic effects of antimicrobial combinations over time.
1. Preparation:
-
Bacterial Inoculum: A logarithmic phase culture of Staphylococcus aureus is diluted in fresh MHB to a starting concentration of approximately 1 x 10^6 CFU/mL.
-
Antimicrobial Concentrations: The this compound peptide and ampicillin are tested alone and in combination at concentrations relative to their MICs (e.g., 0.5x MIC, 1x MIC, 2x MIC).
2. Assay Procedure:
-
The prepared bacterial inoculum is added to culture tubes containing the antimicrobial agents at the specified concentrations.
-
A growth control tube without any antimicrobial agent is included.
-
The tubes are incubated at 37°C with shaking.
3. Sampling and Viable Cell Counting:
-
Aliquots are drawn from each tube at predetermined time points (e.g., 0, 2, 4, 8, and 24 hours).
-
Serial dilutions of each aliquot are performed in sterile saline or phosphate-buffered saline (PBS).
-
The diluted samples are plated on agar (B569324) plates, which are then incubated for 18-24 hours.
-
The number of viable bacteria (CFU/mL) at each time point is determined by colony counting.
4. Data Analysis:
-
The log10 CFU/mL is plotted against time for each antimicrobial concentration and combination.
-
Synergy is typically defined as a ≥ 2-log10 decrease in CFU/mL between the combination and the most active single agent after 24 hours.
Visualizing the Synergistic Mechanism and Experimental Workflow
To facilitate a deeper understanding of the processes involved, the following diagrams illustrate the proposed mechanism of synergy and the experimental workflows.
References
- 1. The synergistic antimicrobial effects of novel this compound and this compound H peptides from the skin secretion of Bombina orientalis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Antimicrobial Synergy Testing/Checkerboard Assay - Creative Diagnostics [antiviral.creative-diagnostics.com]
- 3. New and simplified method for drug combination studies by checkerboard assay - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Analysis of Bombinin and Maximin Peptides: Structure, Function, and Therapeutic Potential
For Researchers, Scientists, and Drug Development Professionals
Antimicrobial peptides (AMPs) represent a promising class of therapeutic agents to combat the growing threat of antibiotic resistance. Among these, Bombinin and Maximin peptides, isolated from the skin secretions of fire-bellied toads of the genus Bombina, have garnered significant interest for their broad-spectrum antimicrobial and anticancer activities. This guide provides a comprehensive comparative analysis of this compound and Maximin peptides, summarizing their biological activities with supporting experimental data, detailing experimental protocols, and visualizing their mechanisms of action.
Introduction to this compound and Maximin Peptides
Bombinins are a family of antimicrobial peptides that are further classified into different subgroups, with Bombinins H being a prominent example. Maximins are considered a subgroup of this compound-like peptides (BLPs) and are also categorized into various forms, including Maximin and Maximin H peptides.[1][2] Both families of peptides are crucial components of the innate immune system of Bombina species, offering protection against a wide range of pathogens.
Structurally, both this compound and Maximin peptides are typically cationic and amphipathic, adopting an α-helical conformation in membrane-mimicking environments.[3][4] This structural feature is critical for their primary mechanism of action, which involves the disruption of microbial cell membranes.[3]
Comparative Analysis of Biological Activity
The biological activities of this compound and Maximin peptides have been extensively studied, revealing a spectrum of antimicrobial, hemolytic, and cytotoxic effects. This section presents a comparative summary of their performance based on available experimental data.
Antimicrobial Activity
Both this compound and Maximin peptides exhibit potent activity against a broad range of microorganisms, including Gram-positive and Gram-negative bacteria, as well as fungi. However, the specific activity can vary significantly between different peptide isoforms.
Table 1: Minimum Inhibitory Concentrations (MIC) of Selected this compound Peptides
| Peptide | Target Microorganism | MIC (µM) | Reference |
| BHL-bombinin | Staphylococcus aureus | 4 | |
| Candida albicans | 4 | ||
| Escherichia coli | 16 | ||
| Pseudomonas aeruginosa | 64 | ||
| This compound H-BO | Staphylococcus aureus | >159.7 | |
| This compound H2L | Staphylococcus aureus | 4 | |
| This compound H3 | Escherichia coli D21 | 3.7 | |
| Staphylococcus aureus Cowan 1 | 2.4 |
Table 2: Minimum Inhibitory Concentrations (MIC) of Selected Maximin Peptides
| Peptide | Target Microorganism | MIC (µg/mL) | Reference |
| Maximin Bk | Bacillus cereus | 18.5 | |
| Staphylococcus aureus | 16.3 | ||
| Klebsiella pneumoniae | 8.9 | ||
| Escherichia coli | 8.1 | ||
| Candida albicans | 32.1 | ||
| Maximin 9 | Mycoplasma strains | - (sensitive at 30 µM) | |
| Bacterial and fungal strains | >100 µM | ||
| Maximin S4 | Mycoplasma | Active | |
| Bacteria and Fungi | Inactive |
Comparative Insights:
-
Broad-Spectrum Activity: Both this compound and Maximin peptides demonstrate broad-spectrum antimicrobial activity, though the potency varies among different peptides.
-
This compound Potency: Peptides like BHL-bombinin and this compound H3 show potent activity against both Gram-positive and Gram-negative bacteria, with MIC values in the low micromolar range.
-
Maximin Specificity: While some Maximins like Maximin Bk are broadly active, others such as Maximin 9 and S4 exhibit more specific activity, particularly against Mycoplasma.
-
This compound H vs. This compound-like: this compound H peptides generally exhibit lower bactericidal activity compared to this compound-like peptides.
Hemolytic Activity
A critical factor for the therapeutic potential of AMPs is their toxicity to host cells, often assessed by their hemolytic activity against red blood cells.
Table 3: Hemolytic Activity of Selected this compound and Maximin Peptides
| Peptide | Hemolytic Activity (HC50 in µM) | Comments | Reference |
| This compound-like peptides | Generally low | "virtually inactive in haemolysis assays" | |
| This compound H peptides | Higher than this compound-like peptides | "lyse erythrocytes" | |
| BHL-bombinin | >128 | Low hemolytic activity | |
| Figainin 1 (this compound-related) | 10 | Moderate hemolytic activity | |
| Maximin Bk | >100 µg/mL (very low) | <5.5% hemolysis at 100 µg/mL |
Comparative Insights:
-
This compound-like Peptides' Safety: this compound-like peptides are generally characterized by their low hemolytic activity, making them attractive candidates for further development.
-
This compound H Peptides' Toxicity: In contrast, this compound H peptides tend to have higher hemolytic activity, which may limit their systemic applications.
-
Maximin's Low Hemolysis: Maximin Bk has been reported to have very low hemolytic activity, suggesting a favorable therapeutic window.
Cytotoxic Activity Against Cancer Cells
Several this compound and Maximin peptides have demonstrated cytotoxic activity against various cancer cell lines, highlighting their potential as anticancer agents.
Table 4: Cytotoxicity (IC50/EC50) of Selected this compound and Maximin Peptides
| Peptide | Cancer Cell Line | IC50/EC50 (µM) | Reference |
| This compound-like peptide 7 (BLP-7) | Huh7 (human hepatoma) | 3.87 | |
| This compound H-BO | Huh7 (human hepatoma) | 1.81 | |
| Maximin H5 | T98G (glioma) | 125 |
Comparative Insights:
-
Anticancer Potential: Both this compound and Maximin families contain peptides with demonstrated anticancer activity.
-
This compound's Potency: this compound H-BO and BLP-7 have shown potent cytotoxicity against human hepatoma cells in the low micromolar range.
-
Maximin's Activity: Maximin H5 exhibits activity against glioma cells, although at a higher concentration compared to the tested this compound peptides.
Mechanism of Action
The primary mechanism of action for both this compound and Maximin peptides is the disruption of cell membranes, leading to cell death. This process is initiated by the electrostatic interaction between the cationic peptides and the negatively charged components of microbial or cancer cell membranes. Following this initial binding, the peptides insert into the lipid bilayer, leading to membrane permeabilization through the formation of pores.
While the general mechanism is similar, the specific model of pore formation may differ. The "barrel-stave" model proposes that peptides aggregate to form a pore with the hydrophobic surfaces facing the lipid core and the hydrophilic surfaces lining the aqueous channel. In the "toroidal pore" model, the peptides induce the lipid monolayers to bend, creating a pore where the water core is lined by both the peptides and the lipid head groups. There is also the "carpet" model, where peptides accumulate on the membrane surface and disrupt it in a detergent-like manner.
Recent studies suggest that some Maximin peptides, such as Max_5 and Max_13, may act via a barrel-stave pore model . For Bombinins, while membrane disruption and pore formation are established, the precise architectural model of the pore is a subject of ongoing research, with evidence suggesting complex interactions with the lipid bilayer.
Experimental Protocols
This section provides detailed methodologies for the key experiments cited in this guide.
Antimicrobial Susceptibility Testing (Broth Microdilution Assay for MIC)
This protocol is used to determine the Minimum Inhibitory Concentration (MIC) of the peptides.
Materials:
-
Test peptide stock solution
-
Bacterial or fungal strain of interest
-
Appropriate growth medium (e.g., Mueller-Hinton Broth for bacteria)
-
Sterile 96-well microtiter plates
-
Incubator
-
Spectrophotometer (optional, for OD readings)
Procedure:
-
Prepare Inoculum: Culture the microorganism to the mid-logarithmic phase of growth. Dilute the culture in fresh medium to a final concentration of approximately 5 x 10^5 colony-forming units (CFU)/mL.
-
Peptide Dilution: Prepare serial two-fold dilutions of the peptide in the growth medium directly in the 96-well plate. A typical final volume in each well is 100 µL. Include a positive control (microorganism with no peptide) and a negative control (medium only).
-
Inoculation: Add 100 µL of the prepared inoculum to each well containing the peptide dilutions and the positive control.
-
Incubation: Incubate the plate at the optimal temperature for the microorganism (e.g., 37°C for most bacteria) for 18-24 hours.
-
Determine MIC: The MIC is the lowest concentration of the peptide at which no visible growth of the microorganism is observed. This can be assessed visually or by measuring the optical density at 600 nm (OD600).
Hemolysis Assay
This protocol measures the lytic activity of peptides against red blood cells (RBCs).
Materials:
-
Fresh red blood cells (e.g., human or sheep)
-
Phosphate-buffered saline (PBS)
-
Test peptide stock solution
-
Triton X-100 (1% v/v) as a positive control for 100% hemolysis
-
Sterile microcentrifuge tubes or 96-well plates
-
Centrifuge
-
Spectrophotometer
Procedure:
-
Prepare RBC Suspension: Wash the RBCs three times with PBS by centrifugation (e.g., 1000 x g for 5 minutes) and resuspend in PBS to a final concentration of 2% (v/v).
-
Peptide Incubation: In a 96-well plate, add 50 µL of various concentrations of the peptide solution to 50 µL of the RBC suspension. For the positive control, add 50 µL of 1% Triton X-100 to 50 µL of the RBC suspension. For the negative control, add 50 µL of PBS to 50 µL of the RBC suspension.
-
Incubation: Incubate the plate at 37°C for 1 hour.
-
Centrifugation: Centrifuge the plate (e.g., 1000 x g for 5 minutes) to pellet the intact RBCs.
-
Measure Hemolysis: Carefully transfer the supernatant to a new 96-well plate and measure the absorbance at 540 nm, which corresponds to the release of hemoglobin.
-
Calculate Percent Hemolysis: % Hemolysis = [(Abs_sample - Abs_negative_control) / (Abs_positive_control - Abs_negative_control)] x 100
-
Determine HC50: The HC50 is the peptide concentration that causes 50% hemolysis.
Cytotoxicity Assay (MTT Assay)
This protocol assesses the cytotoxic effect of the peptides on cancer cell lines.
Materials:
-
Cancer cell line of interest
-
Complete cell culture medium
-
Test peptide stock solution
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilization solution (e.g., DMSO or a solution of SDS in HCl)
-
Sterile 96-well cell culture plates
-
CO2 incubator
-
Microplate reader
Procedure:
-
Cell Seeding: Seed the cells in a 96-well plate at a density of approximately 1 x 10^4 cells per well and incubate for 24 hours to allow for cell attachment.
-
Peptide Treatment: Treat the cells with various concentrations of the peptide and incubate for a desired period (e.g., 24, 48, or 72 hours). Include a vehicle control (cells treated with the peptide solvent).
-
MTT Addition: Add MTT solution to each well and incubate for 2-4 hours. During this time, viable cells will metabolize the MTT into formazan (B1609692) crystals.
-
Solubilization: Remove the medium and add the solubilization solution to dissolve the formazan crystals, resulting in a purple solution.
-
Measure Absorbance: Measure the absorbance of the solution at 570 nm using a microplate reader.
-
Calculate Cell Viability: % Cell Viability = (Abs_treated / Abs_control) x 100
-
Determine IC50: The IC50 is the peptide concentration that reduces cell viability by 50%.
Conclusion
This compound and Maximin peptides are potent antimicrobial and anticancer agents with significant therapeutic potential. While both families operate through a membrane-disruptive mechanism, their specific activities and toxicity profiles vary. This compound-like peptides and certain Maximins exhibit a favorable therapeutic index with high antimicrobial activity and low hemolytic effects. Further research, including direct comparative studies and in vivo efficacy and safety assessments, is warranted to fully elucidate their therapeutic potential and pave the way for their clinical application. The detailed protocols and mechanistic insights provided in this guide serve as a valuable resource for researchers dedicated to the development of novel peptide-based therapeutics.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Bombinins, antimicrobial peptides from Bombina species - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Electrophysiological Analysis of Membrane Disruption by this compound and Its Isomer Using the Lipid Bilayer System - PubMed [pubmed.ncbi.nlm.nih.gov]
Unveiling the Therapeutic Promise of Bombinin: An In Vivo Comparative Analysis
New research highlights the potent anti-inflammatory and antimicrobial properties of Bombinin-like peptide 7 (BLP-7), a naturally derived compound, in preclinical models. These findings position this compound as a promising candidate for novel therapeutic development, particularly in the realm of dermatology and infectious diseases.
A recent in vivo study has provided compelling evidence for the therapeutic potential of this compound-like peptide 7 (BLP-7), demonstrating its ability to significantly reduce inflammation in a rat ear edema model induced by Propionibacterium acnes, a bacterium implicated in acne vulgaris.[1][2][3] This guide offers a comprehensive comparison of this compound's performance with other alternatives, supported by available experimental data, to inform researchers, scientists, and drug development professionals.
In Vivo Efficacy of this compound-like Peptide 7 (BLP-7)
A key study investigated the anti-inflammatory effects of BLP-7 in a well-established rat ear edema model. Topical application of BLP-7 resulted in a significant reduction in ear thickness, a primary indicator of inflammation.
| Peptide | Animal Model | Inducing Agent | Key Finding |
| This compound-like peptide 7 (BLP-7) | Rat Ear Edema | Propionibacterium acnes | 54.21% reduction in ear thickness compared to the negative control group.[1][2] |
This substantial decrease in inflammation underscores the potent in vivo bioactivity of BLP-7. The study also established the in vitro minimum inhibitory concentration (MIC) of BLP-7 against P. acnes to be 5 μM, indicating its direct antimicrobial action against this pathogenic bacterium.
Comparative Landscape
While direct in vivo comparative studies between this compound and other specific antimicrobial peptides (AMPs) or conventional antibiotics in the same animal model are not yet widely published, the available data allows for a preliminary assessment against other emerging therapeutics. For instance, a designed peptide, LZ1, has also shown efficacy in a mouse skin colonization model with P. acnes, where it significantly reduced the number of colonized bacteria, ear swelling, and inflammatory cell infiltration.
It is important to note that many AMPs exhibit broad-spectrum antimicrobial activity. For example, BHL-bombinin, another member of the this compound family, has demonstrated potent effects against S. aureus biofilms and methicillin-resistant S. aureus (MRSA) in vitro. Temporins and this compound H2 have also shown bactericidal activity against various multidrug-resistant clinical isolates.
Experimental Protocols
To ensure the reproducibility and critical evaluation of the findings, the detailed methodologies for the key experiments are outlined below.
Rat Ear Edema Model for P. acnes-Induced Inflammation
-
Animal Model: Wistar rats.
-
Induction of Inflammation: A suspension of heat-killed Propionibacterium acnes is injected intradermally into the ear of the rats.
-
Treatment: A solution of this compound-like peptide 7 (BLP-7) is topically applied to the inflamed ear. The exact dosage and vehicle used in the pivotal study were not specified in the available abstracts.
-
Assessment: Ear thickness is measured at specific time points before and after treatment using a digital caliper. The percentage reduction in edema is calculated relative to a negative control group (receiving vehicle only).
-
Histological Analysis: Ear tissue samples are collected for histological examination to assess the infiltration of inflammatory cells and other tissue damage.
Mechanism of Action and Signaling Pathways
The anti-inflammatory effects of this compound-like peptide 7 are, in part, attributed to its ability to modulate the host's immune response. In vitro studies have shown that BLP-7 significantly reduces the production of the pro-inflammatory cytokines Interleukin-8 (IL-8) and Granulocyte-Macrophage Colony-Stimulating Factor (GM-CSF) in human epidermal keratinocytes stimulated with P. acnes.
The general mechanism for many antimicrobial peptides involves interaction with and disruption of the bacterial cell membrane. Furthermore, AMPs can modulate inflammatory responses by neutralizing bacterial components like lipopolysaccharide (LPS) and influencing host cell signaling pathways, though the specific in vivo signaling cascade for BLP-7 is a subject for further investigation.
Below is a generalized workflow for evaluating the in vivo efficacy of a topical antimicrobial peptide like this compound.
Caption: Workflow for in vivo validation of this compound's therapeutic potential.
The following diagram illustrates a simplified, hypothetical signaling pathway for the anti-inflammatory action of this compound based on its known in vitro effects and the general understanding of AMP mechanisms.
Caption: Proposed anti-inflammatory mechanism of this compound-like Peptide 7.
Future Directions
The promising in vivo data for this compound-like peptide 7 warrants further investigation. Future studies should include direct, head-to-head comparisons with standard-of-care treatments in various animal models of bacterial skin infections. Elucidating the precise in vivo signaling pathways will provide a deeper understanding of its mechanism of action and facilitate its development as a novel therapeutic agent. The low hemolytic activity reported for many this compound peptides is an additional advantageous feature for their therapeutic development.
References
Comparative Analysis of Bombinin Activity Across Diverse Bacterial Strains
For Immediate Release
This guide provides a comprehensive comparison of the antimicrobial activity of Bombinin peptides against a range of Gram-positive and Gram-negative bacterial strains. The data presented is compiled from multiple studies to assist researchers, scientists, and drug development professionals in evaluating the potential of this compound as an antimicrobial agent.
Summary of this compound's Antimicrobial Activity
Bombinins are a family of antimicrobial peptides (AMPs) isolated from the skin secretions of frogs belonging to the Bombina genus.[1][2] These peptides, including variants like this compound H2 and H4, have demonstrated broad-spectrum activity against various microorganisms, including bacteria and fungi.[1][3] The primary mechanism of action for many Bombinins involves the disruption of the bacterial cell membrane integrity.[4]
The following table summarizes the Minimum Inhibitory Concentration (MIC) values of different this compound peptides against several bacterial strains. The MIC is the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism after overnight incubation.
| Peptide/Variant | Bacterial Strain | Gram Type | MIC (µM) | Reference |
| BHL-bombinin | Staphylococcus aureus | Gram-positive | 1.6 | |
| This compound H3 | Staphylococcus aureus Cowan 1 | Gram-positive | 2.4 | |
| This compound H2 | Staphylococcus aureus ATCC 29213 | Gram-positive | >50 | |
| This compound H4 | Staphylococcus aureus ATCC 29213 | Gram-positive | 50 | |
| This compound H2 | Staphylococcus aureus Cowan I | Gram-positive | 50 | |
| This compound H4 | Staphylococcus aureus Cowan I | Gram-positive | 25 | |
| BHL-bombinin | Escherichia coli | Gram-negative | 6.6 | |
| This compound H3 | Escherichia coli D21 | Gram-negative | 3.7 | |
| This compound H2 | Escherichia coli ATCC 25922 | Gram-negative | >50 | |
| This compound H4 | Escherichia coli ATCC 25922 | Gram-negative | 50 |
Experimental Protocols
The following are detailed methodologies for key experiments used to determine the antimicrobial activity of peptides like this compound.
Broth Microdilution Assay for Minimum Inhibitory Concentration (MIC) Determination
This method is a standard procedure for determining the MIC of an antimicrobial agent.
-
Preparation of Bacterial Inoculum: A culture of the test bacteria is grown to the mid-logarithmic phase in Mueller-Hinton Broth (MHB). The culture is then diluted to a final concentration of approximately 5 x 10^5 Colony Forming Units (CFU)/mL in the test wells.
-
Preparation of Peptide Dilutions: A stock solution of the this compound peptide is prepared and serially diluted in MHB in a 96-well polypropylene (B1209903) microtiter plate to obtain a range of concentrations.
-
Inoculation and Incubation: Each well containing the diluted peptide is inoculated with the prepared bacterial suspension. Control wells with no peptide are also included. The plate is then incubated at 37°C for 18-24 hours.
-
MIC Determination: The MIC is determined as the lowest concentration of the peptide that completely inhibits the visible growth of the bacteria.
Time-Kill Kinetics Assay
This assay provides information on the bactericidal or bacteriostatic effect of an antimicrobial agent over time.
-
Preparation: Bacterial cultures are grown to the mid-logarithmic phase and then diluted. This compound peptides are added at concentrations relative to their predetermined MIC (e.g., 1x, 2x, 4x MIC).
-
Sampling: Aliquots are taken from the cultures at various time points (e.g., 0, 2, 4, 8, 24 hours).
-
Viable Cell Counting: The collected aliquots are serially diluted and plated on Mueller-Hinton Agar (MHA) plates. The plates are incubated at 37°C for 18-24 hours.
-
Data Analysis: The number of colonies (CFU/mL) is counted for each time point and plotted against time. A bactericidal effect is typically defined as a ≥3-log10 (99.9%) reduction in CFU/mL compared to the initial inoculum.
Visualizations
The following diagrams illustrate the experimental workflow for determining this compound's activity and a simplified representation of its proposed mechanism of action.
References
A Comparative Guide to the Structure-Activity Relationship of Bombinin Peptides
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of bombinin peptides, a family of antimicrobial peptides (AMPs) isolated from the skin secretions of frogs belonging to the Bombina genus. We will delve into their structural features and the corresponding impact on their biological activities, including antimicrobial efficacy, hemolytic potential, and cytotoxicity against cancer cells. This document aims to serve as a valuable resource for researchers and professionals involved in the discovery and development of novel therapeutic agents.
Introduction to this compound Peptides
This compound peptides are a fascinating class of host defense peptides characterized by their cationic and amphipathic nature, which allows them to interact with and disrupt microbial cell membranes. They are broadly categorized into two main subfamilies: bombinins (also known as this compound-like peptides or BLPs) and bombinins H . A key distinction lies in their biological activity profile: bombinins typically exhibit potent, broad-spectrum antimicrobial activity with low hemolytic activity, making them attractive candidates for antibiotic development.[1][2] In contrast, bombinins H are characterized by lower antimicrobial efficacy but significantly higher hemolytic activity.[1][2]
A unique feature of some this compound H peptides is the post-translational modification of an L-amino acid to a D-amino acid at the second position, which has been shown to modulate their biological activity.[3][4] Understanding the relationship between the primary and secondary structures of these peptides and their function is crucial for designing synthetic analogs with enhanced therapeutic indices.
Comparative Analysis of Biological Activities
The biological activities of this compound peptides are primarily assessed through in vitro assays that quantify their antimicrobial, hemolytic, and cytotoxic effects. The following tables summarize the quantitative data for representative this compound peptides and their analogs.
Antimicrobial Activity
The antimicrobial efficacy of this compound peptides is typically determined by the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of the peptide that inhibits the visible growth of a microorganism.
Table 1: Minimum Inhibitory Concentrations (MIC, µM) of Representative this compound Peptides
| Peptide | Sequence | S. aureus | E. coli | C. albicans | Reference |
| BHL-bombinin | GIGASILSAFKGALKGLAKGLAEHFAN-NH2 | 4 mg/L | 16-64 mg/L | 4 mg/L | [5] |
| This compound HL | IIGPVLGLVGSALGGLLKKI-NH2 | 256 mg/L | >256 mg/L | >256 mg/L | [5] |
| This compound HD | I(d-L)GPVLGLVGSALGGLLKKI-NH2 | 128 mg/L | >256 mg/L | >256 mg/L | [5] |
| BLP-7 | GIGGALLSAFKGAKKGLAKGLAEHFAN-NH2 | 16-32 µM | 16-32 µM | 16-32 µM | [6] |
| This compound H-BO | ILGPVLGLVGSALGGLLKKI-NH2 | 64-128 µM | >128 µM | 64-128 µM | [6] |
| This compound H2 | IIGPVLGLVGSALGGLLKKI-NH2 | - | - | - | [3] |
| This compound H4 | I(d-allo-I)GPVLGLVGSALGGLLKKI-NH2 | - | - | - | [3] |
| This compound H3 | I(d-allo-I)GPVLGLVGSALGGLLKKI-NH2 | 2.4 µM | 3.7 µM | - |
Note: MIC values from different studies may vary due to different experimental conditions. When possible, values have been converted to µM for comparison.
Hemolytic and Cytotoxic Activities
A critical aspect of peptide therapeutic development is its selectivity for microbial cells over host cells. Hemolytic activity, measured as the concentration required to lyse 50% of red blood cells (HC50), and cytotoxicity against mammalian cells (IC50) are key indicators of this selectivity.
Table 2: Hemolytic (HC50, µM) and Cytotoxic (IC50, µM) Activities of this compound Peptides
| Peptide | HC50 (Human RBCs) | Cell Line | IC50 | Reference |
| BHL-bombinin | >128 mg/L | HMEC-1 | >100 µM | [5] |
| This compound HL | ~64 mg/L | HMEC-1 | ~50 µM | [5] |
| This compound HD | ~32 mg/L | HMEC-1 | ~25 µM | [5] |
| BLP-7 | >100 µM | HepG2 | 2.83 µM | [6] |
| This compound H-BO | ~25 µM | HepG2 | 2.88 µM | [6] |
Structure-Activity Relationship (SAR) Insights
The data presented in the tables, along with numerous biophysical studies, provide valuable insights into the SAR of this compound peptides.
The Role of Amphipathic α-Helical Structure
A fundamental requirement for the activity of most this compound peptides is the formation of a cationic, amphipathic α-helix upon interacting with a membrane environment. This structure segregates the hydrophobic and hydrophilic amino acid residues onto opposite faces of the helix, facilitating the peptide's insertion into the lipid bilayer of cell membranes. Molecular dynamics simulations of this compound H2 have shown that while it may be partially disordered in an aqueous solution, it adopts a stable α-helical conformation within a lipid membrane.[7][8][9]
Influence of Hydrophobicity and Cationic Charge
The balance between hydrophobicity and net positive charge is a critical determinant of both the activity and selectivity of this compound peptides.
-
Increased Hydrophobicity: Generally, increasing the hydrophobicity of this compound peptides leads to enhanced antimicrobial and hemolytic activity.[10][11] However, excessive hydrophobicity can lead to a loss of selectivity, as the peptide interacts more readily with both bacterial and eukaryotic cell membranes.[12]
-
Cationic Charge: The net positive charge of this compound peptides is crucial for their initial electrostatic attraction to the negatively charged components of microbial membranes, such as lipopolysaccharides (LPS) in Gram-negative bacteria and teichoic acids in Gram-positive bacteria.
The Impact of D-Amino Acid Substitution
The presence of a D-amino acid at position 2 in this compound H peptides has a significant impact on their biological activity. Studies comparing this compound H2 (with L-isoleucine) and this compound H4 (with D-allo-isoleucine) have shown that the D-amino acid-containing analog can exhibit altered activity profiles. This substitution can influence the peptide's proteolytic stability and its interaction with the cell membrane.[3][4] For instance, this compound HD, a synthetic analog of this compound HL with a D-leucine at position 2, showed slightly increased antimicrobial activity against S. aureus compared to its L-counterpart.[5]
Mechanism of Action and Experimental Workflows
The following diagrams illustrate the proposed mechanism of action for this compound peptides and a typical workflow for SAR studies.
Caption: Proposed mechanism of this compound peptide interaction with cell membranes.
Caption: A typical experimental workflow for structure-activity relationship studies of this compound peptides.
Experimental Protocols
Detailed methodologies for the key experiments cited are provided below.
Minimum Inhibitory Concentration (MIC) Assay
The MIC assay is performed to determine the lowest concentration of a peptide that inhibits the visible growth of a microorganism.
-
Microorganism Preparation: Bacterial and fungal strains are cultured in appropriate broth (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi) to mid-logarithmic phase. The cultures are then diluted to a standardized concentration (e.g., 5 x 10^5 CFU/mL).
-
Peptide Dilution: The this compound peptide is serially diluted in the appropriate broth in a 96-well microtiter plate.
-
Inoculation and Incubation: The standardized microorganism suspension is added to each well of the microtiter plate. The plate is incubated at 37°C for 18-24 hours.
-
MIC Determination: The MIC is determined as the lowest peptide concentration at which no visible growth of the microorganism is observed.
Hemolytic Assay
The hemolytic assay measures the ability of a peptide to lyse red blood cells (RBCs).
-
RBC Preparation: Freshly drawn human or animal red blood cells are washed multiple times with phosphate-buffered saline (PBS) by centrifugation to remove plasma and buffy coat. The washed RBCs are then resuspended in PBS to a final concentration of 2-4% (v/v).
-
Peptide Incubation: The this compound peptide at various concentrations is incubated with the RBC suspension in a 96-well plate at 37°C for 1-2 hours.
-
Measurement of Hemolysis: The plate is centrifuged to pellet the intact RBCs. The supernatant, containing the released hemoglobin, is transferred to a new plate. The absorbance of the supernatant is measured at a wavelength of 414 nm or 540 nm.
-
HC50 Calculation: The percentage of hemolysis is calculated relative to a positive control (100% hemolysis, e.g., Triton X-100) and a negative control (0% hemolysis, PBS). The HC50 value is the peptide concentration that causes 50% hemolysis.
Cytotoxicity (MTT) Assay
The MTT assay is a colorimetric assay used to assess the metabolic activity of cells, which serves as an indicator of cell viability and proliferation.
-
Cell Culture: Mammalian cells (e.g., cancer cell lines or normal cell lines) are seeded in a 96-well plate and allowed to adhere overnight.
-
Peptide Treatment: The cells are treated with various concentrations of the this compound peptide and incubated for a specified period (e.g., 24, 48, or 72 hours).
-
MTT Addition: A solution of 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) is added to each well, and the plate is incubated for another 2-4 hours. Viable cells with active mitochondrial dehydrogenases will reduce the yellow MTT to purple formazan (B1609692) crystals.
-
Formazan Solubilization: A solubilizing agent (e.g., DMSO or a specialized solubilization buffer) is added to each well to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance of the resulting purple solution is measured at a wavelength of 570 nm.
-
IC50 Calculation: The percentage of cell viability is calculated relative to untreated control cells. The IC50 value is the peptide concentration that reduces cell viability by 50%.
Conclusion
The structural-activity relationship of this compound peptides is a complex interplay of their primary sequence, secondary structure, and physicochemical properties. Bombinins with their high antimicrobial and low hemolytic activity represent promising scaffolds for the development of new antibiotics. In contrast, the higher cytotoxicity of some this compound H peptides may be explored for anticancer applications, provided their selectivity can be improved. By systematically modifying their structure, for instance, by altering hydrophobicity, charge, or introducing D-amino acids, it is possible to fine-tune their biological activity and therapeutic potential. The data and protocols presented in this guide offer a solid foundation for researchers to build upon in their quest for novel peptide-based therapeutics.
References
- 1. researchgate.net [researchgate.net]
- 2. Bombinins, antimicrobial peptides from Bombina species - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Structure-function relationships in bombinins H, antimicrobial peptides from Bombina skin secretions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. A lesson from Bombinins H, mildly cationic diastereomeric antimicrobial peptides from Bombina skin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. The synergistic antimicrobial effects of novel this compound and this compound H peptides from the skin secretion of Bombina orientalis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Discovery of two this compound peptides with antimicrobial and anticancer activities from the skin secretion of Oriental fire-bellied toad, Bombina orientalis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. researchgate.net [researchgate.net]
- 9. Self-Association of Antimicrobial Peptides: A Molecular Dynamics Simulation Study on this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Role of Peptide Hydrophobicity in the Mechanism of Action of α-Helical Antimicrobial Peptides - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Peptide hydrophobicity controls the activity and selectivity of magainin 2 amide in interaction with membranes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
comparing the efficacy of synthetic vs. natural Bombinin
A comparative analysis of synthetic versus natural bombinin reveals a landscape where synthetic peptides, replicating their natural counterparts, are pivotal for research and therapeutic development. Studies predominantly utilize synthetic bombinins for efficacy testing, as they can be produced in larger, purer quantities than through extraction from natural sources. These synthetic peptides are designed to be structurally identical to the naturally occurring molecules found in the skin secretions of amphibians of the Bombina genus. The primary focus of comparative studies is therefore not on "synthetic" versus "natural" forms of the same peptide, but rather on the differing efficacies of various types of this compound peptides, all of which are typically synthesized for experimental purposes.
Efficacy of this compound Peptides: A Comparative Overview
This compound and its related peptides, such as this compound-like peptides (BLPs) and this compound H, exhibit a broad spectrum of biological activities, including antimicrobial and anticancer effects.[1][2] The efficacy of these peptides is intrinsically linked to their primary and secondary structures, which are characterized by cationic and amphipathic properties.[1][3]
Antimicrobial Efficacy
Synthetic this compound peptides have demonstrated potent activity against a range of microorganisms, including Gram-positive and Gram-negative bacteria, as well as yeasts.[1] Comparative studies between different synthetic this compound peptides have highlighted variations in their antimicrobial potency. For instance, a synthetic version of this compound-like peptide 7 (BLP-7) was found to be more effective as an antimicrobial agent than this compound H-BO.
| Peptide | Target Microorganism | Minimum Inhibitory Concentration (MIC) (µM) | Source |
| BHL-bombinin | Staphylococcus aureus | 1.6 | |
| BHL-bombinin | Escherichia coli | 6.6 | |
| This compound H3 | Staphylococcus aureus Cowan 1 | 2.4 | |
| This compound H3 | Escherichia coli D21 | 3.7 |
Anticancer Efficacy
The anticancer properties of this compound peptides are a significant area of research. In vitro studies have shown that synthetic bombinins can inhibit the proliferation of various cancer cell lines, particularly human hepatoma cells. Both BLP-7 and this compound H-BO have demonstrated notable antiproliferative activity against Hep G2, SK-HEP-1, and Huh7 cells at non-toxic doses.
| Peptide | Cancer Cell Line | IC50 (µM) after 48h | Source |
| BLP-7 | SK-HEP-1 | 0.61 | |
| This compound H-BO | SK-HEP-1 | 0.99 | |
| BLP-7 | Hep G2 | 2.83 | |
| This compound H-BO | Hep G2 | 2.88 | |
| BLP-7 | Huh7 | 3.87 | |
| This compound H-BO | Huh7 | 1.81 |
Experimental Protocols
The evaluation of this compound peptide efficacy relies on standardized experimental protocols. The following are representative methodologies for assessing antimicrobial and anticancer activities.
Antimicrobial Susceptibility Testing (Microbroth Dilution Assay)
-
Peptide Preparation: Synthetic this compound peptides are dissolved in a suitable solvent (e.g., sterile deionized water or 0.01% acetic acid) to create a stock solution.
-
Bacterial Culture: The target bacterial strains are cultured in an appropriate broth medium (e.g., Mueller-Hinton broth) to the mid-logarithmic growth phase.
-
Assay Setup: The assay is performed in 96-well microtiter plates. Serial twofold dilutions of the peptide stock solution are prepared in the broth medium.
-
Inoculation: Each well is inoculated with the bacterial suspension to achieve a final concentration of approximately 5 x 10^5 colony-forming units (CFU)/mL.
-
Incubation: The plates are incubated at 37°C for 18-24 hours.
-
MIC Determination: The Minimum Inhibitory Concentration (MIC) is determined as the lowest concentration of the peptide that completely inhibits visible bacterial growth.
In Vitro Anticancer Assay (MTT Assay)
-
Cell Culture: Human cancer cell lines are cultured in an appropriate medium (e.g., DMEM) supplemented with fetal bovine serum and antibiotics, and maintained in a humidified incubator at 37°C with 5% CO2.
-
Cell Seeding: Cells are seeded into 96-well plates at a density of approximately 5,000-10,000 cells per well and allowed to adhere overnight.
-
Peptide Treatment: The culture medium is replaced with fresh medium containing various concentrations of the synthetic this compound peptides.
-
Incubation: The cells are incubated with the peptides for a specified period, typically 24, 48, or 72 hours.
-
MTT Addition: After incubation, MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well, and the plates are incubated for another 4 hours to allow the formation of formazan (B1609692) crystals.
-
Solubilization: The medium is removed, and a solubilizing agent (e.g., DMSO) is added to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance is measured at a wavelength of 570 nm using a microplate reader.
-
IC50 Calculation: The half-maximal inhibitory concentration (IC50) is calculated as the concentration of the peptide that causes a 50% reduction in cell viability compared to the untreated control.
Visualizing this compound's Mechanism and Evaluation
To better understand the processes involved in this compound research, the following diagrams illustrate a typical experimental workflow and the proposed mechanism of action.
Caption: Experimental workflow for comparing this compound efficacy.
Caption: Proposed mechanism of action for this compound peptides.
References
- 1. Discovery of two this compound peptides with antimicrobial and anticancer activities from the skin secretion of Oriental fire-bellied toad, Bombina orientalis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Bombinins, antimicrobial peptides from Bombina species - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
Safety Operating Guide
Proper Disposal Procedures for Bombinin: A Guide for Laboratory Professionals
Topic: Bombinin Proper Disposal Procedures Content Type: Provides essential, immediate safety and logistical information, including operational and disposal plans. This content provides procedural, step-by-step guidance that directly answers specific operational questions. Become customers' preferred source for information on laboratory safety and chemical handling, building deep trust by providing value beyond the product itself. Audience: Researchers, scientists, and drug development professionals.
Immediate Safety and Handling Protocols
Before initiating any disposal procedure for this compound, a potent antimicrobial peptide, adherence to standard laboratory safety practices is paramount. Due to the biological activity of peptides, all this compound waste should be considered hazardous.
Personal Protective Equipment (PPE): The following PPE must be worn at all times when handling this compound and its associated waste:
-
Gloves: Chemical-resistant gloves, such as nitrile, are mandatory.
-
Eye Protection: Safety goggles or a face shield must be worn to protect against splashes.
-
Lab Coat: A buttoned lab coat is required to prevent skin contact.
Handling:
-
Work in a designated, well-ventilated area, preferably within a chemical fume hood, especially when handling lyophilized powder which can become airborne.
-
Avoid cross-contamination by using sterile, dedicated equipment for handling this compound.
-
Always consult the Safety Data Sheet (SDS) for this compound H1, if available, and adhere to any specific handling instructions. In the absence of a specific SDS, treat the compound as a hazardous chemical.
This compound Waste Disposal Workflow
The proper disposal of this compound waste involves a multi-step process that ensures the safety of laboratory personnel and environmental protection. The primary methods for rendering peptide waste non-hazardous are through chemical inactivation.
Caption: Workflow for the proper segregation, inactivation, and disposal of this compound waste.
Quantitative Data for Chemical Inactivation
The following table summarizes the key quantitative parameters for the chemical inactivation of this compound waste. It is crucial to adhere to these concentrations and contact times to ensure complete degradation of the peptide.
| Parameter | Acid Hydrolysis | Alkaline Hydrolysis | Oxidation (Bleach) |
| Reagent | 6 M Hydrochloric Acid (HCl) | 1 M Sodium Hydroxide (B78521) (NaOH) | 6% Sodium Hypochlorite (NaOCl) |
| Ratio (Waste:Reagent) | 1:10 | 1:10 | 1:5 (for high organic load) |
| Final Concentration | ~5.4 M HCl | ~0.9 M NaOH | ~1% NaOCl |
| Minimum Contact Time | 16-24 hours | 12-24 hours | 12 hours |
| Temperature | 110°C (requires sealed vessel) | Room Temperature | Room Temperature |
| Neutralization Required | Yes (with a strong base) | Yes (with a strong acid) | No (but check local regulations) |
Experimental Protocols for Chemical Inactivation of Liquid this compound Waste
The following protocols provide detailed methodologies for the chemical degradation of liquid this compound waste.
Acid Hydrolysis Protocol
This method utilizes a strong acid to break the peptide bonds of this compound.
Caption: Step-by-step workflow for the acid hydrolysis of liquid this compound waste.
Methodology:
-
Preparation: Don all required PPE and work within a certified chemical fume hood.
-
Procedure:
-
Place the liquid this compound waste into an appropriate pressure-rated and acid-resistant vessel.
-
Slowly and carefully add 6 M hydrochloric acid (HCl) to the waste. A common ratio is 10 parts acid to 1 part waste.
-
Securely seal the vessel.
-
Heat the vessel in an oven or heating block at 110°C for 16-24 hours to ensure complete hydrolysis of the peptide bonds.
-
-
Post-Hydrolysis:
-
Allow the vessel to cool completely to room temperature before opening.
-
Carefully unseal the vessel inside the fume hood to safely vent any pressure.
-
Neutralize the acidic solution by slowly adding a suitable strong base (e.g., concentrated sodium hydroxide) with stirring. Monitor the pH and adjust until it is between 5.5 and 9.0.
-
-
Final Disposal: Consult your institution's Environmental Health and Safety (EHS) department for guidance on the final disposal of the neutralized solution. Drain disposal with copious amounts of water may be permissible, but is subject to local regulations.
Alkaline Hydrolysis Protocol
This method employs a strong base to achieve peptide bond cleavage.
Methodology:
-
Preparation: Wear all necessary PPE and perform the procedure in a chemical fume hood.
-
Procedure:
-
In a chemically resistant, sealed container, add 1 M sodium hydroxide (NaOH) to the liquid this compound waste at a ratio of 10 parts NaOH to 1 part waste.
-
Ensure the container is sealed and allow the mixture to react for at least 12-24 hours at room temperature with occasional gentle agitation.
-
-
Neutralization:
-
Carefully neutralize the basic solution by slowly adding a suitable strong acid (e.g., hydrochloric acid) while stirring. Monitor the pH and adjust to between 5.5 and 9.0.
-
-
Final Disposal: Seek approval from your institution's EHS office for the final disposal of the neutralized hydrolysate.
Oxidation with Sodium Hypochlorite (Bleach) Protocol
This method uses a strong oxidizing agent to degrade the peptide.
Methodology:
-
Preparation: Don appropriate PPE and work in a well-ventilated area or chemical fume hood.
-
Procedure:
-
In a suitable container, add household bleach (containing ~6% sodium hypochlorite) to the liquid this compound waste. For waste with a high organic content, a ratio of 1 part bleach to 5 parts waste is recommended to achieve a final concentration of approximately 1% sodium hypochlorite.
-
Allow the mixture to stand for a minimum of 12 hours to ensure complete inactivation.
-
-
Final Disposal: While neutralization is not typically required for bleach inactivation, it is imperative to consult with your institution's EHS department before drain disposal. Local regulations regarding chlorine content in wastewater must be followed.
Disposal of Solid this compound Waste
Solid waste contaminated with this compound, such as pipette tips, gloves, and empty vials, must be disposed of as hazardous waste.
Procedure:
-
Segregation: Collect all contaminated solid waste in a clearly labeled, leak-proof hazardous waste container.
-
Storage: Store the sealed container in a designated hazardous waste accumulation area within the laboratory.
-
Disposal: Arrange for pickup and disposal through your institution's licensed hazardous waste contractor. Do not dispose of solid this compound waste in regular trash.
By following these procedures, researchers, scientists, and drug development professionals can ensure the safe and compliant disposal of this compound waste, protecting both laboratory personnel and the environment.
Essential Safety and Operational Protocols for Handling Bombinin
Personal Protective Equipment (PPE)
When handling Bombinin, particularly in its lyophilized powder form, adherence to proper PPE protocols is critical to prevent inhalation, skin, or eye contact. The following table summarizes the recommended PPE for various laboratory tasks involving this compound.
| Task | Required Personal Protective Equipment | Glove Specifications |
| Routine Handling & Preparation of Solutions | Disposable lab coat, Nitrile gloves, Chemical splash goggles | Single Pair: 0.12mm Nitrile |
| Weighing of Lyophilized Powder | Disposable lab coat, Two pairs of nitrile gloves (inner and outer), Chemical splash goggles, Face shield, NIOSH-approved respirator (N95 or higher) | Inner and Outer Pairs: 0.12mm Nitrile |
| Cleaning & Decontamination of Work Surfaces | Chemical-resistant apron over lab coat, Heavy-duty nitrile or neoprene gloves, Chemical splash goggles, Face shield | 0.38mm Neoprene or Heavy-Duty Nitrile |
| Spill Cleanup | Chemical-resistant coveralls, Two pairs of heavy-duty nitrile or neoprene gloves, Chemical-resistant boots, Full-face respirator with appropriate cartridges | Inner and Outer Pairs: 0.38mm Neoprene or Heavy-Duty Nitrile |
It is imperative to always work within a certified chemical fume hood when handling powdered this compound to minimize the risk of inhalation.
Operational Plan: Step-by-Step Handling Procedures
A systematic approach to handling this compound will minimize exposure risks and maintain experimental integrity.
-
Preparation and Area Designation :
-
Designate a specific work area within a chemical fume hood for all this compound-related activities.
-
Ensure a chemical spill kit is readily accessible. The kit should contain an appropriate absorbent material and a deactivating solution (e.g., 1% sodium hypochlorite (B82951) followed by 5% sodium thiosulfate)[1].
-
Assemble all necessary equipment, such as balances, spatulas, vials, and solvents, within the designated area to reduce the need for moving the compound.
-
-
Donning of Personal Protective Equipment (PPE) :
-
Handling Solid this compound :
-
Conduct all weighing and aliquoting of solid this compound inside a certified chemical fume hood or a ventilated balance enclosure to prevent the inhalation of fine particles[1].
-
Use anti-static spatulas and weigh paper to minimize the dispersal of the powder[1].
-
Handle the compound gently to avoid creating airborne dust.
-
-
Creating Solutions :
-
When dissolving this compound, add the solvent to the solid slowly to prevent splashing.
-
-
Post-Handling Decontamination :
-
Wipe down the designated work area and all equipment used with the deactivating solution.
-
Remove PPE in the reverse order of donning, being careful not to touch the contaminated exterior with bare skin.
-
Dispose of all single-use items in a designated hazardous waste bag.
-
Wash hands thoroughly with soap and water immediately after removing all PPE.
-
Disposal Plan: Waste Segregation and Disposal
Proper disposal of this compound and any contaminated materials is crucial to prevent environmental contamination and ensure a safe laboratory environment.
-
Waste Segregation : All materials that have come into direct contact with this compound are to be treated as hazardous waste. This includes gloves, weigh paper, pipette tips, vials, and contaminated lab coats. Segregate waste into three categories: solid waste, liquid waste, and sharps.
-
Solid Waste Disposal : Place all contaminated solid waste (e.g., gloves, wipes, disposable lab coats) into a clearly labeled, sealed hazardous waste bag. This bag should be stored in a designated, secure hazardous waste accumulation area.
-
Liquid Waste Disposal : Collect all liquid waste containing this compound in a sealed, chemical-resistant container. The container must be clearly labeled as "Hazardous Waste: this compound" and include a list of all chemical constituents. Do not dispose of solutions containing this compound down the drain.
-
Final Disposal : Arrange for the pickup and disposal of all hazardous waste through your institution's Environmental Health and Safety (EHS) office or a licensed hazardous waste disposal contractor.
Experimental Workflow for Safe Handling of this compound
The following diagram illustrates the logical workflow for the safe handling of this compound from initial preparation to final disposal.
References
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BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
